Product packaging for CL-387785(Cat. No.:CAS No. 194423-06-8)

CL-387785

Cat. No.: B1684470
CAS No.: 194423-06-8
M. Wt: 381.2 g/mol
InChI Key: BTYYWOYVBXILOJ-UHFFFAOYSA-N
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Description

N-{4-[(3-bromophenyl)amino]quinazolin-6-yl}but-2-ynamide is a member of the class of quinazolines that is 4,6-diaminoquinazoine in which the one of the hydrogens attached to the amino group at position 4 has been replaced by a m-bromophenyl group while one of the hydrogens attached to the amino group at position 6 has been replaced by a but-2-ynoyl group. It has a role as an epidermal growth factor receptor antagonist, an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a member of quinazolines, a ynamide, a member of bromobenzenes and a secondary carboxamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13BrN4O B1684470 CL-387785 CAS No. 194423-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYYWOYVBXILOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236539
Record name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide
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Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194423-06-8
Record name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide
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URL https://commonchemistry.cas.org/detail?cas_rn=194423-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CL-387785
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide
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Record name CL-387785
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CL-387785: An In-depth Technical Guide to its Mechanism of Action as an Irreversible EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-387785, also known as EKI-785, is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This compound covalently binds to the EGFR active site, leading to the inhibition of downstream signaling cascades crucial for cell proliferation and survival. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent and a tool for cancer research.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the tyrosine kinase domain of EGFR.[1] Unlike reversible inhibitors, this compound forms a covalent bond with a specific cysteine residue (Cys797) located at the edge of the ATP-binding cleft of EGFR.[2] This irreversible binding ensures a sustained and profound blockade of the receptor's kinase activity. By preventing ATP from binding, this compound inhibits the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways.[3] This blockade of signal transduction ultimately leads to a cytostatic effect, inhibiting the proliferation of cells that overexpress EGFR or its family member, c-erbB-2.[4][5]

Quantitative Biological Data

The inhibitory activity of this compound has been quantified across various assays, demonstrating its high potency and selectivity for EGFR.

ParameterValueAssay TypeCell Line/SystemReference
EGFR Kinase Inhibition (IC50) 370 ± 120 pMKinase AssayRecombinant Enzyme[4][6]
250 - 490 pMKinase AssayIn vivo[5]
EGFR Autophosphorylation Inhibition (IC50) 5 nMCellular AssayA431 cells[4]
2.5 nMCellular AssayNIH3T3 cells[4]
Cell Proliferation Inhibition (IC50) 31 nMCell Viability AssayEGFR or c-erbB-2 overexpressing cells[4][6]
31 - 125 nMCell Viability AssayEGFR or c-erbB-2 overexpressing cells[5]
0.7 ± 0.3 µMCell Viability AssayMDA-MB-468 cells[7]
0.5 ± 0.2 µMCell Viability AssayMDA-MB-231 cells[7]
BCRP Efflux Inhibition (IC50) 0.2 µMFunction AssayBCRP-expressing Sf9 cells[4]

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR signaling pathway and the mechanism of irreversible inhibition by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-RAF-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Ligand EGF Ligand->EGFR Binding & Dimerization RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription CL387785 This compound CL387785->EGFR Irreversible Inhibition

Caption: EGFR signaling pathway and its inhibition by this compound.

Irreversible_Inhibition cluster_EGFR EGFR ATP-Binding Pocket ATP_Site ATP Binding Site Cys797 Cysteine 797 Covalent_Bond Covalent Bond Formation Cys797->Covalent_Bond CL387785 This compound (with Michael acceptor) CL387785->Covalent_Bond Blocked_Site Permanently Blocked ATP Binding Site Covalent_Bond->Blocked_Site

Caption: Mechanism of irreversible covalent inhibition of EGFR by this compound.

Experimental Protocols

EGFR Kinase Assay (Radiometric)

This protocol details the measurement of EGFR kinase activity and its inhibition by this compound using a radiometric method.

Materials:

  • Recombinant EGFR enzyme

  • This compound stock solution (500 µM in 100% DMSO)

  • HEPES buffer (30 mM, pH 7.4)

  • Peptide substrate (RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)

  • 4x Reaction buffer: 50 mM HEPES (pH 7.4), 80 µM ATP, 40 mM MnCl2, 200 µM sodium orthovanadate

  • [³³P]ATP (>2500 Ci/mmol)

  • P81 phosphocellulose filter paper

  • 0.5% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound from the stock solution using 30 mM HEPES buffer.

  • In a reaction tube, incubate 10 µL of the diluted this compound with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.

  • Initiate the kinase reaction by adding a master mix containing:

    • 5 µL of peptide substrate (final concentration 400 µM)

    • 10 µL of 4x reaction buffer

    • 0.30 µL of [³³P]ATP

    • 12 µL of H₂O

  • Incubate the reaction mixture for 90 minutes at room temperature.

  • Spot the entire reaction volume onto a precut P81 filter paper.

  • Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.

  • Measure the radioactivity on the filter paper using a liquid scintillation counter.

  • Calculate the specific activity of the EGFR kinase and the IC50 value for this compound.[4]

Cell Viability Assay (MTS)

This protocol describes the assessment of cell proliferation inhibition by this compound using an MTS-based assay.

Materials:

  • Cell lines overexpressing EGFR or c-erbB-2

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottomed plates

  • CellTiter 96® AQueous One Solution Reagent (MTS)

  • Plate reader

Procedure:

  • Seed 10,000 cells per well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is observed.

  • Measure the absorbance at 490 nm using a plate reader.

  • Determine the IC50 value from the dose-response curves.[4]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a murine xenograft model.

Materials:

  • Nude mice

  • Tumor cells (e.g., HCA-7, HCT-116, or cells overexpressing EGFR)

  • This compound

  • Vehicle for administration (e.g., a mixture of PEG300, Tween80, and ddH₂O)[4]

Procedure:

  • Subcutaneously inject tumor cells into the flank of the nude mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into control and treatment groups.

  • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired dosage (e.g., 25-100 mg/kg) daily.[4][6]

  • Administer the vehicle to the control group.

  • Monitor tumor growth by measuring tumor volume at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.[4]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay EGFR Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (IC50 Determination) Kinase_Assay->Cell_Viability Confirm Cellular Activity Western_Blot Western Blot (p-EGFR Inhibition) Cell_Viability->Western_Blot Confirm Target Inhibition Xenograft Tumor Xenograft Model Western_Blot->Xenograft Proceed to In Vivo Treatment This compound Treatment Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy Efficacy Assessment Tumor_Measurement->Efficacy

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized, irreversible inhibitor of EGFR with potent activity demonstrated in a variety of preclinical models. Its covalent binding mechanism provides a durable inhibition of the EGFR signaling pathway, leading to a significant reduction in tumor cell proliferation. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating EGFR signaling and for those involved in the development of targeted cancer therapies.

References

CL-387785: An In-Depth Technical Guide to a Potent Irreversible EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a highly potent and selective irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the quinazoline class of compounds, it has been a significant tool in preclinical research for understanding the role of EGFR signaling in cancer and for evaluating strategies to overcome resistance to first and second-generation EGFR inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical efficacy, and detailed experimental protocols for its investigation.

Core Concepts

Mechanism of Action

This compound functions as an irreversible inhibitor by covalently binding to a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and metastasis.

EGFR Signaling Pathway and Inhibition by this compound

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues on its intracellular domain, creating docking sites for various adaptor proteins and enzymes. These interactions trigger a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, all of which are central to cancer cell growth and survival.

This compound, by irreversibly binding to the EGFR kinase domain, effectively blocks the initial autophosphorylation event. This abrogation of EGFR activity prevents the recruitment and activation of downstream signaling molecules, thereby inhibiting the pro-oncogenic signals that drive tumor progression.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 STAT STAT JAK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis STAT->Survival This compound This compound This compound->EGFR Irreversible Inhibition

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates exceptional potency against wild-type EGFR and maintains activity against certain clinically relevant resistance mutations.

TargetIC50 (nM)Assay TypeReference
EGFR (Wild-Type) 0.37Kinase Assay[1][2]
EGFR (in cells) 5.0Cellular Autophosphorylation[2]
Cell Proliferation (EGFR/c-erbB2 overexpressing) 31MTS Assay[2]
A431 (EGFR overexpressing) 79Cell Growth Inhibition
SK-BR-3 (HER2 overexpressing) 17Cell Growth Inhibition
NIH3T3 (EGF-stimulated) 2.5Cellular Autophosphorylation[2]
In Vivo Efficacy in Xenograft Models

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.

Xenograft ModelDosing RegimenTumor Growth InhibitionReference
HCA-7 25 mg/kg, i.p.Reduction in tumor growth[2]
HCA-7 100 mg/kg, i.p.Complete prevention of tumor growth[2]
HCT-116 50 mg/kg, i.p.Reduction in tumor growth[2]
Nude mice (EGFR overexpressed) 80 mg/kg/day, p.o.Profoundly blocks tumor growth[2]

Experimental Protocols

EGFR Kinase Assay (Radiometric)

This protocol details a radiometric assay to determine the in vitro inhibitory activity of this compound against recombinant EGFR kinase.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection A Prepare this compound dilutions in DMSO E Incubate this compound with enzyme A->E B Dilute recombinant EGFR enzyme B->E C Prepare 4x reaction buffer F Add reaction buffer, peptide, ATP, and [33P]ATP C->F D Prepare peptide substrate (RR-SRC) D->F E->F G Incubate at room temperature for 90 min F->G H Spot reaction mixture onto P81 filter paper G->H I Wash filter paper with phosphoric acid H->I J Measure radioactivity with scintillation counter I->J

Caption: Workflow for the radiometric EGFR kinase assay.

Materials:

  • This compound

  • Recombinant EGFR enzyme

  • Peptide substrate (e.g., RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)

  • [³³P]ATP

  • ATP

  • Reaction Buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl₂, 200 µM sodium orthovanadate)

  • P81 filter paper

  • 0.5% Phosphoric acid

  • Scintillation counter

  • DMSO

  • 30 mM HEPES, pH 7.4

Procedure:

  • Prepare stock solutions of this compound in 100% DMSO and create serial dilutions to the desired concentrations using 30 mM HEPES, pH 7.4.[2]

  • In a reaction tube, incubate 10 µL of the this compound dilution with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.[2]

  • To initiate the kinase reaction, add the following components:

    • 5 µL of peptide substrate (final concentration of 400 µM)[2]

    • 10 µL of 4x reaction buffer[2]

    • 0.30 µL of [³³P]ATP (>2500 Ci/mmol)[2]

    • 12 µL of H₂O[2]

  • Incubate the reaction mixture for 90 minutes at room temperature.[2]

  • Spot the entire reaction volume onto precut P81 filter papers.[2]

  • Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.[2]

  • Measure the radioactivity incorporated into the peptide substrate using a liquid scintillation counter.[2]

  • Calculate the specific activity of the EGFR kinase and the IC50 value for this compound from dose-response curves.

Cell Proliferation Assay (MTS)

This protocol describes the use of an MTS assay to determine the effect of this compound on the proliferation of cancer cell lines.

MTS_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTS Assay cluster_measurement Measurement & Analysis A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of this compound B->C D Incubate for 48 hours C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate cell viability and IC50 value G->H

Caption: Workflow for the MTS cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed 10,000 cells per well in a 96-well flat-bottomed plate in a final volume of 100 µL of complete culture medium.[2]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the cells with the inhibitor for 48 hours.[2]

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[2]

Western Blot Analysis of EGFR Signaling

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • EGF (for stimulation)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Serum-starve the cells for 12-24 hours before treatment with various concentrations of this compound for a specified time (e.g., 2-6 hours). Stimulate cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein and a loading control.

Conclusion

This compound remains a valuable research tool for investigating EGFR-driven cancers. Its irreversible mechanism of action and potent activity provide a strong foundation for studies on EGFR signaling, mechanisms of drug resistance, and the development of next-generation inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this critical area of oncology.

References

EKI-785: A Technical Guide to an Irreversible EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the compound EKI-785 (also known as CL-387785), a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended to support research and development efforts by providing detailed data on its biochemical and cellular activity, experimental protocols, and mechanism of action.

Core Compound Properties

EKI-785 is a small molecule inhibitor belonging to the 4-anilinoquinazoline class of compounds.[1][2] It has been investigated for its potential therapeutic applications, particularly in the context of cancers characterized by the overexpression or mutation of EGFR.[1][2][3]

PropertyValueReference
Synonyms This compound, WAY-EKI 785[4][5][6][7]
Chemical Formula C18H13BrN4O[6]
Molecular Weight 381.23 g/mol [4][6]
CAS Number 194423-06-8[6][7]

Mechanism of Action

EKI-785 functions as an irreversible inhibitor of EGFR tyrosine kinase.[1][2][5][6] It covalently binds to the EGFR protein, leading to a sustained blockade of its signaling activity.[1][2][6] This mechanism involves competing with ATP for its binding site on the EGFR kinase domain.[1][2] By inhibiting EGFR, EKI-785 effectively blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][2]

EGFR_Inhibition_by_EKI_785 cluster_cell Cell Membrane EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds EKI785 EKI-785 EKI785->EGFR Irreversibly Binds & Inhibits Kinase Activity EKI785->Block ATP ATP ATP->P Downstream Downstream Signaling (Proliferation, Survival) P->Downstream Experimental_Workflow_EKI_785 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay EGFR Kinase Assay DataAnalysis1 Determine IC50 (Kinase Inhibition) KinaseAssay->DataAnalysis1 CellProlif Cell Proliferation Assay (e.g., MTS) DataAnalysis2 Determine IC50 (Cell Growth Inhibition) CellProlif->DataAnalysis2 Xenograft Tumor Xenograft Model (e.g., Nude Mice) DataAnalysis3 Measure Tumor Growth Inhibition Xenograft->DataAnalysis3 Start EKI-785 Compound Start->KinaseAssay Start->CellProlif DataAnalysis2->Xenograft

References

The Irreversible EGFR Inhibitor CL-387785: A Technical Guide to its Discovery, Mechanism, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-387785, also known as EKI-785, is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Developed by Wyeth, its discovery marked a significant advancement in the pursuit of overcoming the limitations of first-generation, reversible EGFR inhibitors.[1][2][3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and preclinical data of this compound. It includes a detailed summary of its inhibitory activity, cellular effects, and in vivo efficacy. Experimental protocols for key assays are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in oncology and drug development.

Discovery and History

The quest for more effective cancer therapeutics in the late 20th century led to the identification of the epidermal growth factor receptor (EGFR) as a promising target. Overexpression of EGFR was observed in a variety of human cancers, correlating with poor patient prognosis.[3] This spurred the development of small molecule inhibitors that could block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its downstream signaling and tumor growth.

The initial focus was on reversible inhibitors, such as the 4-anilinoquinazolines, which showed promise but had limitations. Their efficacy could be diminished by the high intracellular concentrations of ATP, and their therapeutic effect was not sustained once the drug was cleared from the body.[1] Recognizing these challenges, researchers at Wyeth-Ayerst Research embarked on a rational drug design campaign to develop an irreversible EGFR inhibitor.[1] The central hypothesis was that an inhibitor capable of forming a covalent bond with the receptor would provide a more durable and potent blockade of EGFR signaling.[1][3]

This effort culminated in the synthesis of N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide, designated as this compound.[1] The design of this compound was guided by molecular modeling of the EGFR kinase domain.[1] The 4-(3-bromoanilino)quinazoline core provided the necessary scaffold for binding to the ATP pocket, while the butynamide group at the 6-position was engineered to act as a Michael acceptor, forming a covalent bond with a specific cysteine residue (Cys-773, now more commonly referred to as Cys-797 in the revised numbering) within the ATP binding site.[1] The seminal 1999 paper by Discafani and colleagues in Biochemical Pharmacology detailed the preclinical profile of this compound, establishing it as a potent and selective irreversible inhibitor of EGFR with significant in vivo anti-tumor activity.[1]

Mechanism of Action

This compound functions as a highly specific, irreversible inhibitor of the EGFR tyrosine kinase. Its mechanism of action involves a two-step process:

  • Reversible Binding: The 4-anilinoquinazoline core of this compound initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain in a reversible manner.[1]

  • Covalent Modification: Following initial binding, the electrophilic butynamide moiety of this compound is positioned in close proximity to the thiol group of Cysteine 797 (Cys-797) at the edge of the ATP-binding cleft. This allows for a Michael addition reaction to occur, resulting in the formation of a stable, covalent bond between the inhibitor and the EGFR protein.[1]

This irreversible binding effectively and permanently inactivates the kinase activity of the receptor. Consequently, EGFR is unable to undergo autophosphorylation upon ligand binding, which in turn blocks the initiation of downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[1]

Quantitative Data

The preclinical evaluation of this compound generated a wealth of quantitative data demonstrating its potent and selective inhibitory activity. This data is summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTarget/Cell LineParameterValueReference
Kinase InhibitionRecombinant EGFRIC50370 ± 120 pM[1]
EGFR AutophosphorylationA431 CellsIC505 nM[1][4]
Cell ProliferationA431 (EGFR overexpressing)IC5031 nM[1][4]
Cell ProliferationHN5 (EGFR overexpressing)IC50125 nM[1]
Cell ProliferationMCR-7 (low EGFR)IC50>10 µM[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Tumor ModelTreatmentDosingOutcomeReference
A431 XenograftThis compound80 mg/kg/day (oral)Profoundly blocked tumor growth[1][4]
HCA-7 XenograftThis compound25 mg/kg (i.p.)Reduced tumor growth[4]
HCA-7 XenograftThis compound100 mg/kg (i.p.)Complete prevention of tumor growth[4]
HCT-116 XenograftThis compound50 mg/kg (i.p.)Reduced tumor growth[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments cited in the preclinical evaluation of this compound.

EGFR Kinase Inhibition Assay

This assay was performed to determine the direct inhibitory effect of this compound on the enzymatic activity of the EGFR tyrosine kinase.

  • Enzyme Source: Recombinant EGFR kinase domain.

  • Procedure:

    • Stock solutions of this compound (500 µM in 100% DMSO) are serially diluted to the desired concentrations using 30 mM HEPES buffer (pH 7.4).[4]

    • Ten microliters of the diluted this compound are incubated with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.[4]

    • The kinase reaction is initiated by the addition of a reaction mixture containing:

      • 5 µL of a peptide substrate (e.g., RR-SRC at a final concentration of 400 µM).[4]

      • 10 µL of a 4x reaction buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl2, and 200 µM sodium orthovanadate).[4]

      • 0.30 µL of [γ-33P]ATP.[4]

      • 12 µL of H2O.[4]

    • The reaction is allowed to proceed for 90 minutes at room temperature.[4]

    • The entire reaction volume is then spotted onto P81 phosphocellulose filter paper.[4]

    • The filter papers are washed twice with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.[4]

    • The radioactivity retained on the filter paper, corresponding to the phosphorylated peptide substrate, is quantified using a liquid scintillation counter.[4]

  • Data Analysis: The concentration of this compound that inhibits 50% of the EGFR kinase activity (IC50) is determined from dose-response curves.

Cell Proliferation Assay (MTS Assay)

This assay was used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Lines: A431 (human epidermoid carcinoma, EGFR overexpressing), HN5 (human head and neck squamous cell carcinoma, EGFR overexpressing), and MCR-7 (human breast adenocarcinoma, low EGFR expression).

  • Procedure:

    • Cells are seeded at a density of 10,000 cells per well in 96-well flat-bottomed plates and allowed to adhere.[4]

    • The cells are then treated with various concentrations of this compound.

    • The plates are incubated for 48 hours.[4]

    • Following the incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, in the presence of an electron coupling reagent (phenazine ethosulfate), is added to each well.

    • The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS tetrazolium salt into a colored formazan product.

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is calculated from the dose-response curves.[4]

In Vivo Xenograft Tumor Model

This protocol was employed to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Nude mice.

  • Tumor Cell Implantation: Human tumor cells (e.g., A431) are injected subcutaneously into the flank of the mice.

  • Treatment:

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • This compound is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses and schedules (e.g., 80 mg/kg/day, p.o.).[1][4]

    • The control group receives the vehicle solution.

  • Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (length x width^2)/2.

  • Data Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and experimental workflows.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Irreversible_Inhibition cluster_inhibitor This compound cluster_receptor EGFR Kinase Domain CL387785 This compound EGFR_ATP_pocket ATP Binding Pocket CL387785->EGFR_ATP_pocket Reversible Binding Cys797 Cysteine 797 CL387785->Cys797 Covalent Bond Formation (Irreversible Inhibition)

Caption: Mechanism of irreversible inhibition of EGFR by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay EGFR Kinase Inhibition (IC50 determination) Xenograft Tumor Xenograft Model (Efficacy Assessment) Kinase_Assay->Xenograft Cell_Assay Cell Proliferation (MTS) (IC50 determination) Cell_Assay->Xenograft Start Compound Synthesis (this compound) Start->Kinase_Assay Start->Cell_Assay

Caption: Preclinical experimental workflow for the evaluation of this compound.

Resistance to Irreversible EGFR Inhibitors

A significant challenge in the clinical use of EGFR inhibitors is the development of drug resistance. While this compound was designed to overcome some limitations of reversible inhibitors, resistance can still emerge. The primary mechanism of acquired resistance to first- and second-generation EGFR inhibitors is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the affinity of the receptor for ATP, reducing the binding efficiency of the inhibitor.

Later-generation irreversible inhibitors have been developed to be effective against the T790M mutation. However, further resistance can arise through mechanisms such as:

  • C797S Mutation: A mutation at the covalent binding site (Cysteine 797 to Serine) prevents the irreversible binding of inhibitors like this compound.

  • Bypass Signaling Pathways: Amplification or activation of alternative signaling pathways, such as MET or HER2, can drive tumor growth independently of EGFR.

  • Histologic Transformation: The tumor may change its cellular characteristics, for example, from a non-small cell lung cancer to a small cell lung cancer, which is less dependent on EGFR signaling.

Conclusion

This compound was a pioneering molecule in the development of irreversible EGFR tyrosine kinase inhibitors. Its rational design and potent preclinical activity demonstrated the value of covalent inhibition as a strategy to achieve durable and effective blockade of oncogenic signaling pathways. The insights gained from the study of this compound and other second-generation inhibitors have paved the way for the development of subsequent generations of EGFR-targeted therapies that continue to improve outcomes for cancer patients. This technical guide provides a comprehensive overview of the foundational preclinical work on this compound, serving as a valuable resource for the scientific community.

References

CL-387785: An In-Depth Technical Guide to a Potent Irreversible EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-387785, also known as EKI-785, is a highly potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its unique mechanism of action, involving the formation of a covalent bond with a specific cysteine residue in the ATP-binding pocket of EGFR, leads to sustained inhibition of receptor signaling. This characteristic makes this compound a valuable tool for studying EGFR-driven cellular processes and a promising candidate for therapeutic development, particularly in the context of cancers characterized by EGFR overexpression or mutation. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a 4-anilinoquinazoline derivative designed to function as an irreversible inhibitor of EGFR.[1] Unlike reversible inhibitors that continuously bind and dissociate from their target, this compound forms a stable, covalent bond with cysteine residue 797 (Cys797) located at the edge of the ATP-binding cleft of EGFR.[2][3] This covalent modification is achieved through a reactive butynamide moiety present in the structure of this compound.[1] By permanently occupying the ATP-binding site, this compound effectively and irreversibly blocks the kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] This sustained inhibition is a key advantage, as it is less susceptible to competition from the high intracellular concentrations of ATP.[1]

Signaling Pathways

The epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases.[4] Upon ligand binding, these receptors dimerize and activate their intrinsic kinase domains, leading to the phosphorylation of key tyrosine residues.[5][6] This initiates a cascade of downstream signaling events that regulate critical cellular processes such as proliferation, survival, differentiation, and migration.[5][7] The primary signaling pathways activated by EGFR and HER2 include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[6][8][9] Dysregulation of these pathways, often due to EGFR/HER2 overexpression or mutation, is a hallmark of many cancers.[10] this compound, by irreversibly inhibiting EGFR, effectively blocks the initiation of these oncogenic signaling cascades.

EGFR_Signaling_Pathway cluster_0 Adaptor Proteins Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation CL387785 This compound CL387785->EGFR

EGFR Signaling Pathway and Inhibition by this compound.

HER2_Signaling_Pathway cluster_1 Adaptor Proteins HER2 HER2 PI3K PI3K HER2->PI3K Grb2 Grb2 HER2->Grb2 HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CL387785 This compound (Indirect) CL387785->HER2

HER2 Signaling Pathway and Indirect Inhibition.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified against EGFR and in various cellular contexts. This data is crucial for understanding its potency and selectivity.

Target/Assay IC₅₀ Value Assay Type Source
EGFR Kinase370 ± 120 pMBiochemical Kinase Assay[1]
EGFR Kinase250 - 490 pMBiochemical Kinase Assay[11]
EGF-stimulated EGFR Autophosphorylation~5 nMCell-based Assay (A431 cells)[1][11]
Cell Proliferation (EGFR or c-erbB-2 overexpressing cells)31 - 125 nMCell Viability Assay[1][9]
Cell Growth (A431 human epidermoid carcinoma)79 nMCell-based Assay[12]
Cell Growth (SK-BR-3 breast cancer)17 nMCell-based Assay[12]

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the activity of irreversible EGFR inhibitors like this compound.

EGFR Kinase Assay (Radiometric)

This protocol is adapted from established methods to measure the enzymatic activity of EGFR and the inhibitory potential of compounds using a radiometric assay.[13]

Materials:

  • Purified recombinant EGFR enzyme

  • Kinase substrate: Poly(Glu, Tyr) 4:1

  • ATP

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • This compound (or other test compounds)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • In a microcentrifuge tube, add 10 µL of the diluted this compound or vehicle (for positive and negative controls).

    • Add 10 µL of EGFR enzyme solution and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • To initiate the kinase reaction, add 20 µL of a master mix containing the kinase substrate, ATP, and [γ-³²P]ATP. The final concentrations should be optimized, but typical ranges are 10-100 µM for ATP and 0.1-1 mg/mL for the substrate.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Spotting: Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 5-10 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition: Place the washed P81 papers into scintillation vials with an appropriate scintillant and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software package.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Incubate_Enzyme Pre-incubate EGFR with this compound Prep_Inhibitor->Incubate_Enzyme Add_Substrate_ATP Initiate Reaction with Substrate and [γ-³²P]ATP Incubate_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate at 30°C Add_Substrate_ATP->Incubate_Reaction Spot_Paper Spot Reaction onto P81 Paper Incubate_Reaction->Spot_Paper Wash_Paper Wash P81 Paper Spot_Paper->Wash_Paper Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash_Paper->Measure_Radioactivity Analyze_Data Calculate IC₅₀ Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Radiometric EGFR Kinase Assay Workflow.
Cell Viability Assay (MTS)

This protocol describes a colorimetric method to assess the effect of this compound on cell proliferation and viability.[1][14][15]

Materials:

  • Cell line of interest (e.g., A431, SK-BR-3)

  • Complete cell culture medium

  • This compound

  • MTS reagent (containing PES)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the MTS tetrazolium salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only wells). Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

MTS_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72h Treat_Cells->Incubate_Cells Add_MTS Add MTS Reagent Incubate_Cells->Add_MTS Incubate_MTS Incubate for 1-4h Add_MTS->Incubate_MTS Read_Absorbance Measure Absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTS Cell Viability Assay Workflow.
Western Blot for EGFR Phosphorylation

This protocol details the detection of EGFR phosphorylation levels in cells treated with this compound.[12][16][17]

Materials:

  • Cell line of interest

  • Serum-free and complete culture medium

  • EGF (or other EGFR ligand)

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-EGFR antibody to normalize for protein loading.

Western_Blot_Workflow Start Start Cell_Treatment Cell Culture, Starvation, and Treatment with this compound & EGF Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pEGFR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis and Normalization (Total EGFR) Detection->Analysis End End Analysis->End

Western Blot Workflow for EGFR Phosphorylation.

Conclusion

This compound is a powerful research tool for investigating EGFR signaling and holds significant potential for therapeutic applications. Its irreversible mechanism of action provides sustained and potent inhibition of EGFR kinase activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important inhibitor. Understanding the biochemical and cellular characteristics of this compound, along with robust experimental methodologies, is essential for advancing our knowledge of EGFR-driven diseases and developing novel therapeutic strategies.

References

CL-387785: An In-depth Technical Guide to its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of receptor signaling. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Target Profile and Potency

This compound is a highly potent inhibitor of EGFR. In vitro kinase assays have demonstrated its ability to inhibit EGFR with an IC50 value of approximately 370 pM.[1] The compound also effectively inhibits the autophosphorylation of EGFR in cellular assays at nanomolar concentrations.

Table 1: In Vitro and Cellular Potency of this compound against Primary Targets
TargetAssay TypeIC50 ValueCell LineSource
EGFRIn vitro kinase assay370 pM-[1]
EGFR AutophosphorylationCellular assay5 nMA431[1]
c-erbB-2 (HER2) expressing cellsCell proliferation assay31 nM-[1]
EGFR (T790M mutant) expressing cellsCell proliferation assay-H1975[2]

Target Selectivity and Off-Target Profile

The inhibitory activity of this compound extends to the T790M mutant of EGFR, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[2] This positions this compound as a valuable tool for studying and potentially overcoming this resistance mechanism.

Further research is required to fully elucidate the off-target profile of this compound against a broad panel of kinases. Researchers are encouraged to perform comprehensive kinome profiling to identify any potential off-target interactions that may contribute to the compound's overall biological activity or toxicity.

Signaling Pathway

This compound exerts its effects by inhibiting the EGFR signaling pathway. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins and initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation. By irreversibly binding to the ATP-binding site of EGFR, this compound blocks these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Dilute_Inhibitor Prepare serial dilutions of this compound Pre_incubation Pre-incubate inhibitor with kinase mix Dilute_Inhibitor->Pre_incubation Prepare_Reaction_Mix Prepare kinase reaction mix (Enzyme + Substrate) Prepare_Reaction_Mix->Pre_incubation Initiate_Reaction Initiate reaction with [γ-P32]ATP Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot reaction onto P81 paper Incubate->Stop_Reaction Wash Wash P81 paper Stop_Reaction->Wash Measure_Radioactivity Measure radioactivity Wash->Measure_Radioactivity Calculate_Inhibition Calculate % inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Cell_Viability_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_Reagent Add MTT or XTT reagent Incubate_Cells->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Solubilize Add solubilization solution (for MTT) Incubate_Reagent->Solubilize if MTT Measure_Absorbance Measure absorbance Incubate_Reagent->Measure_Absorbance if XTT Solubilize->Measure_Absorbance Calculate_Viability Calculate % viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

References

CL-387785 in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound in the context of non-small cell lung cancer (NSCLC). It is designed to serve as a detailed resource for researchers and drug development professionals working on targeted therapies for NSCLC. This document outlines the mechanism of action of this compound, its inhibitory activity against wild-type and mutant forms of EGFR, and its efficacy in both in vitro and in vivo models of NSCLC. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also provided to facilitate further research and development.

Introduction

The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in non-small cell lung cancer (NSCLC). Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to constitutive kinase activity and are key drivers of tumorigenesis in a subset of NSCLC patients. While first-generation reversible EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have shown significant clinical benefit, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy.[1][2]

This compound is a second-generation, irreversible EGFR inhibitor designed to overcome this resistance. It belongs to the quinazoline class of compounds and contains a reactive Michael acceptor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[3][4] This irreversible binding leads to sustained inhibition of EGFR signaling. This guide summarizes the key preclinical findings and methodologies related to the evaluation of this compound in NSCLC.

Mechanism of Action

This compound functions as an irreversible inhibitor of the EGFR tyrosine kinase. Its mechanism involves the formation of a covalent bond with Cysteine 797, located at the edge of the ATP-binding cleft of EGFR.[3][4] This covalent modification permanently inactivates the receptor, leading to the inhibition of its downstream signaling pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[5]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
Target/Cell LineAssay TypeIC50 ValueReference
EGFR (in vitro)Kinase Assay370 pM[6][7]
EGFR (in vivo autophosphorylation)Cellular Assay5 nM[2]
NIH3T3 (EGF-stimulated autophosphorylation)Cellular Assay2.5 nM[6]
A431 (EGF-induced autophosphorylation)Cellular Assay5 nM[6]
EGFR or c-erbB-2 overexpressing cellsProliferation Assay31-125 nM[2]
H1975 (L858R/T790M)Proliferation AssayConcentration-dependent inhibition[8]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelDosing RegimenOutcomeReference
EGFR-overexpressing tumor in nude mice80 mg/kg/day, p.o.Profoundly blocked tumor growth[2]
HCA-7 induced xenograft25 mg/kgReduced tumor growth[6]
HCA-7 induced xenograft100 mg/kgPrevented tumor growth entirely[6]
HCT-116 induced xenograft50 mg/kg, i.p.Effective at reducing tumor growth[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

EGFR Kinase Assay (Radiometric)

This protocol is adapted from a method to measure the enzymatic activity of EGFR and the inhibitory potential of compounds like this compound.[6]

Materials:

  • Recombinant EGFR enzyme

  • Peptide substrate (e.g., RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)

  • [³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl₂, 200 µM sodium orthovanadate)

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose filter paper

  • 0.5% Phosphoric acid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in a suitable buffer (e.g., 30 mM HEPES, pH 7.4).

  • In a microcentrifuge tube, pre-incubate 10 µL of the diluted this compound with 3 µL of recombinant EGFR enzyme on ice for 10 minutes.

  • Initiate the kinase reaction by adding a master mix containing:

    • 5 µL of peptide substrate (final concentration 400 µM)

    • 10 µL of 4x kinase reaction buffer

    • 0.30 µL of [³³P]ATP

    • 12 µL of H₂O

  • Incubate the reaction mixture for 90 minutes at room temperature.

  • Spot the entire reaction volume onto P81 filter papers.

  • Wash the filter papers twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.

  • Measure the radioactivity on the filter papers using a liquid scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[5]

Materials:

  • NSCLC cell lines (e.g., A549, H1975)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Microplate reader

Procedure:

  • Seed NSCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-treated (DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Downstream Signaling Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins like AKT and ERK.[8][9][10]

Materials:

  • NSCLC cell lines

  • Serum-free culture medium

  • EGF (Epidermal Growth Factor)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate NSCLC cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CL387785 This compound CL387785->EGFR

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflows

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of this compound - EGFR enzyme - Peptide substrate - [³³P]ATP start->prepare_reagents pre_incubation Pre-incubate this compound with EGFR enzyme prepare_reagents->pre_incubation initiate_reaction Initiate Kinase Reaction (add substrate and [³³P]ATP) pre_incubation->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate spot_on_filter Spot Reaction onto P81 Filter Paper incubate->spot_on_filter wash_filter Wash Filter Paper (0.5% Phosphoric Acid) spot_on_filter->wash_filter measure_radioactivity Measure Radioactivity (Scintillation Counter) wash_filter->measure_radioactivity analyze_data Data Analysis: Calculate % Inhibition and IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro EGFR kinase assay.

MTT_Assay_Workflow start Start seed_cells Seed NSCLC Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (Cell Attachment) seed_cells->incubate_overnight treat_with_inhibitor Treat Cells with Serial Dilutions of this compound incubate_overnight->treat_with_inhibitor incubate_treatment Incubate for 48-72 hours treat_with_inhibitor->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis: Calculate % Inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

References

CL-387785: A Technical Guide for Polycystic Kidney Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycystic kidney disease (PKD) is a genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. The epidermal growth factor receptor (EGFR) signaling pathway has been identified as a key driver of cyst growth and proliferation in both autosomal dominant (ADPKD) and autosomal recessive (ARPKD) forms of the disease. This technical guide provides an in-depth overview of CL-387785 (also known as EKI-785), a potent and irreversible EGFR tyrosine kinase inhibitor, as a research tool for investigating PKD. This document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and provides visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively and irreversibly targets the EGFR tyrosine kinase. By binding to the ATP-binding site of the receptor, it effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades involved in cell proliferation, differentiation, and survival.[1][2] Its efficacy in preclinical models of PKD has established it as a valuable tool for elucidating the role of EGFR signaling in cystogenesis and for the evaluation of potential therapeutic strategies.[3][4][5]

Mechanism of Action in Polycystic Kidney Disease

In PKD, the EGFR is often overexpressed and mislocalized to the apical membrane of cyst-lining epithelial cells, where it is constitutively activated.[4][6] This aberrant EGFR signaling is thought to be a primary driver of the hyperproliferation of these cells, a hallmark of cyst expansion.[6] this compound directly counteracts this by irreversibly inhibiting EGFR kinase activity, thereby attenuating the downstream signaling pathways that promote cell division and cyst growth.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in PKD research.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
EGFR IC₅₀370 pMRecombinant Enzyme[2][3]
EGF-stimulated EGFR Autophosphorylation IC₅₀5 nMCells[3]
Cell Proliferation IC₅₀31 nMCell lines overexpressing EGF-R or c-erbB-2[3]

Table 2: In Vivo Efficacy of this compound in Animal Models of PKD

Animal ModelDosage and AdministrationKey FindingsReference
Balb/c-bpk/bpk (BPK) mouse (ARPKD)90 mg/kg, intraperitoneal injectionMarked reduction in collecting tubule cystic lesions, improved renal function, decreased biliary abnormalities, and prolonged lifespan.[3][5]
Han:SPRD rat (ADPKD)90 mg/kg, intraperitoneal injection every third dayLower kidney weights, reduced serum blood urea nitrogen (BUN), decreased cyst volumes, and lower fibrosis scores. Reversed EGFR activation to wild-type levels.[4]

Experimental Protocols

In Vitro Protocols

4.1.1 EGFR Kinase Assay (Radiometric)

This protocol is adapted from a general method for assessing EGFR kinase activity and can be used to determine the inhibitory potential of this compound.

  • Materials:

    • Recombinant EGFR enzyme

    • This compound (stock solution in DMSO)

    • Kinase reaction buffer (e.g., 30 mM HEPES, pH 7.4)

    • Peptide substrate (e.g., RR-SRC)

    • ATP (including [γ-³³P]ATP)

    • 4x reaction buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl₂, 200 µM sodium orthovanadate)

    • P81 phosphocellulose paper

    • 0.5% phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a reaction tube, incubate 10 µL of the this compound dilution with 3 µL of diluted recombinant EGFR enzyme on ice for 10 minutes.

    • Initiate the kinase reaction by adding 5 µL of peptide substrate, 10 µL of 4x reaction buffer, 0.30 µL of [γ-³³P]ATP, and 12 µL of H₂O.

    • Incubate the reaction mixture at room temperature for 90 minutes.

    • Spot the entire reaction volume onto P81 filter paper.

    • Wash the filter paper twice with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

    • Calculate the percent inhibition of EGFR kinase activity at each this compound concentration to determine the IC₅₀ value.[7]

4.1.2 Cell-Based EGFR Autophosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on EGFR phosphorylation in cultured cells.

  • Materials:

    • PKD model cells (e.g., Pkd1-null mouse kidney cells or human ADPKD cyst-lining cells)

    • Cell culture medium and supplements

    • This compound (stock solution in DMSO)

    • EGF (or other EGFR ligand)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blot transfer system

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-EGFR (e.g., p-Tyr1068), anti-total EGFR, anti-β-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate PKD model cells and grow to desired confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[8]

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[8]

    • Wash the cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Perform SDS-PAGE and Western blotting to detect phospho-EGFR, total EGFR, and a loading control (e.g., β-actin).

    • Quantify the band intensities to determine the effect of this compound on EGFR phosphorylation.[9][10]

4.1.3 3D Cyst Culture Assay

This protocol describes a method for growing cysts in a 3D matrix to test the effect of this compound on cyst growth.

  • Materials:

    • mIMCD3 cells with Pkd1 knockdown or patient-derived PKD cells[1][11]

    • Culture medium (e.g., DMEM/F12 with supplements)

    • Extracellular matrix gel (e.g., Matrigel or collagen I)[1][11]

    • Forskolin (to induce cyst swelling)

    • This compound

    • 384-well plates

    • High-content imaging system

  • Procedure:

    • Mix cells with the extracellular matrix gel and plate in 384-well plates.

    • Allow cysts to form for 72-96 hours.

    • Induce cyst swelling by adding forskolin to the medium.

    • Treat the cysts with various concentrations of this compound.

    • After a 72-hour incubation, fix and stain the cysts (e.g., for nuclei and F-actin).

    • Use a high-content imaging system to quantify cyst size and number.[11]

In Vivo Protocol: Treatment of PKD Animal Models

This protocol provides a general framework for treating rodent models of PKD with this compound.

  • Materials:

    • PKD animal model (e.g., Balb/c-bpk/bpk mice or Han:SPRD rats)

    • This compound

    • Vehicle for injection (e.g., a solution of DMSO, PEG300, Tween80, and water)[7]

    • Syringes and needles for intraperitoneal injection

  • Procedure:

    • Drug Preparation: Prepare the dosing solution of this compound in a suitable vehicle. For example, a 60 mg/mL stock in DMSO can be diluted in a mixture of PEG300, Tween80, and ddH₂O.[7] The final solution should be clear and administered immediately.

    • Dosing and Administration: Administer this compound via intraperitoneal injection at a dose of 90 mg/kg. The frequency of administration may vary depending on the model and study design (e.g., daily or every third day).[3][4][5]

    • Monitoring: Monitor the animals for general health, body weight, and any potential adverse effects.

    • Endpoint Analysis: At the end of the study, euthanize the animals and collect kidneys and blood.

      • Kidney Analysis: Measure total kidney weight and calculate the kidney-to-body-weight ratio. Perform histological analysis (e.g., H&E staining) to determine the cystic index (the percentage of the kidney occupied by cysts) and assess fibrosis (e.g., with Sirius Red or Masson's trichrome staining).[4][12][13]

      • Blood Analysis: Measure serum creatinine and BUN levels to assess kidney function.[4]

      • Immunohistochemistry: Perform immunohistochemical staining on kidney sections to assess the expression and localization of EGFR and downstream signaling proteins.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in PKD and the experimental workflows for studying the effects of this compound.

EGFR_Signaling_in_PKD cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Cyst Growth ERK->Proliferation Promotes CL387785 This compound CL387785->EGFR Inhibits

Caption: EGFR signaling pathway in PKD and the inhibitory action of this compound.

In_Vitro_Workflow start Start: Culture PKD Model Cells treatment Treat with this compound (various concentrations) start->treatment stimulate Stimulate with EGF (for phosphorylation assay) treatment->stimulate cyst_assay 3D Cyst Culture Assay treatment->cyst_assay lyse Cell Lysis stimulate->lyse western_blot Western Blot for p-EGFR and Total EGFR lyse->western_blot end_wb End: Assess Inhibition of EGFR Phosphorylation western_blot->end_wb image_analysis Image and Quantify Cysts cyst_assay->image_analysis end_cyst End: Assess Inhibition of Cyst Growth image_analysis->end_cyst

Caption: In vitro experimental workflow for evaluating this compound.

In_Vivo_Workflow start Start: PKD Animal Model treatment Treat with this compound (e.g., 90 mg/kg IP) start->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring endpoint Endpoint: Collect Kidneys and Blood monitoring->endpoint analysis Analyze Kidney Weight, Cystic Index, Fibrosis, and Blood Chemistry endpoint->analysis end End: Evaluate In Vivo Efficacy analysis->end

Caption: In vivo experimental workflow for this compound in PKD animal models.

Conclusion

This compound is a powerful research tool for investigating the role of EGFR signaling in the pathogenesis of polycystic kidney disease. Its potent and irreversible inhibitory activity allows for the robust interrogation of this pathway in both in vitro and in vivo models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of PKD, with the ultimate goal of advancing our understanding of this disease and developing novel therapeutic interventions.

References

CL-387785 (CAS RN: 194423-06-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its CAS number is 194423-06-8.[1][2][3][4][5] This quinazoline-based compound covalently binds to the EGFR, effectively blocking the downstream signaling pathways that contribute to cell proliferation, survival, and tumor growth.[2][6] this compound has demonstrated significant activity in both in vitro and in vivo models, including those resistant to first-generation EGFR inhibitors due to mutations such as T790M.[7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biological data, detailed experimental protocols, and a visualization of its interaction with the EGFR signaling pathway.

Chemical and Physical Properties

This compound is a synthetic compound with the chemical name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide.[2]

PropertyValueReference
CAS Number 194423-06-8[1][2][3][4][5]
Synonyms EKI-785, WAY-EKI 785[1][7][9]
Molecular Formula C₁₈H₁₃BrN₄O[2][3]
Molecular Weight 381.23 g/mol [2][3][9]
Appearance White to light yellow powder or crystals[3][4]
Purity ≥ 98%[3][4]
Melting Point 276 °C[3]
Storage Conditions ≤ -4 °C[3]

Mechanism of Action

This compound is an irreversible inhibitor of EGFR tyrosine kinase.[1][7] It functions by covalently binding to a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[8] This irreversible binding effectively and permanently inactivates the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[2][9] The primary pathways inhibited by the blockade of EGFR signaling include the RAS-RAF-MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, a major regulator of cell survival and apoptosis.[10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Tumor Growth ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival Anti-apoptosis AKT->Survival CL387785 This compound CL387785->EGFR Irreversible Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Biological Activity

In Vitro Activity

This compound exhibits potent inhibitory activity against EGFR kinase and cellular processes driven by EGFR signaling.

AssayTarget/Cell LineIC₅₀ ValueReference
EGFR Kinase ActivityRecombinant EGFR370 pM[1][7][9]
EGFR AutophosphorylationA431 cells5 nM[2][7][9]
Cell ProliferationEGFR or c-erbB-2 overexpressing cells31 nM[2][9]
Cell ProliferationNIH3T3 cells2.5 nM[9]
Cell ProliferationH1975 cellsConcentration-dependent inhibition[6]
In Vivo Activity

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound.

Animal ModelTumor TypeDosageEffectReference
Nude MiceEGFR-overexpressing tumor80 mg/kg/day (oral)Profoundly blocked tumor growth[6][9]
Nude MiceHCA-7-induced xenograft25 mg/kgReduced tumor growth[9]
Nude MiceHCA-7-induced xenograft100 mg/kgCompletely prevented tumor growth[9]
Nude MiceHCT-116-induced xenograft50 mg/kgEffective at reducing tumor growth[7][9]

Experimental Protocols

EGFR Kinase Assay (Radiometric)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against EGFR kinase.

Kinase_Assay_Workflow A Prepare this compound dilutions in 30 mM HEPES, pH 7.4 B Incubate this compound with recombinant EGFR enzyme (10 min on ice) A->B C Add reaction mix: - RR-SRC peptide substrate - 4x reaction buffer (HEPES, ATP, MnCl₂, Na₃VO₄) - [³³P]ATP B->C D Incubate at room temperature (90 min) C->D E Spot reaction mixture onto P81 filter paper D->E F Wash filter paper with 0.5% phosphoric acid (2x) E->F G Measure radioactivity using a liquid scintillation counter F->G

Caption: Workflow for the radiometric EGFR kinase assay.

Materials:

  • This compound

  • Recombinant EGFR enzyme

  • RR-SRC peptide (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)

  • 30 mM HEPES buffer, pH 7.4

  • 4x Reaction Buffer: 50 mM HEPES (pH 7.4), 80 µM ATP, 40 mM MnCl₂, 200 µM Sodium Orthovanadate

  • [³³P]ATP (>2500 Ci/mmol)

  • P81 filter paper

  • 0.5% Phosphoric acid

  • Liquid scintillation counter

Protocol:

  • Prepare stock solutions of this compound in 100% DMSO and dilute to desired concentrations with 30 mM HEPES, pH 7.4.[9]

  • In a reaction tube, incubate 10 µL of the this compound dilution with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.[9]

  • To initiate the kinase reaction, add the following components:

    • 5 µL of RR-SRC peptide (final concentration 400 µM)

    • 10 µL of 4x reaction buffer

    • 0.30 µL of [³³P]ATP

    • 12 µL of H₂O

  • Incubate the reaction mixture for 90 minutes at room temperature.[9]

  • Spot the entire reaction volume onto precut P81 filter papers.[9]

  • Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.[9]

  • Measure the radioactivity on the filter paper using a liquid scintillation counter to quantify the amount of phosphorylated peptide.[9]

Cell Proliferation Assay (MTS-based)

This protocol outlines an MTS-based assay to evaluate the effect of this compound on the proliferation of cancer cell lines.

Cell_Proliferation_Assay_Workflow A Seed cells in a 96-well plate (10,000 cells/well) B Incubate for 24 hours to allow attachment A->B C Add various concentrations of this compound B->C D Incubate for 48 hours C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G

Caption: Workflow for the MTS-based cell proliferation assay.

Materials:

  • Cancer cell lines (e.g., A431, H1975)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTS assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed 10,000 cells per well in a 96-well flat-bottomed plate in complete culture medium.[9]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Prepare serial dilutions of this compound in culture medium and add them to the respective wells.

  • Incubate the cells with the inhibitor for 48 hours.[9]

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC₅₀ value from the dose-response curve.[9]

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Cancer cell line for tumor induction

  • This compound

  • Vehicle for drug administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells into the flank of the immunodeficient mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 80 mg/kg/day, orally) or vehicle to the respective groups.[6][9]

  • Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of EGFR. Its ability to overcome resistance mediated by the T790M mutation makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

CL-387785: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CL-387785 (also known as EKI-785), an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Molecular Data

This compound is a potent and specific inhibitor of EGFR kinase activity. Its fundamental chemical and physical properties are summarized below.

PropertyValueCitations
Molecular Weight 381.23 g/mol [1][2][3][4][5]
Chemical Formula C₁₈H₁₃BrN₄O[2][3][4][5]
IUPAC Name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide[3]
Synonyms EKI-785, WAY-EKI 785[2][3][6]
CAS Number 194423-06-8[2][3]

Mechanism of Action and Signaling Pathway

This compound functions as an irreversible inhibitor of the EGFR tyrosine kinase.[7] It covalently binds to the receptor, effectively blocking the ATP binding site and inhibiting EGF-stimulated autophosphorylation of tyrosine residues within the receptor.[3][7][8] This action prevents the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The inhibition is highly potent, with activity observed at picomolar concentrations in kinase assays and nanomolar concentrations in cellular assays.[3][8]

The EGFR signaling pathway, which is inhibited by this compound, is a critical regulator of cell growth. Upon ligand binding (e.g., EGF), the receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins and activating downstream pathways such as the RAS/MAPK and PI3K/AKT pathways. By preventing this initial phosphorylation event, this compound effectively shuts down these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds CL387785 This compound CL387785->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

In Vitro and In Vivo Activity

This compound has demonstrated potent inhibitory activity in a variety of experimental settings.

Assay TypeTarget/Cell LineIC₅₀ ValueCitations
EGFR Kinase ActivityRecombinant Enzyme370 ± 120 pM[3][6]
EGFR Kinase Activity (in vivo)-250 - 490 pM[3][8]
EGF-Stimulated AutophosphorylationCells~5 nM[3][8]
Cell ProliferationEGFR or c-erbB-2 overexpressing cells31 - 125 nM[3][9]

In vivo studies using nude mice have shown that oral administration of this compound can profoundly block the growth of tumors that overexpress EGFR.[1][3] Doses as low as 25 mg/kg have been shown to reduce tumor growth, with higher doses (e.g., 80-100 mg/kg/day) preventing tumor growth entirely.[1]

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the activity of this compound.

In Vitro EGFR Kinase Assay

This protocol outlines a method to determine the IC₅₀ of this compound against recombinant EGFR kinase.

Kinase_Assay_Workflow A Prepare this compound dilutions (e.g., in 30 mM HEPES, pH 7.4) B Incubate this compound with recombinant EGFR enzyme (on ice, 10 min) A->B C Initiate kinase reaction by adding: - Peptide substrate (e.g., RR-SRC) - 4x reaction buffer - [³³P]ATP B->C D Incubate at room temperature (e.g., 90 min) C->D E Spot reaction mixture onto P81 filter paper D->E F Wash filters with 0.5% phosphoric acid E->F G Measure radioactivity using a liquid scintillation counter F->G H Calculate specific activity and determine IC₅₀ G->H

Figure 2: Workflow for a typical in vitro EGFR kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound (e.g., 500 µM in 100% DMSO) and create serial dilutions to the desired concentrations using a buffer such as 30 mM HEPES, pH 7.4.[1]

  • Enzyme Incubation: In a reaction vessel, incubate various concentrations of this compound with recombinant EGFR enzyme on ice for 10 minutes to allow for binding.[1]

  • Reaction Initiation: Start the kinase reaction by adding a master mix containing a peptide substrate (e.g., 400 µM final concentration of RR-SRC), a 4x reaction buffer (containing 50 mM HEPES pH 7.4, 40 mM MnCl₂, and 200 µM sodium orthovanadate), and radiolabeled ATP (e.g., [³³P]ATP).[1]

  • Reaction Incubation: Allow the reaction to proceed at room temperature for a defined period, for instance, 90 minutes.[1]

  • Termination and Measurement: Stop the reaction by spotting the entire volume onto P81 phosphocellulose filter papers. Wash the filters multiple times with 0.5% phosphoric acid to remove unincorporated ATP.[1]

  • Data Analysis: Measure the radioactivity remaining on the filters using a liquid scintillation counter. The amount of incorporated radiolabel corresponds to the kinase activity. Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value.[1]

Cell Proliferation (MTS) Assay

This protocol describes how to measure the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells (e.g., those overexpressing EGFR) in 96-well flat-bottomed plates at a density of approximately 10,000 cells per well.[1]

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for 48 hours under standard cell culture conditions.[1]

  • MTS Reagent Addition: Add an MTS reagent (such as CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.[1]

  • Incubation and Measurement: Incubate for 1-4 hours, then measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each concentration of the compound to determine the IC₅₀ value.

Solubility and Storage

  • Solubility: this compound is soluble in DMSO, with reported solubilities of up to 200 mg/mL.[8] It is insoluble in water and ethanol.[5]

  • Storage: The solid compound should be stored at -20°C.[5][8] Stock solutions in DMSO should also be stored at -20°C.

This guide is intended for research purposes only and not for human or veterinary use.[3]

References

Methodological & Application

Application Notes and Protocols for CL-387785

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It demonstrates significant activity against both wild-type EGFR and certain mutant forms, making it a valuable tool for cancer research and drug development. These application notes provide detailed experimental protocols for in vitro and in vivo studies involving this compound, along with a summary of its inhibitory activity and a diagram of the EGFR signaling pathway it targets.

Mechanism of Action

This compound acts as an irreversible antagonist of EGFR.[2][4] It contains a reactive Michael acceptor that forms a covalent bond with the Cys-797 residue at the edge of the ATP-binding cleft of EGFR.[5] This covalent modification permanently disables the kinase activity of the receptor. By inhibiting EGFR autophosphorylation, this compound effectively blocks downstream signaling pathways, such as the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cancer cell proliferation, survival, invasion, and metastasis.[6] Notably, this compound has shown efficacy against the T790M mutation, a common mechanism of resistance to first-generation EGFR inhibitors.[3][5]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayCell LineParameterValueReference
EGFR Kinase-IC50370 pM[1][2][3]
EGF-stimulated EGFR AutophosphorylationNIH3T3 cellsIC502.5 nM[1]
EGF-induced EGFR AutophosphorylationA431 cellsIC505 nM[1][3]
Cell ProliferationCell lines overexpressing EGF-R or c-erbB-2IC5031 nM[1][3]
BCRP-expressing Sf9 cellsSf9 cellsIC500.2 µM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor Type/ConditionDosage and AdministrationEffectReference
Nude MiceEGF-R overexpressing tumor80 mg/kg/day, p.o.Profoundly blocks tumor growth[1][3]
Balb/c-bpk/bpk MiceAutosomal Recessive Polycystic Kidney Disease (ARPKD)90 mg/kg, i.p.Marked reduction of cystic lesions, improved renal function, prolonged lifespan[1][3]
Nude MiceHCA-7-induced xenograft25 mg/kgReduces tumor growth[1][3]
Nude MiceHCA-7-induced xenograft100 mg/kgPrevents tumor growth entirely[1][3]
Nude MiceHCT-116-induced xenograft50 mg/kgEffective at reducing tumor growth[1][3]

Experimental Protocols

In Vitro Assays

1. EGFR Kinase Inhibition Assay (Liquid Scintillation)

This protocol details the determination of this compound's inhibitory activity against recombinant EGFR kinase.

Materials:

  • This compound

  • 100% DMSO

  • 30 mM HEPES, pH 7.4

  • Recombinant EGFR enzyme

  • 100 mM HEPES, pH 7.4

  • Peptide substrate (e.g., RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)

  • 4x Reaction Buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl2, 200 µM sodium orthovanadate)

  • [³³P]ATP

  • P81 filter papers

  • 0.5% Phosphoric acid

  • Liquid scintillation counter

Protocol:

  • Prepare a 500 µM stock solution of this compound in 100% DMSO.

  • Serially dilute the this compound stock solution to the desired concentrations using 30 mM HEPES, pH 7.4.

  • In a reaction tube, incubate 10 µL of the diluted this compound with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.

  • To initiate the kinase reaction, add the following components:

    • 5 µL of peptide substrate (final concentration 400 µM)

    • 10 µL of 4x reaction buffer

    • 0.30 µL of [³³P]ATP

    • 12 µL of H₂O

  • Incubate the reaction mixture for 90 minutes at room temperature.

  • Spot the entire reaction volume onto precut P81 filter papers.

  • Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.

  • Measure the radioactivity on the filter discs using a liquid scintillation counter to determine the extent of peptide phosphorylation.

  • Calculate the IC50 value from the dose-response curve.

2. Cell Proliferation Assay (MTS Assay)

This protocol outlines the procedure to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A431, H1975)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottomed plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay kit (Promega) or similar MTS reagent

  • Plate reader

Protocol:

  • Seed 10,000 cells per well in a 96-well plate with 100 µL of complete culture medium.

  • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plates for 48 hours.

  • Add 20 µL of the MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

3. EGFR Autophosphorylation Inhibition Assay (Western Blot)

This protocol describes how to measure the inhibition of EGF-stimulated EGFR autophosphorylation in cells treated with this compound.

Materials:

  • Cell line expressing EGFR (e.g., A431)

  • Serum-free cell culture medium

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and allow them to grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.

  • Quantify the band intensities to determine the inhibition of EGFR autophosphorylation.

In Vivo Studies

1. Xenograft Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft (e.g., HCA-7, HCT-116)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral (p.o.) or intraperitoneal (i.p.) administration

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation. For oral administration, a common vehicle is a solution of DMSO, PEG300, Tween 80, and ddH₂O.[1] For intraperitoneal injection, a different vehicle might be used.

  • Administer this compound or the vehicle to the respective groups daily at the desired dose (e.g., 25-100 mg/kg).

  • Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week.

  • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess the treatment effect.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Invasion/ Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT STAT JAK->STAT STAT->Survival CL387785 This compound CL387785->EGFR Irreversible Inhibition

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow: In Vitro Cell Proliferation Assay

The following diagram illustrates the workflow for an in vitro cell proliferation assay using this compound.

Cell_Proliferation_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_drug Prepare serial dilutions of this compound adhere->prepare_drug treat_cells Treat cells with This compound adhere->treat_cells prepare_drug->treat_cells incubate Incubate for 48 hours treat_cells->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_plate Measure absorbance at 490 nm incubate_mts->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro cell proliferation assay.

References

CL-387785 In Vitro Assay Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It belongs to the class of 4-anilinoquinazoline inhibitors and specifically targets the ATP-binding site of the EGFR kinase domain. By forming a covalent bond with a cysteine residue (Cys797) at the edge of the ATP cleft, this compound effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[3] This irreversible inhibition makes this compound a valuable tool for studying EGFR signaling and a potential therapeutic agent for cancers driven by EGFR dysregulation.

This guide provides detailed application notes and protocols for the in vitro evaluation of this compound, including its effects on enzyme activity, cellular proliferation, and key signaling pathways.

Mechanism of Action

EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[4][5] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-Akt pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[5][6] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.

This compound acts as an ATP-competitive inhibitor, irreversibly binding to the EGFR kinase domain and preventing its activation.[2][6] This blockade of EGFR autophosphorylation leads to the inhibition of downstream signaling and a reduction in cancer cell proliferation.[1][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeTarget/Cell LineParameterValueReference
Kinase AssayEGFRIC50370 pM[1][2]
EGFR AutophosphorylationNIH3T3 cellsIC502.5 nM[1]
EGFR AutophosphorylationA431 cellsIC505 nM[1]
Cell ProliferationCells overexpressing EGF-R or c-erbB-2IC5031 nM[1]
Cell ProliferationMDA-MB-468 (TNBC)IC500.7 ± 0.3 µM[7]
Cell ProliferationMDA-MB-231 (TNBC)IC500.5 ± 0.2 µM[7]
Cell ProliferationH1975 (NSCLC)-Concentration- and time-dependent inhibition[8]

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds CL387785 This compound CL387785->EGFR Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptotic signals

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

EGFR Kinase Assay (Radiometric)

This protocol is adapted from a standard radiometric kinase assay to determine the IC50 of this compound against recombinant EGFR.[1]

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant human EGFR enzyme

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 40 mM MnCl2, 200 µM sodium orthovanadate)

  • Peptide substrate (e.g., RR-SRC)

  • ATP

  • [γ-³³P]ATP

  • P81 phosphocellulose filter paper

  • 0.5% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in 30 mM HEPES, pH 7.4.

  • In a reaction tube, add 10 µL of the this compound dilution.

  • Add 3 µL of diluted recombinant EGFR enzyme and incubate on ice for 10 minutes.

  • Initiate the kinase reaction by adding a master mix containing:

    • 5 µL of 400 µM peptide substrate

    • 10 µL of 4x reaction buffer

    • 0.30 µL [γ-³³P]ATP

    • 12 µL H₂O

  • Incubate the reaction for 90 minutes at room temperature.

  • Spot the entire reaction volume onto a P81 filter paper.

  • Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter paper using a liquid scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Dilution Prepare this compound Serial Dilutions Incubate_Inhibitor Incubate EGFR with This compound Dilution->Incubate_Inhibitor Enzyme_Prep Prepare EGFR Enzyme Enzyme_Prep->Incubate_Inhibitor Add_Substrate Add Substrate Mix ([γ-³³P]ATP) Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at RT Add_Substrate->Incubate_Reaction Spot Spot on P81 Paper Incubate_Reaction->Spot Wash Wash with Phosphoric Acid Spot->Wash Measure Measure Radioactivity Wash->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: EGFR radiometric kinase assay workflow.

Cell Viability/Proliferation Assay (MTS/XTT/MTT)

This protocol describes a general method for assessing the effect of this compound on the viability and proliferation of cancer cell lines.[1][7][9]

Materials:

  • Cancer cell line of interest (e.g., A431, MDA-MB-468)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS, XTT, or MTT reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][7][10]

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[1][7]

  • Add the appropriate viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).[9]

  • Incubate for 1-4 hours at 37°C.[9]

  • If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.[9]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_readout Data Acquisition & Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Treat Treat with this compound Serial Dilutions Adhere->Treat Incubate_Treat Incubate for 48-72h Treat->Incubate_Treat Add_Reagent Add MTS/XTT/MTT Reagent Incubate_Treat->Add_Reagent Incubate_Reagent Incubate for 1-4h Add_Reagent->Incubate_Reagent Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Cell viability assay workflow.

Western Blot for EGFR Phosphorylation

This protocol is for detecting the inhibition of EGFR autophosphorylation in cells treated with this compound.[6][11]

Materials:

  • Cancer cell line with EGFR expression (e.g., A431)

  • Serum-free cell culture medium

  • This compound

  • EGF

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pEGFR, anti-total EGFR, anti-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[6]

  • Treat the cells with various concentrations of this compound for 1-4 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[6]

  • Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.[6]

  • Lyse the cells with lysis buffer and collect the total protein extract.[6]

  • Determine the protein concentration of each sample using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on EGFR phosphorylation relative to total EGFR and a loading control (actin).

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting cluster_detection_analysis Detection & Analysis Seed_Cells Seed Cells Serum_Starve Serum Starve Seed_Cells->Serum_Starve Treat_Inhibitor Treat with this compound Serum_Starve->Treat_Inhibitor Stimulate_EGF Stimulate with EGF Treat_Inhibitor->Stimulate_EGF Lyse_Cells Lyse Cells Stimulate_EGF->Lyse_Cells Quantify_Protein Quantify Protein (BCA) Lyse_Cells->Quantify_Protein Prepare_Samples Prepare Samples for SDS-PAGE Quantify_Protein->Prepare_Samples SDS_PAGE SDS-PAGE Prepare_Samples->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Detect_ECL Detect with ECL Substrate Secondary_Ab->Detect_ECL Analyze_Bands Analyze Band Intensities Detect_ECL->Analyze_Bands

Caption: Western blot workflow for EGFR phosphorylation.

References

Application Notes and Protocols for CL-387785 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a critical target for therapeutic intervention.[4][5] this compound covalently binds to a cysteine residue (Cys 797) in the ATP-binding pocket of EGFR, leading to the inhibition of its kinase activity and subsequent downstream signaling pathways.[6] This mechanism effectively blocks cancer cell proliferation, reduces apoptosis, and can overcome resistance to other EGFR inhibitors caused by mutations such as T790M.[3][6]

These application notes provide detailed protocols for the use of this compound in cell culture, guidelines for determining optimal concentrations, and methods for assessing its biological effects.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterIC50 ValueCell Lines/ConditionsReference
EGFR Kinase Activity370 pMRecombinant Enzyme[1][2][3]
EGFR Autophosphorylation5 nMA431 cells[1]
Cell Proliferation31 nMCell lines overexpressing EGF-R or c-erbB-2[1]
Cell Proliferation31-125 nMEGFR or c-ErbB2 expressing cells
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
Assay TypeSuggested Concentration RangeIncubation TimeNotes
Inhibition of EGFR Phosphorylation1 nM - 100 nM1 - 4 hoursSerum-starve cells prior to treatment for optimal results.
Cell Viability/Proliferation (e.g., MTS/MTT)10 nM - 2000 nM48 - 72 hoursPerform a dose-response curve to determine the IC50 for your specific cell line.
Apoptosis Assay (e.g., Annexin V)1x, 5x, 10x IC5024 - 48 hoursUse concentrations around the predetermined IC50 for proliferation.
Western Blotting for Downstream Signaling10 nM - 500 nM2 - 24 hoursTime course and dose-response experiments are recommended.

Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and autophosphorylates its tyrosine kinase domain. This activation triggers several downstream signaling cascades crucial for cell growth, proliferation, and survival.[4][7] The primary pathways include the RAS-RAF-MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival and inhibition of apoptosis.[7] this compound, as an irreversible EGFR inhibitor, blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation This compound This compound This compound->EGFR Irreversibly Inhibits GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound, for example, 10 mM, in DMSO.[3] Note that the solubility in DMSO can be high (e.g., 60-76 mg/mL).[1][3]

  • To prepare a 10 mM stock solution (Molecular Weight of this compound is 381.23 g/mol ), dissolve 3.81 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Sonication may be used if necessary.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

General Cell Culture and Treatment Workflow

This workflow provides a general outline for treating cells with this compound for subsequent analysis.

Experimental_Workflow Start Start Seed_Cells Seed cells in appropriate culture vessel Start->Seed_Cells Incubate_24h Incubate for 24 hours to allow attachment Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound in culture medium Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with this compound dilutions and vehicle control Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for the desired duration (e.g., 24-72h) Treat_Cells->Incubate_Treatment Endpoint_Analysis Perform endpoint analysis (e.g., Viability Assay, Western Blot, Apoptosis Assay) Incubate_Treatment->Endpoint_Analysis End End Endpoint_Analysis->End

General workflow for cell-based assays with this compound.
Cell Viability Assay (MTS/MTT Assay)

This protocol is to determine the IC50 of this compound on cell proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)[1]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1 nM to 10 µM.[9] Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.

  • Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1][8]

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[9]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of EGFR Signaling

This protocol is to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture plates

  • Complete culture medium and serum-free medium

  • This compound stock solution

  • EGF (optional, for stimulation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR activity.[9]

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM) for a specified time (e.g., 2-6 hours).[9] Include a vehicle control.

  • (Optional) Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting to induce robust EGFR phosphorylation.[9]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.[9]

  • Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis following treatment with this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at concentrations around the IC50 (e.g., 1x, 5x, 10x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells. Detach adherent cells using trypsin-EDTA.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[9]

  • Analyze the stained cells by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[9]

References

Application Notes and Protocols: Preparation of CL-387785 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: CL-387785 is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Chemical and Physical Properties

This compound is a cell-permeable anilinoquinazoline compound that covalently binds to the EGFR kinase domain, leading to its irreversible inhibition.[4] Understanding its fundamental properties is essential for accurate stock preparation.

PropertyValue
Synonyms EKI-785, WAY-EKI 785
Molecular Formula C₁₈H₁₃BrN₄O
Molecular Weight 381.23 g/mol [1][5]
Appearance Pale yellow solid
Purity ≥95% (HPLC)

Solubility in DMSO

The solubility of this compound in DMSO can vary based on the purity of the compound and the quality of the solvent. It is crucial to use anhydrous, high-quality DMSO, as moisture can reduce solubility.[1]

Reported Solubility (mg/mL)Molar Concentration (mM)
60 mg/mL157.39 mM[5]
76 mg/mL199.35 mM[1]
200 mg/mL524.64 mM

Note: Sonication may be required to achieve complete dissolution at higher concentrations.[5]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for laboratory use.

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryogenic vials

  • Pipettes and sterile, filter-barrier tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Stock Solution Preparation Workflow

G cluster_workflow Preparation Workflow start Start weigh 1. Weigh 1.906 mg of this compound start->weigh add_dmso 2. Add 500 µL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex thoroughly (Sonicate if needed) add_dmso->dissolve aliquot 4. Aliquot into sterile tubes (e.g., 10-50 µL) dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure
  • Calculation: To prepare a 10 mM stock solution, the required mass of this compound must be calculated.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.0005 L x 381.23 g/mol = 1.906 mg

    • This calculation is for a final volume of 500 µL. Adjust as needed.

  • Weighing: Carefully weigh 1.906 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 500 µL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If particulates remain, sonicate the solution for 5-10 minutes in a water bath sonicator. The final solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryogenic vials or microcentrifuge tubes.

Storage and Stability

Proper storage is essential to maintain the activity of the this compound stock solution.

Storage TemperatureShelf Life
-20°C Up to 1 year[2]
-80°C Up to 2 years[2]

Note: Once an aliquot is thawed, it should be used immediately. Any remaining solution in the thawed aliquot should be discarded to ensure experimental consistency.

Application Notes: Mechanism of Action

This compound is an irreversible inhibitor of EGFR. Upon ligand (e.g., EGF) binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[6] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[6][7][8] this compound covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, preventing ATP from binding and thereby blocking autophosphorylation and all subsequent downstream signaling.[4]

G cluster_pathway EGFR Signaling Pathway Inhibition cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K CL387785 This compound CL387785->EGFR Irreversibly Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of EGFR signaling by this compound.

Dilution for Cell Culture Experiments

To use the 10 mM stock solution in a cell culture experiment, it must be serially diluted. For example, to achieve a final concentration of 100 nM in 2 mL of cell culture medium:

  • Intermediate Dilution: Prepare a 1000X working solution (100 µM) by diluting the 10 mM stock 1:100.

    • Take 1 µL of 10 mM this compound stock.

    • Add to 99 µL of sterile DMSO or cell culture medium.

  • Final Dilution: Add 2 µL of the 100 µM working solution to 2 mL of cell culture medium. This results in a final concentration of 100 nM and a final DMSO concentration of 0.1%.

Note: Always prepare a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent on the cells. It is advisable to pre-warm the culture medium to 37°C before adding the inhibitor to avoid precipitation.[5]

References

Application Notes and Protocols: CL-387785 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Overexpression or mutational activation of EGFR is a key driver in the progression of numerous human cancers, making it a critical target for therapeutic intervention.[3][4] this compound covalently binds to a specific cysteine residue (Cys 797) at the edge of the ATP-binding cleft of EGFR, leading to sustained inhibition of its signaling activity.[3] This targeted mechanism has shown significant anti-proliferative effects in preclinical models, particularly in in vivo xenograft studies, where it has demonstrated the ability to profoundly block tumor growth.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vivo xenograft models.

Mechanism of Action

This compound selectively targets the EGFR, a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events.[3][5] These pathways, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, are crucial for regulating cell proliferation, survival, invasion, and angiogenesis.[5] By irreversibly binding to EGFR, this compound blocks its autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to a cytostatic effect on tumor cells that overexpress EGFR or its family member, c-erbB-2.[1]

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the quantitative data from various in vivo xenograft studies investigating the anti-tumor efficacy of this compound.

Cell Line (Cancer Type)Animal ModelThis compound DosageAdministration RouteOutcome
Cells overexpressing EGF-RNude Mice80 mg/kg/dayOral (p.o.)Profoundly blocked tumor growth.[1]
HCA-7Nude Mice25 mg/kgNot SpecifiedReduced tumor growth.[1]
HCA-7Nude Mice100 mg/kgNot SpecifiedPrevented tumor growth entirely.[1]
HCT-116Nude Mice50 mg/kgIntraperitoneal (i.p.)Effective at reducing tumor growth.[1]

Experimental Protocols

Herein are detailed protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of this compound.

Protocol 1: Human Tumor Xenograft Model Establishment

1. Cell Culture and Preparation:

  • Culture human cancer cell lines (e.g., A549, HCA-7, HCT-116) in their recommended growth medium until they reach 80-90% confluency.[6]

  • Harvest the cells using trypsin-EDTA, wash them with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer.[7]

  • Assess cell viability using trypan blue exclusion; viability should be above 90%.[7]

  • Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture of serum-free medium and Matrigel at a concentration suitable for injection (e.g., 3 x 10^6 to 5 x 10^6 cells per 100-200 µL).[7][8] Keep the cell suspension on ice.[8]

2. Animal Handling and Tumor Cell Implantation:

  • Use immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, aged 4-6 weeks.[7] Allow for an acclimatization period of at least one week.[9]

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject the prepared cell suspension subcutaneously (s.c.) into the flank of each mouse using a 27- or 30-gauge needle.[7]

  • Monitor the mice regularly for tumor formation.

Protocol 2: this compound Administration and Tumor Monitoring

1. Preparation of this compound Dosing Solution:

  • The formulation for in vivo administration will depend on the chosen route (oral gavage or intraperitoneal injection). A common method involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution of DMSO and saline. It is crucial to perform small-scale solubility and stability tests to determine the optimal vehicle.

2. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.[7]

  • Administer this compound at the desired dosage (e.g., 25, 50, 80, or 100 mg/kg) and route (p.o. or i.p.) according to the experimental design (e.g., daily).[1]

  • The control group should receive the vehicle only.

3. Tumor Measurement and Data Collection:

  • Measure tumor dimensions (length and width) two to three times per week using digital calipers.

  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[7]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mapk RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->EGFR Irreversibly Inhibits GRB2/SOS GRB2/SOS P->GRB2/SOS PI3K PI3K P->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Transcription Transcription MAPK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis A 1. Cell Culture (e.g., A549, HCT-116) B 2. Cell Harvest & Counting A->B C 3. Resuspend Cells for Injection B->C D 4. Subcutaneous Injection into Immunocompromised Mice C->D E 5. Tumor Growth Monitoring D->E F 6. Randomize Mice into Groups E->F G 7. Administer this compound or Vehicle F->G H 8. Measure Tumor Volume & Body Weight G->H I 9. Euthanasia & Tumor Excision H->I J 10. Downstream Analysis (Histology, Western Blot) I->J

Caption: Experimental workflow for a this compound in vivo xenograft study.

References

Application Notes and Protocols for CL-387,785 Western Blot Analysis of p-EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387,785, also known as EKI-785, is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a key transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), undergoes autophosphorylation at multiple tyrosine residues. This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal in regulating cellular processes like proliferation, survival, and differentiation.[3] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention.[3][4][5]

CL-387,785 acts as an ATP-competitive inhibitor, forming a covalent bond with a cysteine residue (Cys 797) in the ATP-binding pocket of EGFR.[4] This irreversible binding effectively blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling. Western blotting is a fundamental technique to assess the efficacy of inhibitors like CL-387,785 by quantifying the phosphorylation status of EGFR (p-EGFR) in treated cells. These application notes provide a comprehensive protocol for utilizing CL-387,785 in Western blot analysis to monitor EGFR phosphorylation.

Quantitative Data Summary

The inhibitory activity of CL-387,785 on EGFR phosphorylation and cell proliferation has been documented in various cell lines. The following table summarizes key quantitative data.

InhibitorTargetAssay TypeCell LineIC50Reference
CL-387,785EGFRKinase Assay-370 pM[1][2]
CL-387,785p-EGFRCellular AutophosphorylationA4315 nM[1]
CL-387,785p-EGFRCellular AutophosphorylationNIH3T32.5 nM[1]
CL-387,785Cell ProliferationMTS AssayEGFR or c-erbB-2 overexpressing cells31 nM[1]

Signaling Pathway Overview

CL-387,785 inhibits the phosphorylation of EGFR, a critical activation step for downstream signaling. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by CL-387,785.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding pEGFR p-EGFR EGFR->pEGFR Autophosphorylation RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription CL387785 CL-387,785 CL387785->EGFR Inhibition

EGFR signaling pathway and inhibition by CL-387,785.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of CL-387,785 on p-EGFR levels using Western blot analysis.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., A431, NIH3T3) B 2. Serum Starvation (To reduce basal p-EGFR) A->B C 3. CL-387,785 Incubation (Various concentrations and times) B->C D 4. EGF Stimulation (To induce EGFR phosphorylation) C->D E 5. Cell Lysis (RIPA buffer with inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE and Transfer F->G H 8. Immunoblotting (Primary and secondary antibodies) G->H I 9. Detection and Analysis H->I

References

Application Notes and Protocols: MTS Assay for Cell Viability with CL-387,785

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTS assay is a colorimetric method widely used to assess cell viability and proliferation.[1][2][3] This assay is predicated on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells.[1][4][5] The reduction of MTS, facilitated by NAD(P)H-dependent dehydrogenase enzymes, results in the formation of a soluble formazan product that can be quantified by measuring its absorbance, typically at 490-500 nm.[2][3][5] The amount of formazan produced is directly proportional to the number of viable cells in the culture.[1]

CL-387,785 (also known as EKI-785) is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] EGFR is a key regulator of cellular processes such as proliferation, survival, and differentiation.[8][9] Its signaling is often dysregulated in various cancers, making it a prime target for therapeutic intervention.[9][10] CL-387,785 acts by covalently binding to a cysteine residue (Cys 797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity.[11] This application note provides a detailed protocol for utilizing the MTS assay to evaluate the cytotoxic and cytostatic effects of CL-387,785 on cancer cell lines.

Signaling Pathway

CL-387,785 targets the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation, activating several downstream signaling cascades that promote cell proliferation, survival, and metastasis.[12][13] The three major signaling pathways activated by EGFR are the RAS-RAF-MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[12] CL-387,785 irreversibly inhibits the kinase activity of EGFR, thereby blocking these downstream signals and leading to a reduction in cell viability.

Caption: EGFR signaling pathway and the inhibitory action of CL-387,785.

Experimental Protocols

Materials and Reagents
  • Target cancer cell line(s) (e.g., A431, H1975, NIH3T3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • CL-387,785 (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO₂)

Preparation of CL-387,785 Stock Solution
  • Prepare a high-concentration stock solution of CL-387,785 (e.g., 10 mM) by dissolving the powder in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

MTS Assay Protocol for CL-387,785

The following workflow outlines the key steps for performing the MTS assay to determine the effect of CL-387,785 on cell viability.

MTS_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO₂) cell_seeding->incubation1 drug_treatment Prepare serial dilutions of CL-387,785 and treat cells incubation1->drug_treatment incubation2 Incubate for 48-72 hours drug_treatment->incubation2 add_mts Add MTS reagent to each well incubation2->add_mts incubation3 Incubate for 1-4 hours add_mts->incubation3 read_absorbance Measure absorbance at 490 nm incubation3->read_absorbance data_analysis Analyze data and calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTS assay with CL-387,785.

Detailed Steps:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[6]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare serial dilutions of CL-387,785 in complete culture medium from the stock solution. The final concentrations should span a range that is expected to cover the IC50 value (e.g., 0.001 µM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[6]

  • MTS Reagent Addition and Incubation:

    • After the treatment period, add 20 µL of the MTS reagent directly to each well.[5][14][15]

    • Gently tap the plate to mix the contents.

    • Incubate the plate for 1 to 4 hours at 37°C.[5][14][15] The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).

Data Presentation

The following table summarizes representative IC50 values of CL-387,785 in various cell lines as determined by cell viability assays.

Cell LineCancer TypeAssay TypeIC50 ValueReference
NIH3T3 (overexpressing EGF-R)FibroblastCell Proliferation31 nM[6]
A431Epidermoid CarcinomaEGFR Autophosphorylation5 nM[6]
H1975Non-Small Cell Lung CancerCell ProliferationConcentration-dependent inhibition[16]
Ba/F3 (expressing ERBB2)Pro-B CellCell Proliferation~2000 nM (for 2-day incubation)[6]

Troubleshooting

IssuePossible CauseSolution
High background absorbance Contamination of medium or reagents.Use fresh, sterile reagents and aseptic techniques.
Phenol red in the medium can interfere.Use phenol red-free medium or subtract the absorbance of a no-cell control with the same medium.
Low signal Insufficient cell number.Optimize cell seeding density.
Short MTS incubation time.Increase the incubation time with the MTS reagent.
Low metabolic activity of cells.Ensure cells are healthy and in the exponential growth phase.
Inconsistent results Uneven cell seeding.Ensure a single-cell suspension before seeding and mix gently after seeding.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile PBS.
Inaccurate pipetting.Use calibrated pipettes and proper pipetting techniques.
IC50 value out of expected range Incorrect drug concentrations.Verify the preparation of the stock solution and serial dilutions.
Cell line resistance to the drug.Confirm the EGFR status of the cell line.
Assay duration is too short or too long.Optimize the drug incubation time.

Conclusion

The MTS assay is a reliable and straightforward method for assessing the impact of the EGFR inhibitor CL-387,785 on cell viability. By following this detailed protocol, researchers can obtain reproducible and quantitative data to characterize the cytotoxic and cytostatic effects of this compound. Careful optimization of experimental parameters such as cell density, drug concentration range, and incubation times is crucial for generating high-quality results. These application notes provide a comprehensive guide for scientists in academic and industrial settings engaged in cancer research and drug development.

References

Application Notes: CL-387785 Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a member of the 4-anilinoquinazoline class of compounds, this compound covalently binds to a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding mechanism contributes to its high potency and sustained inhibitory activity against both wild-type EGFR and certain mutant forms that confer resistance to reversible inhibitors.[1] this compound also demonstrates significant inhibitory activity against other members of the ErbB family, notably HER2/c-erbB-2.[1][3] This document provides detailed protocols for performing a kinase assay to determine the inhibitory activity of this compound, along with relevant data and pathway information.

Mechanism of Action

This compound acts as an irreversible inhibitor by forming a covalent bond with the thiol group of a cysteine residue located at the edge of the ATP-binding cleft of the EGFR kinase domain. This covalent modification prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This targeted inhibition of EGFR signaling ultimately leads to the suppression of cell proliferation in cancer cells that are dependent on this pathway.

Data Presentation

In Vitro Potency of this compound

The following table summarizes the in vitro inhibitory potency of this compound against its primary targets, as determined by various biochemical and cell-based assays.

TargetAssay TypeIC50 ValueReference
EGFRBiochemical Kinase Assay370 pM[1][2]
EGFR Autophosphorylation (in cells)Cell-based Assay~5 nM[1]
Cell Proliferation (EGFR/c-erbB-2 overexpressing lines)Cell-based Assay31-125 nM[1]

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.

Signaling Pathway

This compound primarily targets the EGFR/HER2 signaling pathway, a critical regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR and HER2 form homo- or heterodimers, leading to the activation of their intracellular kinase domains and subsequent autophosphorylation of tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling cascades, principally the RAS-RAF-MAPK and PI3K-AKT pathways. By irreversibly inhibiting the kinase activity of EGFR and HER2, this compound effectively blocks these downstream signals, leading to cell cycle arrest and inhibition of tumor growth.

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_dimerization cluster_downstream Downstream Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer HER2 HER2 HER2->Dimer RAS_RAF_MAPK RAS-RAF-MAPK Pathway Dimer->RAS_RAF_MAPK Activates PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation CL387785 This compound CL387785->Dimer Inhibits (Irreversible)

EGFR/HER2 Signaling Pathway Inhibition by this compound

Experimental Protocols

This section details a non-radiometric, luminescence-based kinase assay protocol adapted for determining the IC50 value of this compound against EGFR and HER2. This protocol is based on the widely used ADP-Glo™ Kinase Assay principle, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials and Reagents
  • Recombinant human EGFR and HER2/c-erbB-2 kinase (e.g., from Carna Biosciences, SignalChem, or similar)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (stored as a 10 mM stock in DMSO at -20°C)

  • ATP (10 mM stock solution)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound in DMSO C Prepare 2X Inhibitor/ATP working solution A->C B Prepare 2X Kinase/Substrate working solution D Add 2X Kinase/Substrate solution to wells B->D E Add 2X Inhibitor/ATP solution to initiate reaction C->E D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Add ADP-Glo™ Reagent to stop reaction and deplete ATP F->G H Incubate (40 minutes) G->H I Add Kinase Detection Reagent to convert ADP to ATP and generate light H->I J Incubate (30-60 minutes) I->J K Measure luminescence with a plate reader J->K L Plot luminescence vs. log[Inhibitor] K->L M Calculate IC50 value using non-linear regression L->M

Workflow for IC50 Determination using a Luminescence-based Kinase Assay
Detailed Protocol

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series would be 100 µM. Perform 1:3 or 1:5 serial dilutions to generate a 10-point curve.

  • Reaction Setup (96-well plate format):

    • Prepare a "2X Kinase/Substrate Mix" in Kinase Reaction Buffer. The final concentration of the kinase and substrate will depend on the specific activity of the enzyme lot and should be optimized beforehand. A starting point could be 10 ng/µL of kinase and 0.2 mg/mL of Poly(Glu, Tyr).

    • Prepare a "2X ATP/Inhibitor Mix" in Kinase Reaction Buffer. Dilute the serially diluted this compound from DMSO into the buffer. The final ATP concentration should be at or near the Km for the specific kinase (typically 10-50 µM). The final DMSO concentration in the reaction should not exceed 1%.

    • Add 12.5 µL of the 2X Kinase/Substrate Mix to each well of the plate.

    • To initiate the kinase reaction, add 12.5 µL of the 2X ATP/Inhibitor Mix to the corresponding wells. The total reaction volume will be 25 µL.

    • Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a highly potent, irreversible inhibitor of EGFR and HER2. The provided protocol for a luminescence-based kinase assay offers a robust and non-radiometric method for determining the inhibitory potency of this compound and similar compounds. This information is crucial for researchers in the field of oncology and drug discovery for characterizing the activity of potential therapeutic agents targeting the ErbB family of receptor tyrosine kinases. While a broad kinome selectivity profile for this compound is not extensively documented in the public domain, its high potency and irreversible mechanism of action against EGFR and HER2 make it a valuable tool for cancer research.

References

Application Notes and Protocols for CL-387785

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the 4-anilinoquinazoline class of compounds, it contains a reactive Michael acceptor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[3] This irreversible binding leads to a sustained inhibition of EGFR signaling pathways, which are often dysregulated in various cancers, making this compound a valuable tool for cancer research and drug development. These application notes provide a comprehensive guide for the laboratory use of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound specifically targets the EGFR, a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. This autophosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[4]

This compound acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and subsequently inhibiting these downstream signaling pathways.[4] Its irreversible nature provides a prolonged duration of action. Notably, this compound has shown efficacy against certain EGFR mutants that are resistant to first-generation reversible inhibitors, such as the T790M mutation.[3][6]

Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binding & Dimerization EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CL387785 This compound CL387785->EGFR Irreversible Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro and cellular potency of this compound from various studies.

ParameterTarget/Cell LineValueReference
IC50 EGFR Kinase370 pM[1][2]
IC50 EGF-stimulated EGFR Autophosphorylation (in cells)5 nM[1][6]
IC50 Cell Proliferation (cells overexpressing EGF-R or c-erbB-2)31 nM[1][6]
IC50 Cell Proliferation (MDA-MB-468 cells)0.7 ± 0.3 µM[7]
IC50 Cell Proliferation (MDA-MB-231 cells)0.5 ± 0.2 µM[7]

In Vivo Efficacy

This compound has demonstrated significant antitumor activity in various preclinical models. In nude mice with tumors overexpressing EGFR, oral administration of this compound at 80 mg/kg/day effectively blocked tumor growth.[1][6] Furthermore, doses as low as 25 mg/kg were shown to reduce the growth of HCA-7-induced xenograft tumors, with 100 mg/kg completely preventing tumor growth.[1] In HCT-116 xenograft models, a dose of 50 mg/kg was effective at reducing tumor growth.[1]

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro and cellular assays, this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 500 µM).[1][6] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations in vehicles like a mixture of PEG300, Tween80, and ddH2O, or corn oil may be required.[1]

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro & Cellular Assays cluster_cell_based Cell-Based Assay Details cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Kinase_Assay Biochemical EGFR Kinase Assay Prep_Stock->Kinase_Assay Treat_Cells Treat with this compound (Dose-Response) Prep_Stock->Treat_Cells Culture_Cells Culture Target Cell Lines Seed_Cells Seed Cells in Multi-well Plates Culture_Cells->Seed_Cells IC50_Calc Calculate IC50 Values Kinase_Assay->IC50_Calc Cell_Assay Cell-Based Assays Seed_Cells->Treat_Cells Proliferation_Assay Cell Proliferation Assay (e.g., MTS, XTT) Treat_Cells->Proliferation_Assay Western_Blot Western Blot for p-EGFR Treat_Cells->Western_Blot Proliferation_Assay->IC50_Calc Analyze_Blots Analyze Western Blots Western_Blot->Analyze_Blots Conclusion Draw Conclusions IC50_Calc->Conclusion Analyze_Blots->Conclusion

Caption: A typical experimental workflow for evaluating this compound.

Biochemical EGFR Kinase Assay (Radioactive)

This protocol is adapted from a method used to determine the IC50 of this compound against recombinant EGFR.[1]

Materials:

  • This compound stock solution (e.g., 500 µM in DMSO)

  • Recombinant EGFR enzyme

  • 30 mM HEPES, pH 7.4

  • Peptide substrate (e.g., RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)

  • 4x Reaction Buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl2, 200 µM sodium orthovanadate)

  • [γ-³³P]ATP

  • P81 phosphocellulose filter paper

  • 0.5% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in 30 mM HEPES, pH 7.4.

  • In a reaction tube on ice, add 10 µL of the diluted this compound.

  • Add 3 µL of diluted recombinant EGFR enzyme and incubate on ice for 10 minutes.

  • Initiate the kinase reaction by adding a master mix containing:

    • 5 µL of peptide substrate (final concentration 400 µM)

    • 10 µL of 4x reaction buffer

    • 0.30 µL of [γ-³³P]ATP

    • 12 µL of sterile water

  • Incubate the reaction mixture for 90 minutes at room temperature.

  • Spot the entire reaction volume onto a precut P81 filter paper.

  • Wash the filter papers twice with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter papers using a liquid scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTS/XTT)

This protocol describes a colorimetric assay to measure the effect of this compound on cell viability and proliferation.[1][7]

Materials:

  • Target cell line (e.g., A431, MDA-MB-468)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTS (e.g., CellTiter 96® AQueous One Solution) or XTT assay kit

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add the MTS or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours) to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Subtract the background absorbance (no-cell control) and normalize the data to the vehicle control.

  • Plot the dose-response curve and calculate the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on EGF-induced EGFR autophosphorylation in cells.[4]

Materials:

  • Target cell line (e.g., A431)

  • Serum-free cell culture medium

  • 6-well plates

  • This compound stock solution

  • Recombinant human EGF

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for a desired duration (e.g., 1-4 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.

  • Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • Lyse the cells with RIPA buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against phospho-EGFR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control like β-actin.

Conclusion

This compound is a powerful research tool for investigating EGFR signaling in both normal and pathological contexts. Its irreversible mechanism of action and efficacy against certain drug-resistant mutants make it particularly valuable. The protocols provided here offer a starting point for utilizing this compound in a laboratory setting to explore its biochemical and cellular effects. As with any experimental work, optimization of concentrations, incubation times, and cell densities may be necessary for specific cell lines and research questions.

References

Application Notes and Protocols for CL-387785 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CL-387785, an irreversible epidermal growth factor receptor (EGFR) inhibitor, in various mouse models. The included data and protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound acts as a potent and irreversible inhibitor of EGFR tyrosine kinase.[1] It specifically targets the EGFR signaling pathway, which is often dysregulated in various cancers and other diseases. By covalently binding to the kinase domain of EGFR, this compound blocks the downstream signaling cascades that promote cell proliferation, survival, and migration.[2] This targeted inhibition makes it a valuable tool for studying EGFR-dependent processes and for preclinical evaluation of its therapeutic potential.

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation CL387785 This compound CL387785->EGFR Irreversibly Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in various mouse models.

Table 1: Efficacy of this compound in Xenograft Mouse Models

Tumor TypeMouse StrainDosageAdministration RouteKey Findings
HCA-7 (Colon Adenocarcinoma)Nude Mice25 mg/kgi.p.Reduced tumor growth.[3]
HCA-7 (Colon Adenocarcinoma)Nude Mice100 mg/kgi.p.Complete prevention of tumor growth.[3]
HCT-116 (Colorectal Carcinoma)Nude Mice50 mg/kgi.p.Effective reduction in tumor growth.[3]
EGFR-overexpressing tumorNude Mice80 mg/kg/dayp.o.Profoundly blocked tumor growth.[3]

Table 2: Efficacy of this compound in a Polycystic Kidney Disease Mouse Model

Disease ModelMouse StrainDosageAdministration RouteKey Findings
Autosomal Recessive Polycystic Kidney Disease (ARPKD)Balb/c-bpk/bpk (BPK)90 mg/kgi.p.Marked reduction of cystic lesions, improved renal function, and prolonged lifespan.[3]

Experimental Protocols

Below are detailed protocols for the preparation and administration of this compound to mouse models based on published studies.

Protocol 1: Intraperitoneal (i.p.) Administration

This protocol is suitable for delivering this compound directly into the peritoneal cavity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh

  • PEG300

  • Tween80

  • Sterile ddH2O

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, a 60 mg/mL stock solution can be made.[3] Ensure the DMSO is fresh as moisture can reduce solubility.[3]

  • Working Solution Preparation (Example for a 1 mL final volume):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 50 µL of the 60 mg/mL this compound DMSO stock solution to the PEG300 and mix until clear.

    • Add 50 µL of Tween80 to the mixture and mix until clear.

    • Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

    • The final concentration of this working solution will be 3 mg/mL.

    • Note: This formulation should be used immediately for optimal results.[3]

  • Dosage Calculation:

    • Calculate the required volume for each mouse based on its weight and the desired dose (e.g., for a 20g mouse and a 90 mg/kg dose, the required dose is 1.8 mg, which corresponds to 0.6 mL of the 3 mg/mL working solution).

  • Administration:

    • Gently restrain the mouse.

    • Using a sterile syringe and needle, inject the calculated volume of the this compound working solution into the intraperitoneal cavity.

Protocol 2: Oral Gavage (p.o.) Administration

This protocol is for delivering this compound directly to the stomach.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh

  • Corn oil

  • Sterile microcentrifuge tubes

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Sterile syringes

Procedure:

  • Stock Solution Preparation:

    • Prepare a clear stock solution of this compound in DMSO (e.g., 60 mg/mL).[3]

  • Working Solution Preparation (Example for a 1 mL final volume):

    • In a sterile microcentrifuge tube, add 950 µL of corn oil.

    • Add 50 µL of the 60 mg/mL this compound DMSO stock solution to the corn oil.

    • Mix thoroughly until a uniform suspension is achieved.

    • The final concentration of this working solution will be 3 mg/mL.

    • Note: This mixed solution should be used immediately.[3]

  • Dosage Calculation:

    • Calculate the required volume for each mouse based on its weight and the desired dose (e.g., for a 20g mouse and an 80 mg/kg dose, the required dose is 1.6 mg, which corresponds to approximately 0.53 mL of the 3 mg/mL working solution).

  • Administration:

    • Gently restrain the mouse.

    • Attach the oral gavage needle to the syringe containing the calculated dose.

    • Carefully insert the gavage needle into the mouse's esophagus and deliver the solution into the stomach.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo efficacy study using this compound in a xenograft mouse model.

experimental_workflow start Start cell_culture Tumor Cell Culture (e.g., HCA-7, HCT-116) start->cell_culture implantation Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups (Vehicle Control, this compound) tumor_growth->randomization treatment Administer this compound (i.p. or p.o.) According to Schedule randomization->treatment monitoring Monitor Tumor Growth (Calipers) and Body Weight treatment->monitoring Repeatedly monitoring->treatment endpoint Endpoint Reached (e.g., Tumor Size Limit, Study Duration) monitoring->endpoint analysis Tumor Excision and Downstream Analysis (e.g., Western Blot, IHC) endpoint->analysis end End analysis->end

Caption: Typical workflow for a xenograft mouse model study.

Safety and Toxicity Considerations

While specific toxicity studies for this compound in mice are not extensively detailed in the provided search results, it is crucial to monitor animals for any signs of adverse effects. This includes daily monitoring of body weight, food and water intake, and general behavior. Any signs of distress should be noted and managed according to approved animal care protocols. As with any experimental compound, appropriate safety precautions should be taken by researchers during handling and administration.

References

Application Notes and Protocols for CL-387785, an Irreversible EGFR Phosphorylation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent and selective irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By covalently binding to the EGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR signaling cascade is a well-established driver in various human cancers, making it a key target for therapeutic intervention. These application notes provide comprehensive protocols for utilizing this compound to study EGFR signaling and for assessing its anti-proliferative effects.

Chemical Properties

PropertyValueReference
Synonyms EKI-785, WAY-EKI 785[2]
CAS Number 194423-06-8[2]
Molecular Formula C₁₈H₁₃BrN₄O
Molecular Weight 381.23 g/mol [1]
Solubility Soluble in DMSO[1]

Quantitative Data Summary

This compound has demonstrated potent inhibitory activity against EGFR and cell lines dependent on ErbB family signaling.

Target/Cell LineAssay TypeIC₅₀ ValueReference
EGFR In vitro kinase assay370 pM[1][2]
EGFR Autophosphorylation Cellular assay (A431 cells)5 nM[1]
EGFR Autophosphorylation Cellular assay (NIH3T3 cells)2.5 nM[1]
Cell Proliferation Cell lines overexpressing EGFR or c-erbB-2 (HER2)31 nM[1]
H1975 (NSCLC) Cell proliferation (MTT assay)Concentration-dependent inhibition[3][4]

Signaling Pathway and Mechanism of Action

This compound acts as an irreversible inhibitor of EGFR. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for promoting cell proliferation and survival. This compound covalently binds to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and blocking the autophosphorylation and subsequent activation of downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->EGFR Irreversibly Inhibits RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Assay

This protocol is to determine the IC₅₀ of this compound against recombinant EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 40 mM MnCl₂, 200 µM sodium orthovanadate)

  • ATP (80 µM)

  • [γ-³³P]ATP

  • Peptide substrate (e.g., RR-SRC)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter

  • DMSO

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of this compound in kinase buffer.

  • In a reaction tube, combine the recombinant EGFR kinase with the diluted this compound or vehicle (DMSO) and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the peptide substrate, ATP, and [γ-³³P]ATP.

  • Incubate the reaction mixture for a defined period (e.g., 90 minutes) at room temperature.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare this compound dilutions B Incubate EGFR with this compound A->B C Initiate kinase reaction (add substrate and ATP/[γ-³³P]ATP) B->C D Incubate at room temperature C->D E Spot reaction on P81 paper D->E F Wash P81 paper E->F G Measure radioactivity F->G H Calculate IC₅₀ G->H

Caption: Workflow for the in vitro EGFR kinase assay.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol is to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

  • Cell line expressing EGFR (e.g., A431, H1975)

  • Complete cell culture medium

  • This compound

  • EGF (Epidermal Growth Factor)

  • PBS (Phosphate-Buffered Saline), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities to determine the level of phosphorylation inhibition.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate cell viability and IC₅₀ G->H

Caption: Workflow for the cell viability (MTT) assay.

Activity Against Other ErbB Family Members

Resistance Mechanisms

A common mechanism of acquired resistance to first-generation EGFR inhibitors is the T790M "gatekeeper" mutation in the EGFR kinase domain. This mutation increases the affinity of the kinase for ATP, reducing the efficacy of competitive inhibitors. This compound, being an irreversible inhibitor, has been shown to overcome resistance conferred by the T790M mutation.[5][6] However, a subsequent C797S mutation, which removes the cysteine residue required for covalent binding, can confer resistance to irreversible inhibitors like this compound.[6]

Troubleshooting

  • Low signal in Western blot: Ensure complete cell lysis, adequate protein loading, and optimal antibody concentrations. Check the activity of the ECL reagent.

  • High background in Western blot: Increase the number and duration of washes. Ensure the blocking step is sufficient.

  • Variability in MTT assay: Ensure even cell seeding and proper mixing after adding the solubilization solution. Check for drug precipitation at high concentrations.

  • Inconsistent kinase assay results: Ensure the purity and activity of the recombinant kinase. Use fresh ATP and radioisotope.

Conclusion

This compound is a valuable research tool for investigating EGFR-driven signaling pathways and for evaluating the effects of irreversible EGFR inhibition on cancer cell proliferation. The protocols provided herein offer a framework for conducting robust in vitro and cellular assays to characterize the activity of this compound.

References

Application Notes and Protocols for CL-387785 in Drug Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the 4-anilinoquinazoline class of compounds, it covalently binds to a cysteine residue (Cys 797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of receptor signaling.[3] This irreversible mechanism of action makes this compound a valuable tool in cancer research and drug screening, particularly for overcoming resistance to first-generation EGFR inhibitors, such as the T790M mutation.[3][4] These application notes provide detailed protocols for utilizing this compound in common drug screening assays and summarize its activity across various experimental systems.

Mechanism of Action

This compound exerts its biological effects by targeting the EGFR, a transmembrane receptor tyrosine kinase crucial for regulating cell proliferation, differentiation, and survival.[5] Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5] This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cancer cell growth and survival.[5]

This compound irreversibly inhibits this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.[4][6] This leads to a cytostatic effect, inhibiting cell proliferation in cell lines that overexpress EGFR or its family member, c-erbB-2.[6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo inhibitory activities of this compound.

In Vitro Activity of this compound
Target IC50
EGFR Kinase Activity370 pM[1][4]
EGF-Stimulated EGFR Autophosphorylation in Cells5 nM[2][4][6]
Cell Proliferation (EGFR or c-erbB-2 overexpressing lines)31 nM[6]
Cell-Based Assay Data for this compound
Cell Line Assay IC50
NIH3T3Inhibition of EGF stimulated human erbB1 autophosphorylation2.5 nM[6]
A431Inhibition of EGF-induced autophosphorylation of EGFR5 nM[6]
Sf9 (BCRP-expressing)Efflux of Hoechst 33342200 nM[6]
In Vivo Efficacy of this compound
Tumor Model Dosage Administration Effect
HCA-7 Xenograft25 mg/kgi.p.Reduced tumor growth[6]
HCA-7 Xenograft100 mg/kgi.p.Prevented tumor growth[6]
HCT-116 Xenograft50 mg/kgi.p.Reduced tumor growth[6]
EGFR-Overexpressing Nude Mice80 mg/kg/dayp.o.Profoundly blocked tumor growth[6]

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_RAF RAS-RAF-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation GRB2 GRB2/SOS P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K CL387785 This compound CL387785->P_EGFR Irreversible Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Metastasis ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Anti-Apoptosis AKT->Survival

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro EGFR Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR kinase.

Workflow Diagram:

Kinase_Assay_Workflow prep Prepare Reagents: - this compound dilutions - Recombinant EGFR enzyme - Peptide substrate - Reaction buffer with ATP & MnCl2 - [33P]ATP incubation1 Incubate this compound with recombinant EGFR on ice for 10 min prep->incubation1 reaction_init Initiate kinase reaction by adding peptide substrate, reaction buffer, and [33P]ATP incubation1->reaction_init incubation2 Incubate at room temperature for 90 min reaction_init->incubation2 spotting Spot the reaction mixture onto P81 filter paper incubation2->spotting washing Wash filter paper twice with 0.5% phosphoric acid spotting->washing measurement Measure radioactivity using a liquid scintillation counter washing->measurement analysis Calculate specific activity and determine IC50 measurement->analysis

Caption: Workflow for the in vitro EGFR kinase assay.

Materials:

  • This compound

  • Recombinant EGFR enzyme

  • Peptide substrate (e.g., RR-SRC)

  • 4x Reaction Buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl2, 200 µM sodium orthovanadate)

  • [³³P]ATP

  • P81 phosphocellulose filter paper

  • 0.5% Phosphoric acid

  • Liquid scintillation counter

  • DMSO

  • 30 mM HEPES, pH 7.4

Protocol:

  • Prepare a 500 µM stock solution of this compound in 100% DMSO.[6]

  • Create serial dilutions of the this compound stock solution to the desired concentrations using 30 mM HEPES, pH 7.4.[6]

  • In a reaction tube, incubate 10 µL of each this compound dilution with 3 µL of diluted recombinant EGFR enzyme on ice for 10 minutes.[6]

  • To initiate the kinase reaction, add the following to each tube:

    • 5 µL of peptide substrate (final concentration 400 µM)

    • 10 µL of 4x reaction buffer

    • 0.30 µL of [³³P]ATP (>2500 Ci/mmol)

    • 12 µL of H₂O

  • Incubate the reaction mixture for 90 minutes at room temperature.[6]

  • Spot the entire reaction volume onto precut P81 filter papers.[6]

  • Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.[6]

  • Measure the radioactivity of the filter discs using a liquid scintillation counter.

  • Calculate the specific activity of the EGFR kinase and determine the IC50 value of this compound from dose-response curves.

Cell Proliferation Assay (MTS Assay)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Workflow Diagram:

MTS_Assay_Workflow cell_seeding Seed 10,000 cells per well in a 96-well plate and allow to adhere drug_treatment Treat cells with various concentrations of this compound cell_seeding->drug_treatment incubation Incubate for 48 hours drug_treatment->incubation mts_addition Add MTS reagent to each well incubation->mts_addition incubation2 Incubate for 1-4 hours until color develops mts_addition->incubation2 read_absorbance Measure absorbance at 490 nm using a plate reader incubation2->read_absorbance data_analysis Calculate cell viability and determine IC50 read_absorbance->data_analysis

Caption: Workflow for the cell proliferation (MTS) assay.

Materials:

  • Cancer cell line of interest (e.g., A431, HCT-116)

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottomed plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Protocol:

  • Seed 10,000 cells in 100 µL of complete medium per well in a 96-well plate.

  • Incubate the plate for 24 hours to allow cells to adhere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the cells with the inhibitor for 48 hours.[6]

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion

This compound is a highly effective, irreversible inhibitor of EGFR, demonstrating potent activity in both enzymatic and cell-based assays. Its ability to overcome common resistance mutations makes it a critical compound for studying EGFR signaling and for the development of next-generation cancer therapeutics. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their drug screening and cancer research endeavors.

References

Troubleshooting & Optimization

CL-387785 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and experimental use of CL-387785, an irreversible epidermal growth factor receptor (EGFR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is practically insoluble in water and ethanol.[1][4][5] For optimal results, it is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q2: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous medium for my experiment. What should I do?

A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds like this compound.[4] To mitigate this, it is recommended to perform serial dilutions. First, dilute your concentrated DMSO stock to an intermediate concentration with DMSO before further diluting into your aqueous experimental medium.[4] Additionally, pre-warming both the stock solution and the medium to 37°C and adding the inhibitor to the medium while gently vortexing can help prevent precipitation.[4][6]

Q3: My this compound powder is difficult to dissolve in DMSO. Are there any techniques to improve solubility?

A3: If you encounter difficulty dissolving this compound in DMSO, gentle warming and sonication can aid the process.[2][4] Ensure the vial is tightly capped during these procedures. It is also critical to start with high-quality, anhydrous DMSO.[1]

Q4: What is the stability of this compound in powder form and in solution?

A4: As a powder, this compound is stable for up to 3 years when stored at -20°C.[2] In a DMSO stock solution, it is recommended to store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][4] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1][7]

Solubility Data

The reported solubility of this compound in DMSO can vary between suppliers. The following table summarizes the available data.

SolventSolubility (mg/mL)Molar Concentration (mM)Source
DMSO13.6735.86[2]
DMSO≥16.85-[5][7]
DMSO50-[3]
DMSO60157.39[4]
DMSO63165.25[1]
DMSO76199.35[1]
DMSO200-[3]
WaterInsoluble-[1][5]
EthanolInsoluble-[1][4][5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 381.23 g/mol )[2]

  • Anhydrous/molecular biology grade DMSO[1]

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-handling: Before opening the vial, gently tap it to ensure all the powder is at the bottom.

  • Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.81 mg of the compound.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If dissolution is slow, gentle warming or brief sonication can be applied.[2][4]

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][4][7] Avoid repeated freeze-thaw cycles.[1]

Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]

  • Precipitation: To minimize precipitation, perform serial dilutions and add the inhibitor solution to the medium while gently mixing.[4][6] Pre-warming the medium and the stock solution can also be beneficial.[4]

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into your cell culture medium (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).[6]

  • Mix thoroughly by gentle vortexing or by pipetting up and down.

  • Use the prepared working solution immediately. Do not store diluted aqueous solutions of the inhibitor.[6]

Visual Guides

Signaling Pathway of this compound

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Autophosphorylation Autophosphorylation EGFR->Autophosphorylation Activates EGF EGF (Ligand) EGF->EGFR Binds CL387785 This compound (Irreversible Inhibitor) CL387785->EGFR Covalently Binds & Inhibits ATP ATP ATP->Autophosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) Autophosphorylation->Downstream Troubleshooting_Workflow start Start: Dissolving this compound check_dmso Is the DMSO fresh and anhydrous? start->check_dmso dissolved Compound Dissolved? check_dmso->dissolved Yes use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No sonicate_warm Apply gentle warming or sonication dissolved->sonicate_warm No precipitation Precipitation upon dilution in aqueous medium? dissolved->precipitation Yes use_fresh_dmso->check_dmso sonicate_warm->dissolved failure Persistent Issues: Contact Technical Support sonicate_warm->failure success Success: Proceed with experiment precipitation->success No serial_dilution Perform serial dilutions. Pre-warm solutions. Add inhibitor to medium while mixing. precipitation->serial_dilution Yes serial_dilution->success serial_dilution->failure

References

Technical Support Center: CL-387785

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of CL-387785 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Summary of Quantitative Data

Table 1: Solubility of this compound

SolventConcentrationRemarks
DMSO≥ 13.67 mg/mL (≥ 35.86 mM)[1]Sonication and warming may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][2][3]
60 mg/mL (157.39 mM)[3]Sonication is recommended.[3]
76 mg/mL (199.35 mM)[2]
200 mg/mL[4]
Ethanol< 1 mg/mL[3]Insoluble or slightly soluble.[3]
WaterInsoluble[2]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°C3 years[1][3]
4°C2 years[1]
In Solvent (DMSO)-80°C1 year[2][3]
-20°C1 month[2][5]

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I diluted my DMSO stock solution in aqueous buffer/media. What should I do?

A1: Precipitation upon dilution into aqueous solutions is a common issue due to the low aqueous solubility of this compound. Here are some steps to mitigate this:

  • Pre-warm solutions: Before dilution, gently warm both your DMSO stock solution and the aqueous buffer/media to 37°C.[3]

  • Use a multi-step dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your concentrated DMSO stock to an intermediate concentration with DMSO, then add this intermediate stock to your aqueous buffer.[3]

  • Increase the final DMSO concentration: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., 0.5% - 1%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Sonication: If precipitation occurs, gentle sonication of the final solution may help redissolve the compound.[3]

Q2: I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A2: Yes, inconsistent results can be a sign of compound degradation or precipitation. Consider the following:

  • Prepare fresh dilutions: this compound is less stable in aqueous solutions than in DMSO. Prepare fresh dilutions of the compound in your cell culture medium for each experiment, and do not store it in aqueous solutions for extended periods.

  • Minimize freeze-thaw cycles: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

  • Incubation time: Be mindful of the incubation time in your experiments. For long-term experiments, the stability of this compound in your specific cell culture medium at 37°C should be considered. While specific data is unavailable, it is best practice to refresh the media with freshly diluted compound if the incubation period is longer than 24-48 hours.

Q3: How should I prepare my this compound stock solution?

A3: It is highly recommended to prepare a concentrated stock solution in anhydrous DMSO.[1][2][3] For example, to prepare a 10 mM stock solution, dissolve 3.81 mg of this compound (MW: 381.23 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming and sonication.[1][3]

Q4: Can I store my diluted this compound working solutions in aqueous buffer?

A4: It is not recommended to store this compound in aqueous solutions for any significant length of time. Prepare working dilutions fresh for each experiment from a frozen DMSO stock.[5] If immediate use is not possible, keep the aqueous solution on ice and use it within a few hours.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 3.81 mg of this compound powder.

  • Dissolving: Add 1 mL of anhydrous DMSO to the powder.

  • Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial and sonicate until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][3][5]

Protocol 2: Preparation of a Working Solution for an In Vitro Kinase Assay

This protocol is adapted from a method used for in vitro EGFR kinase assays.[2][3]

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.

  • Final Dilution: Prepare the final working concentrations by diluting the intermediate stock solution into a cold (on ice) aqueous assay buffer (e.g., 30 mM HEPES, pH 7.4).[2][3] For example, to prepare a 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of the assay buffer.

  • Immediate Use: Use the freshly prepared working solutions immediately. Keep them on ice during the experiment setup.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound stability in solution.

CL387785_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting start Start Experiment prep_stock Prepare DMSO Stock (e.g., 10 mM) start->prep_stock aliquot Aliquot & Store (-20°C or -80°C) prep_stock->aliquot thaw Thaw Single Aliquot aliquot->thaw dilute Dilute in Aqueous Buffer/Media thaw->dilute run_assay Run Assay dilute->run_assay issue Inconsistent Results or Precipitation? run_assay->issue check_solubility Check Solubility Parameters issue->check_solubility Yes check_storage Review Storage & Handling issue->check_storage Yes check_protocol Verify Dilution Protocol issue->check_protocol Yes end Successful Experiment issue->end No sol_action Action: - Pre-warm solutions - Serial dilution - Increase final DMSO % check_solubility->sol_action storage_action Action: - Use fresh aliquot - Avoid freeze-thaw check_storage->storage_action protocol_action Action: - Prepare fresh dilutions - Use immediately check_protocol->protocol_action sol_action->dilute storage_action->thaw protocol_action->dilute

Caption: Troubleshooting workflow for this compound solution stability.

References

Technical Support Center: CL-387785 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers using CL-387785, an irreversible epidermal growth factor receptor (EGFR) inhibitor.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No or low inhibitory effect observed Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. This compound is sensitive to light and moisture. Incorrect Concentration: Errors in calculating dilutions or preparing working solutions. Cell Line Insensitivity: The cell line used may not have activating EGFR mutations or may express low levels of EGFR, rendering it less sensitive to inhibition.[1][2][3] Assay Issues: Problems with the assay itself, such as inactive reagents or incorrect timing of measurements.Compound Handling: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.[4][5] Prepare fresh dilutions from the stock for each experiment. Concentration Verification: Double-check all calculations for dilutions. Consider preparing a fresh stock solution. Cell Line Characterization: Confirm the EGFR status of your cell line (mutation and expression level). Use a positive control cell line known to be sensitive to EGFR inhibitors (e.g., A431, PC-9). Assay Controls: Include appropriate positive and negative controls in your assay to ensure it is performing correctly.
Inconsistent results between experiments Variable Cell Conditions: Differences in cell passage number, confluency, or growth phase can affect drug response.[6] Inconsistent Drug Preparation: Variation in the preparation of this compound working solutions. Time-Dependent Inhibition: As an irreversible inhibitor, the inhibitory effect of this compound is time-dependent.[7][8][9] Inconsistent incubation times will lead to variable results.Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a standardized density to ensure they are in the exponential growth phase during the experiment.[6] Consistent Drug Preparation: Prepare fresh drug dilutions for each experiment using a standardized procedure. Control Incubation Time: Maintain a consistent pre-incubation time with the inhibitor before adding other reagents and a consistent total incubation time for all experiments.
High background or off-target effects High Compound Concentration: Using excessively high concentrations of this compound can lead to non-specific binding and off-target effects.[10][11] Irreversible Binding: The covalent nature of the inhibitor can lead to the modification of other proteins with reactive cysteines, although this compound is reported to be selective for EGFR.[12][13]Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range that inhibits EGFR without causing significant off-target effects. Selectivity Assessment: If off-target effects are suspected, consider using a structurally different EGFR inhibitor as a comparison or employing techniques to assess the selectivity of this compound in your experimental system.
Solubility issues Incorrect Solvent: this compound has limited solubility in aqueous solutions.[5][14] Precipitation upon Dilution: The compound may precipitate when diluted from a high-concentration DMSO stock into an aqueous buffer or cell culture medium.[14]Proper Solubilization: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution.[4][14] Sonication may aid in dissolution.[14] Stepwise Dilution: When preparing working solutions, perform a serial dilution in DMSO first before adding to the final aqueous solution to minimize precipitation.[14] Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a level that does not affect cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][15] It covalently binds to a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to the irreversible inactivation of the kinase.[13] This blocks the autophosphorylation of EGFR and inhibits downstream signaling pathways involved in cell proliferation and survival.[16]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a stock solution of this compound in 100% DMSO at a concentration of 10-20 mM.[4][14] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5] The powder form should be stored at -20°C.[5]

Q3: What is the recommended working concentration for this compound in cell culture experiments?

A3: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 value for your cell line. A common starting range for cell-based assays is from 1 nM to 10 µM.[16]

Q4: Can this compound overcome resistance to other EGFR inhibitors?

A4: this compound has been shown to be effective against some EGFR mutations that confer resistance to first-generation EGFR inhibitors, such as the T790M "gatekeeper" mutation.[11][14]

Q5: What are the common side effects of EGFR inhibitors in vivo?

A5: Common side effects associated with EGFR inhibitors in clinical use include skin-related issues like rash and diarrhea.[17][18][19] While this compound is primarily a research compound, these class-specific side effects should be considered in animal studies.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines and against the EGFR kinase.

TargetAssay TypeCell Line/SystemIC50
EGFR KinaseIn vitro kinase assayRecombinant EGFR0.37 nM[4][15]
EGFR AutophosphorylationCellular assayA431 cells5 nM[14]
Cell ProliferationCell viability assayCells overexpressing EGFR or c-erbB-231 nM[14]
Cell ProliferationCell viability assayHCT-116 xenograftEffective at 50 mg/kg[4]
Cell ProliferationCell viability assayHCA-7 xenograftEffective at 25 mg/kg[4]

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol describes a general method for assessing the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is 0.1 nM to 10 µM.

    • Include a "vehicle control" (DMSO only) at the same final concentration as the highest drug concentration.

    • Carefully remove the old medium from the wells and add the medium containing the inhibitor.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTS/MTT Reagent Addition:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • If using MTT, add the solubilization solution and mix thoroughly.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol is for assessing the inhibition of EGFR autophosphorylation by this compound.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated EGFR (e.g., p-EGFR Y1068) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

    • Strip and re-probe the membrane with an antibody against total EGFR as a loading control.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation CL387785 This compound CL387785->EGFR Inhibition Grb2_SOS Grb2/SOS P->Grb2_SOS PI3K PI3K P->PI3K JAK JAK P->JAK Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt STAT STAT JAK->STAT Raf Raf Ras->Raf mTOR mTOR Akt->mTOR Proliferation Proliferation/ Survival STAT->Proliferation MEK MEK Raf->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Culture Cells to Optimal Confluency D Treat Cells with This compound B->D C->D E Incubate for Defined Period D->E F Perform Assay (e.g., Cell Viability, Western Blot) E->F G Data Acquisition F->G H Data Analysis (e.g., IC50, Protein Expression) G->H

Caption: General experimental workflow for this compound studies.

References

CL-387785 off-target effects in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CL-387785. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this potent and irreversible Epidermal Growth Factor Receptor (EGFR) inhibitor. While this compound is known for its high selectivity for EGFR, it is crucial to consider and investigate potential off-target activities to ensure the validity and accuracy of your experimental results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an irreversible inhibitor of the EGFR tyrosine kinase.[1][2] It covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of receptor autophosphorylation and downstream signaling.[3] This irreversible binding is a key feature of its potent anti-proliferative activity in cells overexpressing EGFR or carrying activating EGFR mutations.

Q2: My cells do not express EGFR, yet I observe a cytotoxic effect with this compound. Is this expected?

A2: This is a strong indication of potential off-target effects. While this compound is highly selective for EGFR, at higher concentrations it may inhibit other kinases or cellular proteins, leading to cytotoxicity. We recommend performing a dose-response experiment in your EGFR-negative cell line to determine the IC50 and compare it to the IC50 in an EGFR-dependent line.

Q3: I am seeing unexpected phenotypic changes in my cells treated with this compound that are not consistent with EGFR inhibition. How can I investigate this?

A3: Unanticipated phenotypes can arise from the inhibition of other signaling pathways. To investigate this, we suggest a multi-pronged approach:

  • Phospho-proteomics/Antibody Array: Analyze the phosphorylation status of a broad range of signaling proteins to identify any unexpectedly altered pathways.

  • Kinome Scan: If available, subject this compound to a kinome-wide binding or activity assay to identify potential off-target kinases.

  • Literature Review: Search for publications that have used this compound in similar experimental systems to see if comparable effects have been observed.

Q4: How can I be sure that the observed effects in my experiment are due to on-target EGFR inhibition and not off-target effects?

A4: To validate on-target activity, consider the following control experiments:

  • Rescue Experiment: In an EGFR-dependent cell line, see if the phenotype induced by this compound can be rescued by expressing a drug-resistant EGFR mutant (though this is challenging with irreversible inhibitors).

  • Cell Line Comparison: Compare the effects of this compound in a panel of cell lines with varying levels of EGFR expression and dependency. A strong correlation between EGFR expression/mutation status and the observed effect would support on-target activity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High level of apoptosis in control (EGFR-negative) cells. The concentration of this compound used may be causing off-target cytotoxicity.1. Perform a dose-response curve to determine the IC50 for cytotoxicity in your control cells. 2. Use a concentration of this compound that is well below the cytotoxic IC50 for your control cells in subsequent experiments. 3. Consider using a more selective EGFR inhibitor if significant off-target toxicity is observed at your desired effective concentration.
Activation of an unexpected signaling pathway (e.g., paradoxical activation of MAPK signaling). An off-target kinase may be part of a feedback loop that is activated upon its inhibition.1. Review the literature for known feedback mechanisms in the signaling network of your cell type. 2. Perform a western blot analysis for key nodes in the unexpectedly activated pathway over a time course of this compound treatment. 3. Use a specific inhibitor for the activated pathway in combination with this compound to see if the unexpected phenotype is reversed.
Inconsistent results between experimental replicates. 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of the this compound stock solution.1. Standardize cell seeding density and use cells within a consistent and low passage number range. 2. Prepare fresh aliquots of this compound from a powder stock for each experiment and store them properly at -20°C or -80°C.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity

Objective: To differentiate between cytotoxicity caused by inhibition of EGFR and that caused by off-target effects.

Methodology:

  • Cell Line Selection:

    • Select an EGFR-dependent cancer cell line (e.g., A431, NCI-H1975).

    • Select a cell line with low or no EGFR expression (e.g., Jurkat, K562).

  • Cell Seeding: Seed both cell lines in 96-well plates at their optimal densities.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

  • Viability Assay: Measure cell viability using a standard method such as MTS or a resazurin-based assay.

  • Data Analysis:

    • Plot the dose-response curves for both cell lines.

    • Calculate the IC50 values for each cell line.

    • A significantly lower IC50 in the EGFR-dependent cell line suggests on-target activity, while a high IC50 in the EGFR-negative line indicates the concentration at which off-target cytotoxicity occurs.

Protocol 2: Kinase Selectivity Profiling (Hypothetical)

Objective: To identify potential off-target kinases of this compound. While a specific kinome scan for this compound is not publicly available, this protocol describes the general methodology.

Methodology:

  • Assay Platform: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases (e.g., KINOMEscan™, Eurofins KinaseProfiler™). These platforms typically use binding assays (like KINOMEscan) or enzymatic activity assays.

  • Compound Submission: Submit this compound at one or more concentrations (typically 1 µM and 10 µM for initial screening).

  • Data Interpretation: The service will provide data on the percent inhibition or binding affinity of this compound against each kinase in the panel.

  • Hit Validation: "Hits" (kinases that are significantly inhibited) should be validated through secondary assays, such as determining the IC50 or Ki in individual enzymatic assays.

Hypothetical Kinase Selectivity Data for this compound (Illustrative Example)

Kinase% Inhibition at 1 µM (Hypothetical)IC50 (Hypothetical)Potential Implication
EGFR 99% 0.5 nM Primary Target
HER2 (ErbB2)85%50 nMActivity against a related receptor tyrosine kinase.
SRC60%500 nMPotential for effects on cell adhesion and migration.
LCK45%> 1 µMPossible mild effects on T-cell signaling at high concentrations.
p38α (MAPK14)30%> 5 µMUnlikely to be a significant off-target at typical experimental concentrations.

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR CL387785 This compound CL387785->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Off_Target start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response in EGFR+ and EGFR- Cells start->dose_response ic50_compare Compare IC50 Values dose_response->ic50_compare on_target Likely On-Target Effect ic50_compare->on_target  IC50(EGFR+) << IC50(EGFR-) off_target Potential Off-Target Effect ic50_compare->off_target  IC50(EGFR+) ≈ IC50(EGFR-) kinome_scan Kinome Scan / Phospho-proteomics off_target->kinome_scan validate_hits Validate Off-Target Hits with Secondary Assays kinome_scan->validate_hits end Conclusion: Characterize Off-Target Mechanism validate_hits->end

References

Technical Support Center: Mechanisms of Resistance to CL-387,785

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with CL-387,785. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments investigating mechanisms of resistance to this irreversible EGFR tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CL-387,785?

A1: CL-387,785 is an irreversible anilinoquinazoline inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It covalently binds to the ATP-binding region of EGFR, thereby inhibiting its kinase activity and downstream signaling pathways such as the MAPK and PI3K/AKT pathways.[2] It was specifically developed to be effective against EGFR mutations that confer resistance to first-generation TKIs, such as the T790M mutation.[3][4]

Q2: My cells with the EGFR T790M mutation are showing resistance to CL-387,785. What are the possible reasons?

A2: While CL-387,785 is effective against the T790M mutation, acquired resistance can still develop through several mechanisms:

  • Activation of Bypass Signaling Pathways: The cancer cells may have activated alternative signaling pathways that bypass the need for EGFR signaling to drive proliferation and survival. Common bypass tracks include the activation of other receptor tyrosine kinases (RTKs) like c-Met, AXL, and IGF1R.[5][6]

  • Tertiary Mutations in EGFR: Although less common for CL-387,785 compared to third-generation inhibitors, a tertiary mutation in EGFR, such as C797S, could potentially reduce the binding affinity of the drug.[7]

  • Upregulation of Downstream Signaling: Alterations in downstream signaling components, such as the mTOR or Wnt pathways, can also contribute to resistance.[8][9]

Q3: How can I determine if bypass signaling pathways are activated in my resistant cell lines?

A3: To investigate the activation of bypass signaling pathways, you can perform the following experiments:

  • Western Blotting: Analyze the phosphorylation status of key proteins in alternative pathways, such as c-Met, AXL, AKT, and ERK. An increase in phosphorylation in your resistant cells compared to the parental sensitive cells would suggest activation of these pathways.

  • Receptor Tyrosine Kinase (RTK) Arrays: Use commercially available RTK arrays to screen for the activation of a wide range of RTKs simultaneously.

  • Inhibition of Suspected Pathways: Treat your resistant cells with inhibitors of the suspected bypass pathways (e.g., a c-Met inhibitor) in combination with CL-387,785 to see if sensitivity is restored.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for CL-387,785 in our cell line.
Possible Cause Troubleshooting Step
Cell line heterogeneity Perform single-cell cloning to establish a homogenous population. Regularly re-authenticate your cell line.
Inconsistent cell seeding density Ensure a consistent number of cells are seeded for each experiment. Use a cell counter for accuracy.
Drug stability Prepare fresh stock solutions of CL-387,785 regularly. Store aliquots at -80°C to minimize freeze-thaw cycles.
Assay variability Optimize the incubation time for your cell viability assay (e.g., MTT, CellTiter-Glo). Ensure proper mixing of reagents.
Problem 2: Difficulty generating a CL-387,785-resistant cell line.
Possible Cause Troubleshooting Step
Initial drug concentration is too high Start with a low concentration of CL-387,785 (around the IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt.[10]
Insufficient treatment duration The development of resistance is a gradual process. It may take several months of continuous culture with the drug to establish a resistant population.[10]
Cell line is not prone to developing resistance Some cell lines may be less genetically plastic. Consider using a different parental cell line known to acquire resistance to EGFR inhibitors, such as H1975.[2]

Quantitative Data Summary

Table 1: Examples of IC50 Values for EGFR TKIs in Different Cell Lines

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)CL-387,785 IC50 (nM)
H1975L858R/T790M>2000~30
Ba/F3L858R<20<30
Ba/F3L858R/T790M>2000~30

Note: These are approximate values based on published literature and may vary depending on experimental conditions.[1][4]

Experimental Protocols

Protocol 1: Generation of a CL-387,785-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[10]

Materials:

  • Parental cancer cell line (e.g., H1975)

  • Complete cell culture medium

  • CL-387,785

  • DMSO (for drug stock solution)

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of CL-387,785 for the parental cell line using a standard cell viability assay.

  • Start by treating the parental cells with a low concentration of CL-387,785 (e.g., IC20-IC30).

  • Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days.

  • Monitor cell viability and proliferation. Initially, you may observe significant cell death.

  • Once the cells have recovered and are proliferating steadily at the given concentration, increase the concentration of CL-387,785 by a small increment (e.g., 1.5-2 fold).

  • Repeat steps 3-5 for several months. The process of generating a resistant cell line is lengthy.

  • Periodically assess the IC50 of the treated cell population to monitor the development of resistance. A significant increase in the IC50 value compared to the parental line indicates the establishment of a resistant cell line.[10]

  • Once a resistant line is established , it should be maintained in a medium containing a maintenance concentration of CL-387,785 (e.g., the concentration at which it was selected) to preserve the resistant phenotype.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

Materials:

  • Parental and CL-387,785-resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-EGFR, anti-phospho-Met, anti-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture parental and resistant cells to 70-80% confluency.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to compare the phosphorylation levels of key signaling proteins between parental and resistant cells.

Visualizations

Signaling_Pathway_Resistance Mechanisms of Resistance to CL-387,785 cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK cMet c-Met cMet->PI3K_AKT cMet->MAPK AXL AXL AXL->PI3K_AKT AXL->MAPK IGF1R IGF1R IGF1R->PI3K_AKT IGF1R->MAPK CL387785 CL-387,785 CL387785->EGFR Proliferation Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Bypass signaling pathways in CL-387,785 resistance.

Experimental_Workflow Workflow for Investigating CL-387,785 Resistance cluster_generation Resistant Cell Line Generation cluster_analysis Analysis of Resistance Mechanisms Parental Parental Cell Line (e.g., H1975) Treatment Continuous Treatment with Increasing CL-387,785 Parental->Treatment Resistant Resistant Cell Line Treatment->Resistant Viability Cell Viability Assay (Confirm Resistance) Resistant->Viability Sequencing DNA Sequencing (Identify Mutations) Resistant->Sequencing WesternBlot Western Blot (Analyze Signaling) Resistant->WesternBlot

Caption: Experimental workflow for studying CL-387,785 resistance.

References

Technical Support Center: CL-387785 and EGFR T790M Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the irreversible EGFR inhibitor CL-387785, particularly in the context of the T790M resistance mutation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It belongs to the anilinoquinazoline class of inhibitors and contains a reactive Michael acceptor group. This group allows it to form a covalent bond with the cysteine residue at position 797 (Cys-797) within the ATP-binding pocket of EGFR.[3] This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling pathways, leading to the inhibition of cell proliferation.[1]

Q2: What is the significance of the T790M mutation in EGFR?

The T790M mutation is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib in non-small cell lung cancer (NSCLC).[4][5][6][7] This mutation involves the substitution of a threonine (T) residue with a methionine (M) at position 790 of the EGFR kinase domain.[8] The "gatekeeper" T790 residue is crucial for inhibitor specificity. The bulkier methionine residue was initially thought to cause steric hindrance, but the primary mechanism of resistance is an increase in the ATP affinity of the EGFR kinase.[3][8] This heightened ATP affinity allows ATP to outcompete reversible TKIs for binding to the active site.[8]

Q3: How does this compound overcome T790M-mediated resistance?

This compound and other irreversible inhibitors can overcome T790M-mediated resistance due to their covalent binding mechanism.[3] While the T790M mutation increases ATP affinity, making it harder for reversible inhibitors to bind, the formation of a covalent bond by this compound with Cys-797 provides a more stable and prolonged inhibition that is less affected by ATP competition.[3]

Q4: What are the expected IC50 values for this compound against different EGFR variants?

The inhibitory potency of this compound varies depending on the EGFR mutation status. Below is a summary of reported IC50 values.

InhibitorEGFR VariantCell LineIC50 (nM)Reference
This compoundWild-Type EGFRNIH3T32.5[1]
This compoundWild-Type EGFRA4315[1]
This compoundEGFR (overexpressed)-31[1]
GefitinibL858R/T790M->10,000-
HKI-272L858R/T790M-88[9]
WZ4002L858R/T790MPC9 GR8[9]

Note: Direct IC50 values for this compound against T790M mutant cell lines were not consistently available in the initial search results. The table includes related compounds for context. Researchers should determine the IC50 empirically in their specific cell system.

Troubleshooting Guides

Problem 1: Higher than expected IC50 of this compound in T790M mutant cells.

Possible Cause 1: Inaccurate Cell Line Identity or Mutation Status

  • Troubleshooting Step: Verify the identity of your cell line using short tandem repeat (STR) profiling. Confirm the presence of the T790M mutation and the absence of other resistance mutations (e.g., C797S) by sequencing the EGFR gene.

Possible Cause 2: Suboptimal Assay Conditions

  • Troubleshooting Step: Optimize the cell seeding density and the duration of drug exposure in your cell viability assay (e.g., MTT, MTS). Ensure that the cells are in the exponential growth phase during the experiment.[10][11]

Possible Cause 3: Compound Instability or Inactivity

  • Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1] Store stock solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. Test the activity of your this compound stock on a sensitive (EGFR-mutant, T790M-negative) cell line as a positive control.

Possible Cause 4: Presence of Alternative Resistance Mechanisms

  • Troubleshooting Step: Investigate other potential resistance mechanisms that can occur alongside T790M, such as MET amplification or activation of bypass signaling pathways.[5][12] This can be assessed by Western blotting for key signaling proteins (e.g., p-MET, p-AKT) or by using specific inhibitors for these pathways in combination with this compound.

Problem 2: Inconsistent or no inhibition of EGFR phosphorylation by this compound in Western blot analysis.

Possible Cause 1: Insufficient Drug Concentration or Incubation Time

  • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting EGFR phosphorylation in your specific cell line. Treatment times can range from 30 minutes to 24 hours.[13]

Possible Cause 2: Suboptimal Western Blot Protocol

  • Troubleshooting Step: Ensure proper cell lysis and protein quantification. Use appropriate lysis buffers containing phosphatase and protease inhibitors. Load equal amounts of protein for each sample.[14] Optimize antibody concentrations and incubation times. Use a positive control, such as EGF-stimulated cells without inhibitor treatment, to confirm that the EGFR phosphorylation detection is working correctly.[13]

Possible Cause 3: High Basal EGFR Phosphorylation

  • Troubleshooting Step: To reduce basal EGFR phosphorylation, serum-starve the cells for 16-24 hours before treating with this compound and stimulating with EGF.[13]

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot for EGFR Phosphorylation
  • Cell Culture and Treatment: Plate cells and allow them to attach. Serum-starve the cells overnight if necessary. Treat the cells with various concentrations of this compound for the desired time.

  • EGF Stimulation: After inhibitor treatment, stimulate the cells with 100 ng/mL of EGF for 15-30 minutes at 37°C to induce EGFR phosphorylation.[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]

  • SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.[14] Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Use an ECL substrate to detect the chemiluminescent signal.[13]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CL387785 This compound CL387785->EGFR Irreversible Inhibition (Covalent bond at Cys-797) T790M T790M Mutation (Increases ATP Affinity) T790M->EGFR

Caption: EGFR signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed cells (e.g., H1975 with T790M) B Treat with this compound (Dose-response) A->B C Cell Viability Assay (e.g., MTS) B->C D Western Blot B->D E Calculate IC50 C->E F Quantify p-EGFR/Total EGFR D->F

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic cluster_ic50 Troubleshooting High IC50 cluster_pEGFR Troubleshooting p-EGFR Inhibition Start Unexpected Results with This compound and T790M cells Q1 Are you seeing high IC50 or no p-EGFR inhibition? Start->Q1 A1_Yes High IC50 Q1->A1_Yes Yes A1_No No p-EGFR Inhibition Q1->A1_No No C1 Verify cell line and mutation status (STR, Sequencing) A1_Yes->C1 P1 Optimize drug concentration and incubation time A1_No->P1 C2 Optimize assay conditions (seeding density, duration) C1->C2 C3 Check compound activity (fresh stock, positive control) C2->C3 C4 Investigate other resistance mechanisms (e.g., MET amp) C3->C4 P2 Review Western blot protocol (lysis, antibodies, controls) P1->P2 P3 Serum-starve cells to reduce basal phosphorylation P2->P3

Caption: Logical troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing CL-387785 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CL-387785, an irreversible epidermal growth factor receptor (EGFR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It specifically targets the EGFR kinase domain by forming a covalent bond with a cysteine residue (Cys 797) at the edge of the ATP-binding cleft.[2] This irreversible binding permanently inactivates the receptor, blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis.[3]

Q2: What are the expected IC50 values for this compound?

A2: The IC50 value for this compound is highly dependent on the experimental system. In biochemical assays using purified EGFR kinase, the IC50 is reported to be as low as 370 pM.[1][4] In cell-based assays that measure the inhibition of cell proliferation, the IC50 is typically in the nanomolar range. For example, in cell lines overexpressing EGFR or c-erbB-2, the IC50 for inhibiting cell proliferation is approximately 31 nM.[4] It is crucial to determine the IC50 empirically in your specific cell system.

Q3: Which cell lines are suitable for determining the IC50 of this compound?

A3: Cell lines with high expression of EGFR are generally recommended. Human non-small cell lung cancer (NSCLC) cell lines, such as H1975, which harbor EGFR mutations, are often used.[5] Other suitable cell lines include those that have been engineered to overexpress wild-type or mutant forms of EGFR.[6][7] The choice of cell line should be guided by the specific research question.

Q4: How does the irreversible nature of this compound affect IC50 determination?

A4: The IC50 of an irreversible inhibitor like this compound is time-dependent.[8][9] Unlike reversible inhibitors, where an equilibrium is reached, the inhibition by this compound increases with incubation time as more enzyme becomes covalently modified.[10] Therefore, it is critical to standardize the incubation time in your experimental protocol to obtain reproducible IC50 values. For irreversible inhibitors, the IC50 value is more accurately a reflection of the rate of inactivation (k_inact) and the initial binding affinity (K_I).[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent incubation times.Strictly adhere to the same incubation time for all experiments. For irreversible inhibitors, even small variations can significantly impact the IC50.[8][9]
Cell seeding density is not uniform.Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Incomplete dissolution of this compound.This compound is typically dissolved in DMSO.[4] Ensure the stock solution is fully dissolved before preparing serial dilutions. Vortex thoroughly.
No dose-response curve observed (all wells show high viability) This compound concentration range is too low.The effective concentration range can vary between cell lines. Perform a wider range of dilutions (e.g., from 1 nM to 10 µM) to identify the inhibitory range for your specific cells.
The chosen cell line has low EGFR expression or is resistant.Confirm EGFR expression in your cell line via western blot or flow cytometry. Consider using a different, more sensitive cell line.
No dose-response curve observed (all wells show low viability) This compound concentration range is too high.Shift the concentration range to lower values. Start with a nanomolar range and perform serial dilutions.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).
Inconsistent results within a single plate "Edge effects" in the 96-well plate.To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media.
Pipetting errors during serial dilutions.Use calibrated pipettes and change tips between each dilution to ensure accuracy.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework. Optimization of cell number, drug concentrations, and incubation times may be necessary for your specific cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cancer cell line (e.g., H1975)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells in triplicate.

    • Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[12]

Visualizations

Signaling Pathway of EGFR Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds CL387785 This compound CL387785->EGFR Irreversibly Inhibits

Caption: EGFR signaling pathway and its inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability G->H I Plot Dose-Response Curve H->I J Determine IC50 I->J

Caption: Workflow for determining the IC50 of this compound.

Summary of Reported IC50 Values for this compound

Assay TypeTargetIC50 ValueReference
Biochemical AssayEGFR Kinase370 pM[1][4]
Cell Proliferation AssayEGFR/c-erbB-2 overexpressing cells31 nM[4]
Cell-based AssayH1975 (NSCLC cells)Concentration-dependent inhibition[5]

References

preventing CL-387785 degradation in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of CL-387785 during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Following these conditions can ensure stability for up to three years.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened container or a properly stored aliquot to prevent the introduction of water, which can affect the compound's stability and solubility. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).

Q3: Can I store this compound stock solutions at 4°C?

A3: Storing DMSO stock solutions at 4°C is not recommended for extended periods. If an aliquot is thawed for use, it may be kept at 4°C for a short duration (e.g., a few days), but for any longer period, it is best to re-freeze it or preferably use a fresh aliquot.

Q4: What are the primary factors that can cause degradation of this compound?

A4: The primary factors that can lead to the degradation of this compound include:

  • Hydrolysis: The quinazoline core of this compound can be susceptible to hydrolysis under strong acidic or basic conditions, especially when heated.

  • Photodegradation: Exposure to light, particularly UV light, can potentially degrade quinazoline derivatives.

  • Oxidation: While less common for this class of compounds, oxidative stress could be a potential degradation pathway.

  • Repeated Freeze-Thaw Cycles: This can introduce moisture and lead to the precipitation and degradation of the compound in solution.

Q5: How can I detect degradation in my sample of this compound?

A5: Degradation can be detected by a change in the physical appearance of the solid (e.g., color change, clumping) or solution (e.g., precipitation, color change). The most reliable method for detecting and quantifying degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact compound from its degradation products, allowing for their detection and quantification.

Troubleshooting Guide

This guide addresses specific issues that users might encounter, suggesting potential causes and solutions.

Observed Issue Potential Cause Recommended Solution
Precipitate forms in the stock solution upon thawing. 1. The concentration of the stock solution is too high. 2. The DMSO used was not anhydrous, leading to decreased solubility. 3. The compound has degraded into less soluble products.1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new, less concentrated stock solution. 2. Always use fresh, high-purity, anhydrous DMSO. 3. Analyze the sample using HPLC to check for the presence of degradation products.
Loss of compound activity in a cell-based assay. 1. Degradation of the compound in the stock solution due to improper storage. 2. Instability of the compound in the aqueous cell culture medium. 3. Interaction with components in the cell culture medium.1. Prepare a fresh stock solution from solid compound and re-test. Ensure proper storage of stock solutions. 2. Prepare fresh dilutions in media immediately before each experiment. Minimize the incubation time of the compound in the media before adding to cells. 3. Review the composition of your cell culture medium for any components that might react with the compound.
Appearance of unexpected peaks in an HPLC chromatogram. 1. Degradation of the compound due to exposure to light, heat, or incompatible pH. 2. Contamination of the sample or solvent.1. Protect samples from light and store at the recommended temperature. Ensure that the pH of any buffers used is compatible with the compound's stability. 2. Use high-purity solvents and handle samples carefully to avoid contamination.

Quantitative Data on Storage Stability

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the general stability recommendations from various suppliers.

Form Storage Temperature Expected Stability Source
Solid Powder-20°CUp to 3 years
DMSO Solution-80°CUp to 1 year
DMSO Solution-20°CUp to 1 month

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol describes a general method for conducting a forced degradation study to assess the stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or ammonium acetate (for mobile phase)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for stress testing

  • Hydrogen peroxide (H₂O₂) for oxidative stress testing

  • A validated HPLC system with a C18 column and a UV detector

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • From the stock solution, prepare working solutions at a suitable concentration (e.g., 100 µg/mL) in the appropriate solvent for each stress condition.

3. Forced Degradation (Stress Testing):

  • Acid Hydrolysis: Mix the working solution with 0.1 N HCl and incubate at 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the working solution with 0.1 N NaOH and incubate at 60°C for a defined period. Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Treat the working solution with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Incubate a solid sample of this compound at an elevated temperature (e.g., 70°C) for a defined period. Dissolve in DMSO before analysis.

  • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period. Keep a control sample in the dark.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically used. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (this can be determined using a UV scan).

  • Analysis: Inject the stressed samples and a non-stressed control. Compare the chromatograms to identify and quantify any degradation products. The percentage of degradation can be calculated by comparing the peak area of the intact this compound in stressed samples to the control.

Visualizations

Signaling Pathway of EGFR Inhibition by this compound

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K CL387785 This compound CL387785->EGFR Irreversibly Inhibits ATP ATP P P ATP->P P->EGFR Phosphorylates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its irreversible inhibition by this compound.

Experimental Workflow for Stability Testing

Stability_Workflow Start Start: this compound Sample Prepare_Solutions Prepare Stock and Working Solutions Start->Prepare_Solutions Stress_Conditions Apply Stress Conditions Prepare_Solutions->Stress_Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (Solid, 70°C) Stress_Conditions->Thermal Photo Photolytic (UV light) Stress_Conditions->Photo Control Control (No Stress) Stress_Conditions->Control HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Control->HPLC_Analysis Data_Analysis Data Analysis: Compare stressed vs. control HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for conducting a forced degradation study of this compound.

Logical Relationship of Troubleshooting

Caption: Troubleshooting logic for common issues with this compound.

Technical Support Center: Minimizing Cytotoxicity of CL-387,785 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro cytotoxicity of CL-387,785, an irreversible epidermal growth factor receptor (EGFR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CL-387,785 and how does it relate to cytotoxicity?

CL-387,785 is an irreversible inhibitor of the EGFR tyrosine kinase.[1] It covalently binds to the ATP-binding site of the receptor, leading to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[2][3] This prolonged inhibition is the primary driver of its cytotoxic and cytostatic effects, particularly in cell lines that overexpress EGFR or its family member, c-erbB-2.[1][4]

Q2: I am observing excessive cell death in my experiments, even at low concentrations of CL-387,785. What are the potential causes?

Excessive cytotoxicity can stem from several factors:

  • On-target toxicity: The cell line you are using may be highly dependent on EGFR signaling for survival. In such cases, even low concentrations of a potent inhibitor like CL-387,785 can induce significant apoptosis.

  • Off-target effects: Like many kinase inhibitors, CL-387,785 may inhibit other kinases at higher concentrations, leading to unintended cytotoxic responses.[5]

  • Experimental conditions: Factors such as high cell density, prolonged exposure time, or the health of the cells prior to treatment can exacerbate cytotoxicity.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.5%).

Q3: How can I distinguish between on-target EGFR inhibition and off-target cytotoxicity?

A key strategy is to use a control cell line that does not express EGFR or expresses it at very low levels. If you observe significant cytotoxicity in these EGFR-negative cells, it is likely due to off-target effects. Additionally, performing a dose-response curve and working at the lowest concentration that still effectively inhibits EGFR phosphorylation can help minimize off-target toxicity.

Q4: Can I reduce the cytotoxicity of CL-387,785 by shortening the incubation time?

Yes, cytotoxicity is often time-dependent.[6] For an irreversible inhibitor like CL-387,785, a short exposure may be sufficient to achieve sustained EGFR inhibition without causing widespread cell death. It is recommended to perform a time-course experiment to determine the minimum exposure time required to achieve the desired level of EGFR inhibition in your specific cell line.

Q5: Are there any agents I can use to mitigate the cytotoxic effects of CL-387,785?

While specific data for co-treatment with CL-387,785 is limited, general strategies to reduce apoptosis-related cytotoxicity include the use of pan-caspase inhibitors. These can block the execution phase of apoptosis. However, it is crucial to validate that the use of such inhibitors does not interfere with the specific downstream effects of EGFR inhibition you intend to study. Additionally, antioxidants like N-acetyl cysteine have been shown to rescue cells from EGFR inhibitor-induced apoptosis by reducing reactive oxygen species (ROS) accumulation.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High level of cytotoxicity at expected IC50 concentration. Cell line is highly sensitive to EGFR inhibition; Off-target effects.Perform a detailed dose-response curve starting at sub-nanomolar concentrations. Determine the lowest effective concentration that inhibits EGFR phosphorylation via Western blot.
Inconsistent results between experiments. Variability in cell seeding density; Inconsistent inhibitor concentration; Cell line instability.Ensure consistent cell seeding and confluency. Prepare fresh dilutions of CL-387,785 from a validated stock for each experiment. Use cells within a defined and low passage number range.
Cytotoxicity observed in EGFR-negative control cells. Significant off-target effects of CL-387,785 at the concentration used.Lower the concentration of CL-387,785. Consider using a more selective EGFR inhibitor if the off-target effects cannot be mitigated by concentration adjustment.
Delayed but significant cytotoxicity after washout. Due to the irreversible binding of CL-387,785 to EGFR, the inhibitory effect persists even after the compound is removed from the medium.This is expected for an irreversible inhibitor. Interpret results accordingly. For experiments requiring recovery of EGFR signaling, this inhibitor may not be suitable.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of CL-387,785 from in vitro studies. These values can serve as a starting point for optimizing experimental concentrations.

Table 1: In Vitro Inhibitory Activity of CL-387,785

Target/ProcessIC50 ValueCell Line/Assay ConditionReference
EGFR Kinase Activity370 ± 120 pMEnzyme Assay[1]
EGF-stimulated EGFR Autophosphorylation~5 nMIn cells[1][4]
Cell Proliferation31-125 nMCell lines overexpressing EGFR or c-erbB-2[1]

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay

This protocol helps determine the optimal concentration and incubation time of CL-387,785 to achieve the desired level of EGFR inhibition while minimizing cytotoxicity.

Materials:

  • CL-387,785 stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest and appropriate culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of CL-387,785 in culture medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).

  • Treatment: Replace the medium in the wells with the prepared dilutions of CL-387,785.

  • Incubation: Incubate plates for various time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment: At each time point, add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Plot cell viability against the log of the inhibitor concentration for each time point to determine the IC50 values.

Protocol 2: Washout Experiment for an Irreversible Inhibitor

This protocol assesses the sustained effect of CL-387,785 after its removal from the culture medium.

Materials:

  • CL-387,785

  • Cell line of interest and appropriate culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS), sterile

  • Reagents for downstream analysis (e.g., cell lysis buffer for Western blot)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere.

  • Treatment: Treat cells with the desired concentration of CL-387,785 for a predetermined time (e.g., 2-4 hours). Include a vehicle control.

  • Washout:

    • Aspirate the medium containing CL-387,785.

    • Wash the cells twice with warm, sterile PBS.

    • Add fresh, pre-warmed culture medium without the inhibitor.

  • Post-Washout Incubation: Incubate the cells for various time points (e.g., 0, 6, 24, 48 hours) after the washout.

  • Analysis: At each time point, harvest the cells for downstream analysis (e.g., Western blot to assess EGFR phosphorylation).

Interpretation: For an irreversible inhibitor like CL-387,785, you should expect to see sustained inhibition of EGFR signaling even after washout.[8]

Protocol 3: Co-treatment with a Cytoprotective Agent (e.g., Pan-Caspase Inhibitor)

This protocol can be adapted to assess if a cytoprotective agent can reduce CL-387,785-induced apoptosis.

Materials:

  • CL-387,785

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Cell line of interest and appropriate culture medium

  • Reagents for apoptosis detection (e.g., Annexin V/PI staining kit, Caspase-Glo® 3/7 Assay)

Procedure:

  • Pre-treatment (optional): In some cases, pre-incubating cells with the caspase inhibitor for 1-2 hours before adding CL-387,785 may be beneficial.

  • Co-treatment: Treat cells with CL-387,785 in the presence or absence of the pan-caspase inhibitor. Include controls for each compound alone and a vehicle control.

  • Incubation: Incubate for the desired time.

  • Apoptosis Assessment: Measure the levels of apoptosis using your chosen method according to the manufacturer's protocol.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K CL-387785 This compound This compound->EGFR Irreversible Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Survival Survival AKT->Survival Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed_Cells Seed Cells Prepare_CL387785 Prepare CL-387,785 Dilutions Seed_Cells->Prepare_CL387785 Treat_Cells Treat Cells Prepare_CL387785->Treat_Cells Incubate Incubate (Time-course) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (MTT/MTS) Incubate->Viability_Assay Western_Blot Western Blot (p-EGFR) Incubate->Western_Blot Apoptosis_Assay Apoptosis Assay Incubate->Apoptosis_Assay Data_Interpretation Data Interpretation & Optimization Viability_Assay->Data_Interpretation Western_Blot->Data_Interpretation Apoptosis_Assay->Data_Interpretation

References

Technical Support Center: CL-387785

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CL-387785 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It functions by covalently binding to the EGFR, thereby blocking its kinase activity.[3] This inhibition prevents EGF-stimulated autophosphorylation of the receptor and blocks downstream signaling pathways involved in cell proliferation and survival.[3][4]

Q2: What is the solubility and recommended solvent for this compound?

This compound is soluble in DMSO.[1][2][4] It is insoluble in water and ethanol.[4] For in vitro experiments, it is recommended to prepare a stock solution in 100% DMSO.[4][5] When preparing working solutions, it is advisable to first dilute the DMSO stock in a small volume of DMSO before adding it to your aqueous buffer or cell culture medium to avoid precipitation.[5] Note that hygroscopic DMSO (DMSO that has absorbed moisture) can significantly reduce the solubility of this compound, so using fresh, high-quality DMSO is crucial.[1][4]

Q3: What are the typical working concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, typical working concentrations for inhibiting cell proliferation in EGFR-overexpressing cell lines range from the low nanomolar to micromolar range. For example, the IC50 for inhibiting cell proliferation in cell lines overexpressing EGF-R or c-erbB-2 is approximately 31 nM.[4] In studies with H1975 cells, concentrations between 10 and 100 nM have been shown to inhibit proliferation and induce apoptosis.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Can this compound be used to overcome resistance to other EGFR inhibitors?

Yes, one of the key features of this compound is its ability to overcome resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[8][9] This resistance is often caused by a secondary mutation in the EGFR gene, T790M.[8][9] this compound has been shown to effectively inhibit the kinase activity of EGFR with the T790M mutation.[8][10]

Q5: Are there known mechanisms of resistance to this compound?

While this compound can overcome the T790M resistance mutation, acquired resistance to this irreversible inhibitor can still occur. One reported mechanism involves the activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway.[11] Another potential mechanism is the secretion of Hepatocyte Growth Factor (HGF) in a paracrine manner, which can render cells resistant to irreversible EGFR-TKIs.[12]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of EGFR Signaling

Symptom: Western blot analysis shows no decrease in EGFR phosphorylation or downstream targets (e.g., p-Akt, p-ERK) after treatment with this compound.

Possible Cause Suggested Solution
Improper Compound Preparation or Storage Ensure the this compound stock solution was prepared in fresh, high-quality DMSO and stored correctly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).[13] Prepare fresh dilutions for each experiment.
Compound Precipitation When diluting the DMSO stock into aqueous media, ensure it is done gradually and with sufficient mixing to prevent precipitation.[5] Visually inspect the media for any signs of precipitation.
Cell Line Resistance Your cell line may have a primary resistance mechanism that is independent of the T790M mutation, such as constitutive activation of a downstream pathway (e.g., KRAS mutation).[14] Sequence your cell line to confirm its EGFR mutation status and check for other relevant mutations.
Acquired Resistance If you are working with a cell line that has been cultured for an extended period in the presence of the inhibitor, it may have developed acquired resistance.[11] Consider testing for activation of alternative signaling pathways like IGF-1R.[11]
Low EGFR Expression Confirm that your cell line expresses sufficient levels of EGFR. This compound is most effective in cells that are dependent on EGFR signaling.

A troubleshooting workflow for this issue is provided in the diagram below.

G Troubleshooting: Inconsistent or No Inhibition start Start: No EGFR Inhibition Observed check_prep Verify Compound Preparation & Storage start->check_prep check_solubility Check for Precipitation in Media check_prep->check_solubility Prep OK outcome_unresolved Issue Persists: Consider Alternative Inhibitor or Model check_prep->outcome_unresolved Prep Issue Found & Corrected, Still Fails check_cell_line Validate Cell Line (EGFR status, passage number) check_solubility->check_cell_line No Precipitate check_solubility->outcome_unresolved Precipitate Found & Corrected, Still Fails check_protocol Review Experimental Protocol (concentration, incubation time) check_cell_line->check_protocol Cell Line OK check_cell_line->outcome_unresolved Cell Line Issue Found test_positive_control Test on a Known Sensitive Cell Line check_protocol->test_positive_control Protocol OK check_protocol->outcome_unresolved Protocol Issue Found & Corrected, Still Fails investigate_resistance Investigate Resistance Mechanisms test_positive_control->investigate_resistance Positive Control Fails outcome_resolved Issue Resolved test_positive_control->outcome_resolved Positive Control Works investigate_resistance->outcome_unresolved G EGFR Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds CL387785 This compound CL387785->EGFR Irreversibly Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation G General Experimental Workflow for this compound start Start prep_stock Prepare this compound Stock in 100% DMSO start->prep_stock culture_cells Culture Cells to Desired Confluency prep_stock->culture_cells prepare_working Prepare Working Dilutions in Culture Medium culture_cells->prepare_working treat_cells Treat Cells with this compound (include vehicle control) prepare_working->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Downstream Assay (e.g., Western Blot, Viability Assay) incubate->assay analyze Analyze Data (e.g., IC50, % inhibition) assay->analyze end End analyze->end

References

Technical Support Center: Interpreting Unexpected Results with CL-387785

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CL-387785, an irreversible epidermal growth factor receptor (EGFR) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound and what is its mechanism of action? this compound is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It functions as an ATP-competitive inhibitor, covalently binding to a cysteine residue (Cys-797) in the ATP-binding pocket of EGFR. This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

  • In which cell lines is this compound expected to be most effective? this compound is particularly effective in cell lines harboring activating mutations in EGFR. It has also been shown to overcome resistance mediated by the T790M mutation in EGFR.[3][4]

  • What is the recommended solvent and storage condition for this compound? For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1][3] It is recommended to store the solid compound and stock solutions at -20°C or -80°C to ensure stability.

Experimental Design

  • What is a typical concentration range for using this compound in cell culture? The effective concentration of this compound can vary depending on the cell line and the specific activating or resistance mutations present in EGFR. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup. However, reported IC50 values for cell proliferation are in the nanomolar range.[1][3]

  • How long should I incubate cells with this compound? As an irreversible inhibitor, the duration of incubation can influence the extent of target engagement. Treatment times can range from a few hours to 24 hours or longer, depending on the experimental goals and the turnover rate of the EGFR protein in the cells being studied.

Troubleshooting Unexpected Results

This section provides guidance on how to interpret and troubleshoot common unexpected experimental outcomes.

Unexpected Result 1: No or weak inhibition of EGFR phosphorylation.

This is a common issue that can arise from several factors related to the inhibitor, the experimental setup, or the cells themselves.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: No/Weak p-EGFR Inhibition A Start: No/Weak Inhibition Observed B Verify Inhibitor Integrity - Check storage conditions - Prepare fresh stock solution - Confirm concentration A->B Step 1 C Optimize Assay Conditions - Confirm cell confluency - Check EGF stimulation (if applicable) - Verify antibody performance B->C If inhibitor is OK D Assess Cell Line Characteristics - Sequence EGFR for mutations (e.g., T790M) - Test a sensitive positive control cell line C->D If assay conditions are optimal E Consider Bypass Pathways - Investigate MET/HGF signaling - Check for other activated RTKs D->E If cell line is as expected F Resolution E->F Problem Identified

Caption: Troubleshooting workflow for lack of p-EGFR inhibition.

Possible Causes and Solutions:

  • Inhibitor Integrity:

    • Problem: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Prepare a fresh stock solution from a new aliquot of the compound. Ensure proper storage at -20°C or -80°C.

  • Suboptimal Assay Conditions:

    • Problem: The concentration of this compound may be too low for the specific cell line, or the incubation time may be too short for irreversible binding to occur.

    • Solution: Perform a dose-response experiment with a wider range of concentrations and a time-course experiment to determine the optimal incubation period.

  • Cell Line-Specific Issues:

    • Problem: The cell line may not be sensitive to this compound due to the absence of an activating EGFR mutation or the presence of a primary resistance mechanism.

    • Solution: Confirm the EGFR mutation status of your cell line. Include a known sensitive cell line as a positive control in your experiment.

Unexpected Result 2: Cells develop resistance to this compound over time.

Acquired resistance is a known phenomenon with EGFR inhibitors.

Possible Causes and Solutions:

  • Secondary Mutations in EGFR:

    • Problem: The most common mechanism of acquired resistance to first and second-generation EGFR inhibitors is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. While this compound can inhibit T790M, other mutations can arise.

    • Solution: Sequence the EGFR gene in the resistant cell population to identify any new mutations.

  • Activation of Bypass Signaling Pathways:

    • Problem: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the need for EGFR signaling. A well-documented mechanism is the activation of the MET receptor tyrosine kinase, often stimulated by its ligand, Hepatocyte Growth Factor (HGF).[5][6][7]

    • Solution: Investigate the activation status of other receptor tyrosine kinases, particularly MET. This can be done by Western blotting for phosphorylated MET (p-MET). Co-treatment with a MET inhibitor may restore sensitivity to this compound.

HGF-Mediated Resistance Pathway:

G cluster_0 HGF-Mediated Bypass Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Blocked CL387785 This compound CL387785->EGFR Inhibits MET MET MET->PI3K_AKT Activates HGF HGF HGF->MET Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

Caption: HGF activates MET to bypass EGFR inhibition.

Unexpected Result 3: Discrepancy between biochemical and cell-based assay results.

You might observe potent inhibition of recombinant EGFR in a biochemical assay but weaker activity in a cell-based assay.

Possible Causes and Solutions:

  • Cellular Efflux Pumps:

    • Problem: The cells may be actively pumping the inhibitor out, reducing its intracellular concentration.

    • Solution: Consider using cell lines with known expression levels of efflux pumps like P-glycoprotein or co-incubating with an efflux pump inhibitor as a control.

  • High Intracellular ATP Concentration:

    • Problem: As an ATP-competitive inhibitor, high intracellular ATP levels can compete with this compound for binding to EGFR.

    • Solution: This is an inherent characteristic of the cells and may necessitate the use of higher inhibitor concentrations in cellular assays compared to biochemical assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayCell LineIC50 ValueReference
EGFR Kinase Activity-370 pM[1][2][3]
EGF-stimulated EGFR AutophosphorylationNIH3T32.5 nM[1]
EGF-induced EGFR AutophosphorylationA4315 nM[1]
Cell ProliferationCells overexpressing EGF-R or c-erbB-231 nM[1][3]
Cell ProliferationH1975 (L858R/T790M)Varies (concentration-dependent)[8]

Experimental Protocols

1. Western Blot for Phospho-EGFR (p-EGFR)

This protocol outlines the general steps to assess the phosphorylation status of EGFR in response to this compound treatment.

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours in a serum-free medium.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 2-4 hours).

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-EGFR (e.g., pY1068) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for total EGFR and a loading control (e.g., GAPDH or β-actin).

2. MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

3. Detection of EGFR T790M Mutation

Several methods can be used to detect the T790M mutation, with varying sensitivities.

  • Sanger Sequencing: This is a traditional method but has lower sensitivity, typically requiring the mutation to be present in at least 20-25% of the alleles.

  • Real-Time PCR (qPCR) based methods (e.g., ARMS): These methods are more sensitive and can detect the mutation at lower frequencies.[9][10]

  • Digital PCR (dPCR): This is a highly sensitive method that can detect and quantify rare mutations, even at frequencies below 0.1%.[11][12]

The choice of method will depend on the expected frequency of the mutation and the available resources.

Signaling Pathway Diagram

G cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K CL387785 This compound CL387785->EGFR Irreversibly Inhibits (at Cys-797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling and this compound inhibition point.

References

Validation & Comparative

A Head-to-Head Comparison: CL-387785 vs. Erlotinib in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EGFR inhibitors CL-387785 and erlotinib in the context of Non-Small Cell Lung Cancer (NSCLC). This analysis is supported by experimental data on their biochemical and cellular activities, along with detailed methodologies for the key experiments cited.

The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in NSCLC. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), and this compound, an irreversible TKI, both target this receptor but through different mechanisms, leading to distinct efficacy profiles, particularly against tumors with specific EGFR mutations.

Mechanism of Action: A Tale of Two Binding Modes

Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase. It competes with adenosine triphosphate (ATP) for binding to the kinase domain of EGFR. This reversible binding inhibits EGFR autophosphorylation and subsequent activation of downstream signaling pathways that promote tumor cell proliferation and survival.

In contrast, this compound is an irreversible inhibitor of EGFR. It initially binds to the ATP-binding site in a reversible manner, similar to erlotinib. However, it then forms a covalent bond with a specific cysteine residue (Cys797) at the edge of the ATP-binding cleft. This irreversible binding permanently inactivates the EGFR kinase, providing a more sustained inhibition of signaling. This distinct mechanism of action is particularly relevant in the context of acquired resistance to reversible TKIs.

Comparative Efficacy: In Vitro Inhibition of NSCLC Cell Lines

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and erlotinib against various NSCLC cell lines, categorized by their EGFR mutation status. These values represent the concentration of the inhibitor required to reduce the activity of the target (EGFR kinase) or cell proliferation by 50%.

Table 1: Biochemical Inhibition of EGFR Kinase Activity (IC50, nM)

InhibitorEGFR Wild-TypeEGFR L858REGFR L858R/T790M
This compound 0.37Not AvailableNot Available
Erlotinib Not AvailableNot AvailableNot Available

Table 2: Inhibition of Cell Proliferation in NSCLC Cell Lines (IC50, µM)

Cell LineEGFR Mutation StatusThis compound (µM)Erlotinib (µM)
H1975 L858R + T790M (Resistant)Not Available4.3
HCC827 delE746-A750 (Sensitive)Not Available0.004
NCI-H3255 L858R (Sensitive)Not Available0.041
QG56 Wild-TypeNot Available8.9
PC9 delE746-A750 (Sensitive)Not Available~0.03
A549 Wild-TypeNot Available~23
H1299 Wild-TypeNot Available~65

Note: The IC50 values are compiled from multiple studies and may have been determined under different experimental conditions. Direct side-by-side comparisons in the same study are limited.

Experimental Protocols

Biochemical EGFR Kinase Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of the EGFR kinase domain.

Materials:

  • Purified recombinant EGFR enzyme (wild-type or mutant)

  • Kinase substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³³P]ATP) or a system for luminescence-based detection of ADP (e.g., ADP-Glo™)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (this compound, erlotinib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Plate reader (scintillation counter for radioactivity or luminometer)

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a 96-well plate, add the kinase reaction buffer, the EGFR enzyme, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Quantify the kinase activity. For radiometric assays, this involves capturing the radiolabeled phosphate transferred to the substrate on a filter and measuring the radioactivity. For luminescence-based assays, the amount of ADP produced is measured, which correlates with kinase activity.

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of an inhibitor.

Materials:

  • NSCLC cell lines

  • Complete cell culture medium

  • Test inhibitors (this compound, erlotinib)

  • 96-well cell culture plates

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the NSCLC cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitors in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include wells with untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add the MTS reagent to each well and incubate for a further 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a plate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation CL387785 This compound (Irreversible) CL387785->EGFR Inhibits Erlotinib Erlotinib (Reversible) Erlotinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_kinase Biochemical Kinase Assay cluster_cell Cell Proliferation (MTS) Assay k1 Prepare Inhibitor Dilutions (this compound / Erlotinib) k2 Incubate Inhibitor with EGFR Enzyme k1->k2 k3 Initiate Reaction with ATP & Substrate k2->k3 k4 Incubate at 30°C k3->k4 k5 Stop Reaction k4->k5 k6 Quantify Kinase Activity (Radiometry / Luminescence) k5->k6 k7 Determine IC50 k6->k7 c1 Seed NSCLC Cells in 96-well Plates c2 Add Inhibitor Dilutions c1->c2 c3 Incubate for 72 hours c2->c3 c4 Add MTS Reagent c3->c4 c5 Incubate for 1-4 hours c4->c5 c6 Measure Absorbance (490 nm) c5->c6 c7 Calculate Cell Viability & Determine IC50 c6->c7

Caption: Experimental Assay Workflows.

CL-387785: A Comparative Analysis of its Activity Against EGFR Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational epidermal growth factor receptor (EGFR) inhibitor, CL-387785, with other established EGFR tyrosine kinase inhibitors (TKIs). The focus is on the validation of its activity against clinically relevant EGFR mutants, supported by experimental data.

This compound is a potent and irreversible inhibitor of EGFR.[1] It has demonstrated significant inhibitory activity against the wild-type receptor and has been noted for its potential to overcome the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs. This guide summarizes the available quantitative data, details common experimental protocols for inhibitor evaluation, and visualizes key biological pathways and workflows.

Comparative Inhibitory Activity of EGFR TKIs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent EGFR inhibitors against various EGFR isoforms. This data is compiled from multiple in vitro studies to provide a comparative overview of their potency and selectivity.

InhibitorEGFR WTEGFR L858REGFR ex19delEGFR T790MEGFR L858R+T790M
This compound 0.37 nM--Active-
Gefitinib 23.5 nM6.3 nM5.0 nM>10,000 nM>10,000 nM
Erlotinib 6.9 nM12 nM7 nM>10,000 nM>10,000 nM
Afatinib 0.5 nM0.4 nM0.2 nM10 nM10 nM
Osimertinib 197 nM1.2 nM1.1 nM0.4 nM0.4 nM

Note: A hyphen (-) indicates that specific, directly comparable IC50 data for this compound against these specific mutants was not available in the public domain literature reviewed. The activity against T790M is noted as "Active" based on qualitative statements in the literature.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Two major pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway, both of which are central to cancer cell growth and survival. EGFR inhibitors, including this compound, act by blocking the kinase activity of the receptor, thereby inhibiting these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF) Ligand->EGFR Binds RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription Regulates

Caption: EGFR signaling cascade through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Experimental Protocols

The validation of EGFR inhibitor activity relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase domains.

Materials:

  • Recombinant human EGFR kinase domain (wild-type or mutant)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the EGFR kinase domain and the peptide substrate in kinase buffer to each well.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines that express specific EGFR mutants. The MTT or MTS assay is a commonly used colorimetric method for this purpose.

Materials:

  • Cancer cell line expressing the EGFR mutant of interest (e.g., NCI-H1975 for L858R+T790M)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test inhibitor in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of an EGFR inhibitor, from initial biochemical screening to cell-based validation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis Kinase_Assay EGFR Kinase Inhibition Assay (WT and Mutants) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Data_Analysis Dose-Response Curve Fitting IC50_Biochem->Data_Analysis Cell_Culture Culture EGFR Mutant Cancer Cell Lines Proliferation_Assay Cell Proliferation Assay (MTS/MTT) Cell_Culture->Proliferation_Assay Western_Blot Western Blot for Downstream Signaling Cell_Culture->Western_Blot IC50_Cell Determine Cellular IC50 Proliferation_Assay->IC50_Cell IC50_Cell->Data_Analysis Phospho_EGFR Analyze p-EGFR, p-AKT, p-ERK Western_Blot->Phospho_EGFR Phospho_EGFR->Data_Analysis Comparison Compare Activity with Alternative Inhibitors Data_Analysis->Comparison

Caption: A standard workflow for the preclinical validation of an EGFR inhibitor's activity.

References

A Comparative Guide to CL-387785 in Overcoming T790M-Mediated EGFR TKI Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] This has spurred the development of next-generation inhibitors capable of targeting this resistant mutant. This guide provides a comparative analysis of the experimental irreversible inhibitor CL-387,785 against other EGFR TKIs in the context of T790M-mediated resistance, supported by experimental data and detailed methodologies.

Mechanism of T790M-Mediated Resistance and Irreversible Inhibition

The T790M "gatekeeper" mutation involves the substitution of a threonine residue with a bulkier methionine in the ATP-binding pocket of the EGFR kinase domain.[3] This alteration is thought to increase the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors like gefitinib and erlotinib.[1][3]

CL-387,785, like other second and third-generation irreversible inhibitors, overcomes this resistance by forming a covalent bond with a cysteine residue (Cys-797) at the edge of the ATP-binding cleft.[3] This irreversible binding allows it to effectively inhibit the kinase activity of the T790M mutant EGFR.[3]

Performance Comparison of EGFR TKIs Against T790M

The efficacy of CL-387,785 and its alternatives has been evaluated in various preclinical studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of different EGFR TKIs against cell lines harboring EGFR mutations, including the T790M resistance mutation. Lower IC50 values indicate greater potency.

Table 1: IC50 Values (in nM) of EGFR TKIs in NSCLC Cell Lines

Cell LineEGFR Mutation StatusCL-387,785WZ4002HKI-272Gefitinib
PC9GRdelE746_A750/T790M-->300-
H1975L858R/T790M--->5000

Data for CL-387,785 was not explicitly available in the provided search results in a comparable format for this table but is described as effective against T790M. WZ4002 and HKI-272 are included for comparison as novel and second-generation inhibitors, respectively.[4]

Table 2: Comparative IC50 Values (in nM) in Ba/F3 Cells Expressing EGFR Mutants

EGFR MutantWZ3146WZ4002WZ8040HKI-272
delE746_A750/T790M822>300
L858R/T790M158 & 478-
delE746_A750<1<1<11
L858R2223
WT621982152

This table highlights the potency of novel pyrimidine-based inhibitors (WZ series) compared to the second-generation inhibitor HKI-272, particularly against T790M-containing mutants.[4][5]

Signaling Pathway Inhibition

Effective inhibition of the T790M mutant EGFR should lead to the suppression of downstream signaling pathways that drive cell proliferation and survival, such as the AKT and ERK pathways.

Preclinical studies have demonstrated that CL-387,785 can inhibit the phosphorylation of EGFR, AKT, and ERK1/2 in NSCLC cell lines harboring the T790M mutation.[4] In a direct comparison, novel inhibitors like WZ4002 have shown more potent inhibition of EGFR phosphorylation in cells expressing EGFR T790M mutant alleles compared to CL-387,785.[4]

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.

Cell Viability Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce cell viability by 50%.

Protocol:

  • Cell Seeding: Plate NSCLC cells (e.g., H1975, PC9GR) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the EGFR inhibitors (e.g., CL-387,785, afatinib, osimertinib) in complete culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[6]

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

    • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[7]

Western Blot Analysis for Protein Phosphorylation

This technique is used to assess the inhibition of EGFR and its downstream signaling proteins.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 16-24 hours.[3]

  • Inhibitor Incubation: Treat the cells with various concentrations of EGFR inhibitors for a specified time (e.g., 4 hours).

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer them to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.[3]

    • Wash and incubate with HRP-conjugated secondary antibodies.[3]

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[7]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation Ligand EGF/TGFα Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus

EGFR Signaling Pathway

Irreversible_Inhibition cluster_EGFR EGFR Kinase Domain ATP_pocket ATP Binding Pocket Cys797 Cys-797 CL387785 CL-387,785 (Irreversible Inhibitor) CL387785->ATP_pocket Occupies Pocket CL387785->Cys797 Covalent Bond Formation ATP ATP ATP->ATP_pocket Competitive Binding (Blocked by 1st Gen TKIs)

Mechanism of Irreversible Inhibition

Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed NSCLC Cells (e.g., H1975) treatment Treat with EGFR TKIs (CL-387,785 vs. Alternatives) start->treatment incubation Incubate for 48-72h treatment->incubation viability Cell Viability Assay (MTT/MTS) incubation->viability western Western Blot (p-EGFR, p-AKT, etc.) incubation->western analysis Data Analysis (IC50, Phosphorylation Levels) viability->analysis western->analysis conclusion Conclusion: Compare Efficacy analysis->conclusion

TKI Comparison Workflow

References

A Comparative Analysis of Irreversible EGFR Inhibitors: Afatinib, Dacomitinib, and Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of three prominent irreversible epidermal growth factor receptor (EGFR) inhibitors: afatinib, dacomitinib, and osimertinib. Developed for researchers, scientists, and drug development professionals, this document synthesizes key performance data from clinical trials, outlines detailed experimental protocols for inhibitor evaluation, and visualizes critical biological pathways and workflows.

Introduction to Irreversible EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a key target for therapeutic intervention.[1][2] Irreversible EGFR tyrosine kinase inhibitors (TKIs) represent a significant advancement in targeted cancer therapy. Unlike first-generation reversible inhibitors, these drugs form a covalent bond with the cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained and potent inhibition.[3][4] This guide focuses on a comparative analysis of three leading irreversible EGFR inhibitors: the second-generation TKIs afatinib and dacomitinib, and the third-generation TKI osimertinib.

Comparative Efficacy and Safety

Clinical trials have established the efficacy of afatinib, dacomitinib, and osimertinib in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). The following tables summarize key performance indicators from comparative studies.

Table 1: Progression-Free Survival (PFS) and Overall Survival (OS)
DrugTrialComparisonMedian PFS (months)Median OS (months)
Afatinib LUX-Lung 7vs. Gefitinib11.0 vs. 10.927.9 vs. 24.5
Dacomitinib ARCHER 1050vs. Gefitinib14.7 vs. 9.234.1 vs. 26.8
Osimertinib FLAURAvs. Gefitinib/Erlotinib18.9 vs. 10.238.6 vs. 31.8
Osimertinib Real-world studyvs. Afatinib18.8 vs. 13.1Not Reached vs. 41.7
Afatinib Real-world studyvs. Dacomitinib18.9 vs. 16.3-

Data compiled from multiple sources.[5][6][7][8]

Table 2: Objective Response Rate (ORR)
DrugTrialORR
Afatinib LUX-Lung 770%
Dacomitinib ARCHER 105075%
Osimertinib FLAURA80%
Afatinib Real-world study85.7%
Dacomitinib Real-world study80.6%

Data compiled from multiple sources.[5][7]

Table 3: Common Adverse Events (Grade ≥3)
Adverse EventAfatinibDacomitinibOsimertinib
Diarrhea 13%8%2%
Rash/Acneiform Dermatitis 9%14%1%
Stomatitis/Mucositis 4%5%<1%
Paronychia -3%<1%
Anemia <1%<1%4%
Neutropenia <1%<1%2%

Data compiled from multiple sources. Note: Frequencies can vary across studies.[7][9]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental evaluation of these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for assessing inhibitor efficacy.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS Grb2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Gene Expression PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Protein Synthesis Cell_Response Cell_Response Transcription->Cell_Response Proliferation, Survival

Caption: EGFR Signaling Pathway and Downstream Cascades.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Acquisition & Interpretation Seed_Cells Seed cancer cells (e.g., PC-9, H1975) Treat_Inhibitor Treat with irreversible EGFR inhibitor Seed_Cells->Treat_Inhibitor Incubate Incubate for specified time Treat_Inhibitor->Incubate Cell_Viability Cell Viability Assay (MTT) Incubate->Cell_Viability Protein_Extraction Protein Extraction Incubate->Protein_Extraction Measure_Absorbance Measure Absorbance (IC50 determination) Cell_Viability->Measure_Absorbance Western_Blot Western Blot for p-EGFR and total EGFR Protein_Extraction->Western_Blot Image_Blot Image Western Blot Western_Blot->Image_Blot Quantify_Bands Quantify Band Intensity (Inhibition of phosphorylation) Image_Blot->Quantify_Bands

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of irreversible EGFR inhibitors are provided below.

Protocol 1: EGFR Kinase Inhibition Assay

This assay measures the enzymatic activity of EGFR and the inhibitory potential of the compounds.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[10]

  • ATP

  • Peptide substrate (e.g., Y12-Sox conjugated peptide)[10]

  • Irreversible EGFR inhibitors (Afatinib, Dacomitinib, Osimertinib)

  • 384-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the EGFR inhibitors in DMSO.

  • In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.[10]

  • Add 5 µL of a solution containing the EGFR enzyme to each well and pre-incubate for 30 minutes at 27°C.[10]

  • Initiate the kinase reaction by adding 45 µL of a pre-warmed mixture of ATP and the peptide substrate to each well.[10]

  • Immediately begin monitoring the fluorescence signal (λex360/λem485) every 71 seconds for 30-120 minutes using a plate reader.[10]

  • Calculate the initial reaction velocity from the linear portion of the progress curves.

  • Plot the initial velocity against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[10]

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.

Materials:

  • EGFR-mutant cancer cell lines (e.g., PC-9 for sensitizing mutations, H1975 for T790M resistance mutation)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Irreversible EGFR inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the EGFR inhibitors in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitors. Include vehicle-treated and untreated controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[1]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 3: Western Blot for Phosphorylated EGFR (p-EGFR)

This technique is used to determine the effect of the inhibitors on EGFR autophosphorylation.

Materials:

  • Cancer cell lines

  • Irreversible EGFR inhibitors

  • EGF (Epidermal Growth factor)

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[2]

  • Treat the cells with various concentrations of the EGFR inhibitors for a predetermined time (e.g., 2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[2]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]

  • Determine the protein concentration of the lysates using a BCA assay.[2]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[2]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibodies against p-EGFR and total EGFR overnight at 4°C.[12] A loading control like β-actin should also be probed.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.[2]

  • Quantify the band intensities to determine the relative levels of p-EGFR normalized to total EGFR and the loading control.

References

CL-387785 Efficacy Against Wild-Type EGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of CL-387785 against wild-type Epidermal Growth Factor Receptor (EGFR) with other prominent EGFR inhibitors. The information is supported by experimental data and detailed protocols to assist in research and drug development.

Introduction to this compound

This compound is an irreversible inhibitor of the EGFR tyrosine kinase. It functions by forming a covalent bond with a cysteine residue (Cys797) at the edge of the ATP-binding cleft of the EGFR kinase domain. This irreversible binding mechanism distinguishes it from first-generation reversible inhibitors.

Comparative Efficacy Against Wild-Type EGFR

The following table summarizes the in vitro efficacy of this compound and other EGFR inhibitors against wild-type EGFR, presented as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. It is important to note that these values are compiled from various studies and experimental conditions may differ.

InhibitorGenerationMechanism of ActionIC50 (nM) against Wild-Type EGFRReference Cell/Assay Type
This compound SecondIrreversible~21-84EGFR-expressing 3T3 cells, in vitro kinase assay
Gefitinib FirstReversible~22-37NR6wtEGFR cells, in vitro kinase assay[1]
Erlotinib FirstReversible~14In vitro kinase assay[2]
Afatinib SecondIrreversible~31Ba/F3 cells expressing wild-type EGFR[3]
Osimertinib ThirdIrreversibleLess potent against wild-type EGFRSelective for mutant EGFR[4][5][6]

Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line used, ATP concentration in kinase assays, and incubation times. Third-generation inhibitors like Osimertinib are designed to be more selective for mutant forms of EGFR, hence their lower potency against wild-type EGFR is a key feature of their design to minimize toxicity.[4][5][6]

Signaling Pathway and Experimental Workflow

To understand the context of EGFR inhibition, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation IP3_DAG IP3 & DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Proliferation Inhibitor This compound Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A431, NIH3T3) start->cell_culture inhibitor_prep Prepare Serial Dilutions of EGFR Inhibitors cell_culture->inhibitor_prep treatment Treat Cells with Inhibitors inhibitor_prep->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Viability Assay (e.g., MTT, MTS) incubation->assay measurement Measure Absorbance/ Luminescence assay->measurement analysis Data Analysis: Calculate IC50 measurement->analysis end End analysis->end

Caption: General Experimental Workflow for IC50 Determination.

Experimental Protocols

In Vitro EGFR Kinase Assay

This protocol is a representative method for determining the direct inhibitory effect of a compound on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test inhibitor in kinase buffer. Prepare a solution of EGFR enzyme and substrate in kinase buffer. Prepare an ATP solution in kinase buffer.

  • Enzyme and Inhibitor Incubation: Add the test inhibitor dilutions to the wells of a 384-well plate. Add the EGFR enzyme/substrate solution to each well. Incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add ATP solution to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol measures the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line expressing wild-type EGFR (e.g., A431)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (DMSO). Incubate for 48-72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[7]

Conclusion

This compound is a potent, irreversible inhibitor of wild-type EGFR. Its efficacy is comparable to or greater than first and second-generation EGFR inhibitors. The provided protocols offer a standardized framework for evaluating and comparing the potency of various EGFR inhibitors in a laboratory setting. For researchers in drug development, understanding the comparative efficacy and the methodologies for its assessment is crucial for the advancement of targeted cancer therapies.

References

Unveiling the Kinase Selectivity Profile of CL-387,785: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of CL-387,785, an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a focus on its cross-reactivity against a panel of other kinases. The information presented herein is supported by experimental data and detailed methodologies to aid in the critical evaluation of this compound for research and therapeutic development.

CL-387,785 is a potent inhibitor of EGFR, a key player in cell signaling pathways that regulate growth, proliferation, and differentiation.[1][2] Its irreversible binding mechanism offers the potential for sustained target inhibition.[1] However, the therapeutic window and potential off-target effects of any kinase inhibitor are dictated by its selectivity across the human kinome. This guide delves into the specifics of CL-387,785's interactions with other kinases, providing a framework for its application in research and a basis for comparison with other EGFR inhibitors.

Kinase Inhibition Profile of CL-387,785

To quantitatively assess the selectivity of CL-387,785, a comprehensive analysis of its inhibitory activity against a diverse panel of kinases is essential. While specific kinome scan data for CL-387,785 is not publicly available in the form of a broad panel screening, its high potency against EGFR is well-documented.

TargetIC50Assay Type
EGFR370 ± 120 pMProtein Kinase Assay

Table 1: Potency of CL-387,785 against EGFR. The half-maximal inhibitory concentration (IC50) of CL-387,785 for EGFR was determined using a protein kinase assay.[1]

It is described as a selective EGFR inhibitor, and its activity has been characterized in cellular assays, where it blocks EGF-stimulated autophosphorylation of the receptor with an IC50 of approximately 5 nM and inhibits the proliferation of cell lines overexpressing EGFR or HER2 (c-erbB-2) with IC50 values ranging from 31 to 125 nM.[1]

Experimental Methodologies

A thorough understanding of the experimental conditions is critical for the interpretation of kinase inhibition data. The following section details the protocol used to determine the IC50 value of CL-387,785 against EGFR.

In Vitro Protein Kinase Assay

This assay quantifies the enzymatic activity of a purified kinase and the inhibitory effect of a compound.

Protocol:

  • Preparation of Reagents: Stock solutions of CL-387,785 are prepared in 100% DMSO and diluted to the desired concentrations using a buffer solution (e.g., 30 mM HEPES, pH 7.4).[3]

  • Enzyme and Inhibitor Incubation: Recombinant EGFR enzyme is incubated with varying concentrations of CL-387,785 on ice for 10 minutes to allow for binding.[3]

  • Reaction Initiation: The kinase reaction is initiated by adding a reaction mixture containing a peptide substrate (e.g., RR-SRC), ATP, [γ-³³P]ATP, and a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 80 μM ATP, 40 mM MnCl2, and 200 μM sodium orthovanadate).[3]

  • Reaction Incubation: The reaction is allowed to proceed for a defined period (e.g., 90 minutes) at room temperature.[3]

  • Termination and Measurement: The reaction is stopped, and the incorporation of the radiolabeled phosphate from [γ-³³P]ATP into the substrate is measured. This is typically done by spotting the reaction mixture onto filter paper, washing away unincorporated ATP, and quantifying the radioactivity using a liquid scintillation counter.[3]

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway Context

CL-387,785 exerts its effects by inhibiting EGFR, a receptor tyrosine kinase that sits at the apex of several critical signaling cascades. Understanding these pathways is crucial for predicting the cellular consequences of EGFR inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Docking PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription STAT->Transcription CL387785 CL-387,785 CL387785->EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway and the Point of Inhibition by CL-387,785.

Experimental Workflow for Kinase Selectivity Profiling

Determining the broader selectivity profile of a kinase inhibitor like CL-387,785 typically involves screening it against a large panel of kinases. A common platform for this is the KINOMEscan™ assay.

Kinase_Profiling_Workflow cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_detection Quantification cluster_analysis Data Analysis Compound Test Compound (CL-387,785) Incubation Incubation of Compound with Kinase Panel Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation AssayPlate Multi-well Assay Plate Competition Competition with Immobilized Ligand Incubation->Competition Washing Wash Unbound Components Competition->Washing Elution Elute Bound Kinase Washing->Elution qPCR Quantify Kinase via qPCR Elution->qPCR DataProcessing Calculate Percent Inhibition qPCR->DataProcessing SelectivityProfile Generate Selectivity Profile (e.g., TreeSpot™) DataProcessing->SelectivityProfile

Figure 2: General Experimental Workflow for KINOMEscan™-based Kinase Selectivity Profiling.

References

Validating the Inhibition of Downstream Signaling by CL-387,785: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CL-387,785, an irreversible epidermal growth factor receptor (EGFR) inhibitor, with other EGFR tyrosine kinase inhibitors (TKIs). It includes supporting experimental data and detailed methodologies to assist researchers in evaluating its efficacy in blocking downstream signaling pathways critical to cancer cell proliferation and survival.

Introduction to CL-387,785

CL-387,785 is a potent and selective inhibitor of EGFR kinase.[1][2] As an irreversible inhibitor, it forms a covalent bond with the EGFR kinase domain, leading to sustained inhibition of its activity.[3] This mechanism of action makes it a valuable tool for studying EGFR signaling and a potential therapeutic agent. This guide will delve into the experimental validation of its inhibitory effects on key downstream signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways, and compare its performance with other well-established EGFR inhibitors.

Comparative Analysis of EGFR Inhibitors

The efficacy of EGFR inhibitors is often compared based on their half-maximal inhibitory concentration (IC50) for EGFR kinase activity and for cell proliferation. The following table summarizes the available IC50 data for CL-387,785 and other commonly used EGFR TKIs.

InhibitorTargetIC50 (Kinase Assay)IC50 (Cell Proliferation)Notes
CL-387,785 EGFR370 pM[1][2]31 nM (in cells overexpressing EGFR or c-erbB-2)[1]Irreversible inhibitor. Also inhibits EGF-stimulated receptor autophosphorylation with an IC50 of 5 nM.[1]
Gefitinib EGFR26 - 57 nM (for different tyrosine residues)[3]Varies by cell line and mutation status.First-generation, reversible inhibitor.
Erlotinib EGFR2 nM[3]Varies by cell line and mutation status.First-generation, reversible inhibitor.
Afatinib EGFR (wt), EGFR (L858R), EGFR (L858R/T790M), ErbB2, ErbB40.5 nM, 0.4 nM, 10 nM, 14 nM, 1 nM, respectively[3]Varies by cell line and mutation status.Second-generation, irreversible pan-ErbB inhibitor.
Osimertinib EGFR (Del19/T790M), EGFR (L858R/T790M), EGFR (Del19), EGFR (L858R), EGFR (wt)1.7 nM, 2 nM, 5 nM, 20.6 nM, 76 nM, respectivelyVaries by cell line and mutation status.Third-generation, irreversible inhibitor targeting T790M resistance mutation.

Validating Inhibition of Downstream Signaling Pathways

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers the autophosphorylation of the receptor. This event initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation, survival, and differentiation. Validating the efficacy of an EGFR inhibitor like CL-387,785 involves demonstrating its ability to block the phosphorylation of key proteins in these pathways.

Key Downstream Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds CL387785 CL-387,785 CL387785->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival_PI3K Proliferation_Survival_PI3K mTOR->Proliferation_Survival_PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival_MAPK Proliferation_Survival_MAPK ERK->Proliferation_Survival_MAPK

Experimental Workflow for Validation

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_western_blot_steps Western Blot Details Cell_Seeding Seed cells (e.g., A431, H1975) Inhibitor_Treatment Treat with CL-387,785 or other inhibitors at various concentrations Cell_Seeding->Inhibitor_Treatment EGF_Stimulation Stimulate with EGF (e.g., 100 ng/mL) Inhibitor_Treatment->EGF_Stimulation Cell_Lysis Lyse cells and collect protein EGF_Stimulation->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry SDS_PAGE SDS-PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Block with BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-EGFR, p-Akt, p-ERK, total proteins, loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate Secondary_Ab->Detection

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human epidermoid carcinoma A431 cells (overexpress EGFR) or human lung adenocarcinoma H1975 cells (contain the L858R and T790M EGFR mutations) are commonly used.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: Stock solutions of CL-387,785 and other inhibitors are typically prepared in DMSO.

  • Treatment: Cells are seeded in plates and allowed to attach overnight. The medium is then replaced with a serum-free medium for a period of serum starvation (e.g., 24 hours). Following starvation, cells are pre-treated with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Stimulation: Cells are then stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation and downstream signaling.

Western Blot Analysis
  • Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of EGFR (e.g., p-EGFR Tyr1068), Akt (e.g., p-Akt Ser473), and ERK1/2 (e.g., p-ERK1/2 Thr202/Tyr204). Antibodies against the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) are used to ensure equal protein loading.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the corresponding total protein levels.

Expected Outcomes and Data Interpretation

Treatment with an effective EGFR inhibitor like CL-387,785 is expected to result in a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK upon EGF stimulation. By comparing the extent of this inhibition with that of other EGFR TKIs, a quantitative assessment of their relative potencies can be made. This data is crucial for selecting the most appropriate inhibitor for specific research applications and for understanding the molecular mechanisms underlying their therapeutic effects.

Recent studies have shown that CL-387,785 can restrain the proliferation of H1975 cells in a concentration- and time-dependent manner and promote apoptosis.[4] This demonstrates its efficacy in a cell line with a common resistance mutation to first-generation EGFR inhibitors.

Conclusion

CL-387,785 is a potent, irreversible inhibitor of EGFR that effectively blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways. The experimental protocols outlined in this guide provide a framework for validating its inhibitory activity and for conducting comparative studies with other EGFR TKIs. Such studies are essential for advancing our understanding of EGFR-driven cancers and for the development of more effective targeted therapies.

References

Assessing the Specificity of CL-387,785 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the epidermal growth factor receptor (EGFR) inhibitor, CL-387,785, with a focus on assessing its specificity in cellular contexts. As a potent and irreversible inhibitor of EGFR, understanding its selectivity is crucial for interpreting experimental results and for its potential therapeutic applications. This document compares CL-387,785 with other well-established EGFR inhibitors, presenting key experimental data and detailed protocols to aid researchers in their own investigations.

Introduction to CL-387,785

CL-387,785 is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It covalently binds to a cysteine residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of its signaling activity.[1] With a reported IC50 of 370 pM against EGFR in cell-free assays, it is a highly potent molecule.[2][3] In cellular assays, CL-387,785 effectively blocks EGF-stimulated receptor autophosphorylation with an IC50 of approximately 5 nM and inhibits the proliferation of cell lines overexpressing EGFR or its family member c-erbB-2 with an IC50 of 31 nM.[2]

Comparison with Other EGFR Inhibitors

To provide a comprehensive assessment of CL-387,785's specificity, it is essential to compare its performance against other EGFR inhibitors from different generations.

Table 1: Biochemical Potency of Selected EGFR Inhibitors

InhibitorGenerationMechanismTargetIC50 (nM)
CL-387,785 2ndIrreversibleEGFR0.37[2][3]
Gefitinib1stReversibleEGFR37
Erlotinib1stReversibleEGFR2
Afatinib2ndIrreversiblePan-ErbB (EGFR, HER2, HER4)EGFR: 0.5, HER2: 14, HER4: 1
Dacomitinib2ndIrreversiblePan-ErbB (EGFR, HER2, HER4)EGFR: 6, HER2: 45.7, HER4: 73.7
Osimertinib3rdIrreversibleEGFR (T790M mutant)EGFR (L858R/T790M): <1, EGFR (WT): ~25

Note: IC50 values can vary depending on the assay conditions.

Table 2: Cellular Activity of Selected EGFR Inhibitors

InhibitorCell LineAssayIC50 (nM)
CL-387,785 A431EGF-induced Autophosphorylation5[2]
CL-387,785 NIH3T3EGF-stimulated Autophosphorylation2.5[2]
CL-387,785 EGFR/c-erbB-2 overexpressing cellsCell Proliferation31[2]
GefitinibA431Cell Proliferation~100
ErlotinibA431Cell Proliferation~100
AfatinibNCI-H1975 (L858R/T790M)Cell Survival<100
OsimertinibNCI-H1975 (L858R/T790M)Cell Proliferation~15

Assessing Specificity: Key Experimental Approaches

Biochemical Kinase Assays

These assays utilize purified enzymes to determine the direct inhibitory effect of a compound on kinase activity.

  • Radiometric Assays: These are considered the gold standard for measuring kinase activity. They involve the use of radiolabeled ATP (e.g., [γ-³³P]ATP) and a substrate. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.

  • Competition Binding Assays: Platforms like KINOMEscan™ measure the ability of a compound to displace a known ligand from the ATP-binding site of a large panel of kinases. This provides a broad overview of a compound's selectivity.

Cellular Assays

Cellular assays are crucial for determining an inhibitor's efficacy and specificity in a more physiologically relevant context.

  • Cellular Autophosphorylation Assays: These assays measure the phosphorylation status of the target kinase within the cell. For EGFR, this typically involves stimulating cells with EGF and then detecting the level of phosphorylated EGFR using methods like ELISA or Western blotting.

  • Cell Proliferation/Viability Assays: These assays assess the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase for their proliferation.

  • Off-Target Pathway Analysis: This involves examining the phosphorylation status of key downstream signaling proteins of potential off-target kinases to see if they are inadvertently affected by the inhibitor.

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol is a generalized method for assessing the inhibitory activity of a compound against purified EGFR kinase.

  • Reagents:

    • Purified recombinant EGFR enzyme

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

    • [γ-³³P]ATP

    • Test inhibitor (e.g., CL-387,785) dissolved in DMSO

    • Phosphoric acid (for washing)

    • P81 phosphocellulose paper

    • Scintillation cocktail

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in kinase reaction buffer.

    • In a microcentrifuge tube or 96-well plate, combine the purified EGFR enzyme, substrate peptide, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the P81 paper using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular EGFR Autophosphorylation Assay (ELISA-based)

This protocol describes a method to measure the inhibition of EGF-induced EGFR autophosphorylation in cells.

  • Cell Culture and Treatment:

    • Seed cells known to express EGFR (e.g., A431 cells) in a 96-well plate and grow to near confluency.

    • Starve the cells in serum-free media for several hours to reduce basal EGFR phosphorylation.

    • Pre-incubate the cells with various concentrations of the test inhibitor (e.g., CL-387,785) for 1-2 hours.

    • Stimulate the cells with a final concentration of 100 ng/mL EGF for 5-10 minutes at 37°C.

  • Cell Lysis and ELISA:

    • Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Use a commercially available sandwich ELISA kit for phosphorylated EGFR.

    • Add the cell lysates to the wells of the ELISA plate, which are pre-coated with a capture antibody specific for total EGFR.

    • Incubate to allow the EGFR in the lysate to bind to the capture antibody.

    • Wash the wells to remove unbound components.

    • Add a detection antibody that specifically recognizes the phosphorylated form of EGFR (e.g., anti-phospho-EGFR (Tyr1068)). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the wells again.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Normalize the phospho-EGFR signal to the total EGFR signal (which can be measured in a parallel ELISA) and calculate the percent inhibition to determine the IC50 value.

Visualizing Cellular Processes

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades downstream of EGFR activation, which are the primary targets of inhibitors like CL-387,785.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation CL387785 CL-387,785 CL387785->EGFR

Caption: EGFR signaling pathway and the point of inhibition by CL-387,785.

Experimental Workflow for Assessing Kinase Inhibitor Specificity

This workflow outlines a general approach for characterizing the specificity of a novel kinase inhibitor.

Kinase_Inhibitor_Specificity_Workflow Start Start: Novel Kinase Inhibitor Biochemical_Screening Biochemical Screening Start->Biochemical_Screening Kinome_Scan Broad Kinome Scan (e.g., KINOMEscan™) Biochemical_Screening->Kinome_Scan On_Target_Assay On-Target Potency Assay (e.g., Radiometric Assay) Biochemical_Screening->On_Target_Assay Cellular_Screening Cellular Screening Kinome_Scan->Cellular_Screening Off_Target_Validation Off-Target Validation Kinome_Scan->Off_Target_Validation On_Target_Assay->Cellular_Screening On_Target_Cellular On-Target Cellular Assay (e.g., Autophosphorylation) Cellular_Screening->On_Target_Cellular Cell_Viability Cell Viability/Proliferation Assay (Target-dependent cell lines) Cellular_Screening->Cell_Viability End Specificity Profile Established On_Target_Cellular->End Cell_Viability->End Off_Target_Cellular Cellular Assays for Top Off-Targets Off_Target_Validation->Off_Target_Cellular Phenotypic_Assays Phenotypic Assays to Confirm Off-Target Effects Off_Target_Validation->Phenotypic_Assays Off_Target_Cellular->End Phenotypic_Assays->End

Caption: A typical workflow for assessing the specificity of a kinase inhibitor.

Conclusion

CL-387,785 is a highly potent, irreversible inhibitor of EGFR. While its selectivity profile from a broad kinome scan is not publicly available, its potent activity against EGFR in both biochemical and cellular assays suggests a high degree of specificity for its intended target. For a more complete understanding of its off-target effects, further investigation using comprehensive kinase profiling panels would be beneficial. The experimental protocols and comparative data provided in this guide offer a framework for researchers to assess the specificity of CL-387,785 and other kinase inhibitors in their own cellular systems.

References

CL-387785: A Comparative Review of an Irreversible EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its unique mechanism of action, involving the formation of a covalent bond with the receptor, has positioned it as a significant tool in cancer research, particularly in the context of overcoming resistance to first-generation EGFR inhibitors. This guide provides a comprehensive comparison of this compound with other EGFR tyrosine kinase inhibitors (TKIs), supported by experimental data and detailed methodologies.

Biochemical and Cellular Activity

This compound demonstrates high potency against EGFR kinase activity. In biochemical assays, it exhibits an IC50 (half-maximal inhibitory concentration) of 370 pM.[1][2] In cellular assays, it effectively blocks EGF-stimulated autophosphorylation of the receptor with an IC50 of approximately 5 nM.[2][3] Furthermore, it inhibits the proliferation of cell lines that overexpress EGFR or its family member c-erbB-2, with IC50 values ranging from 31 to 125 nM.[2][3]

Comparative Inhibitory Activity of EGFR Tyrosine Kinase Inhibitors

The following table summarizes the comparative in vitro inhibitory activities (IC50) of this compound and other prominent EGFR inhibitors against wild-type EGFR and various clinically relevant mutant forms. This data is crucial for understanding the selectivity and resistance profiles of these compounds.

CompoundEGFR WT (nM)EGFR L858R (nM)EGFR del E746-A750 (nM)EGFR L858R/T790M (nM)
This compound ---Effective Inhibition [][5]
Gefitinib -SensitiveSensitiveResistant[]
Erlotinib -SensitiveSensitiveResistant[]
Afatinib -Potent InhibitionPotent InhibitionLimited Activity
Osimertinib Less PotentPotent InhibitionPotent InhibitionPotent Inhibition

Note: Specific IC50 values for this compound against mutant EGFR were not consistently available in a comparative tabular format in the searched literature. However, multiple sources confirm its effectiveness against the T790M resistance mutation, a key advantage over first-generation inhibitors.[][5]

Mechanism of Action: Irreversible Inhibition

This compound is a 4-anilinoquinazoline derivative containing a reactive butynamide group. This group enables the compound to act as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys-797) located at the edge of the ATP-binding cleft of the EGFR kinase domain.[6] This irreversible binding permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways.

dot

EGFR_Inhibition cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition (this compound) Gefitinib Gefitinib/Erlotinib EGFR_active_rev Active EGFR Gefitinib->EGFR_active_rev Binds to ATP Pocket EGFR_inactive_rev Inactive EGFR EGFR_active_rev->EGFR_inactive_rev Inhibition EGFR_inactive_rev->EGFR_active_rev Dissociation CL387785 This compound EGFR_active_irrev Active EGFR CL387785->EGFR_active_irrev Binds to ATP Pocket EGFR_covalent Covalently Bound Inactive EGFR EGFR_active_irrev->EGFR_covalent Forms Covalent Bond (with Cys-797)

Caption: Mechanism of Reversible vs. Irreversible EGFR Inhibition.

Overcoming Resistance: The Role of this compound against T790M

A major clinical challenge in the treatment of non-small cell lung cancer (NSCLC) with EGFR inhibitors like gefitinib and erlotinib is the emergence of acquired resistance. The most common mechanism of this resistance is a secondary mutation in the EGFR gene, T790M, often referred to as the "gatekeeper" mutation.[] This mutation sterically hinders the binding of reversible inhibitors.

This compound and other irreversible inhibitors have demonstrated the ability to overcome resistance conferred by the T790M mutation.[][5] By forming a covalent bond, these inhibitors can effectively inactivate the kinase domain despite the presence of the T790M mutation.

dot

T790M_Resistance cluster_workflow Impact of T790M Mutation on EGFR Inhibitor Efficacy EGFR_L858R EGFR with Activating Mutation (e.g., L858R) Gefitinib Gefitinib/ Erlotinib EGFR_L858R->Gefitinib Sensitive to Inhibition Tumor Regression Gefitinib->Inhibition Progression Tumor Progression (Acquired Resistance) Inhibition->Progression Development of T790M Mutation EGFR_T790M EGFR with L858R + T790M Mutation Progression->EGFR_T790M EGFR_T790M->Gefitinib Resistant to CL387785 This compound EGFR_T790M->CL387785 Sensitive to Overcome_Resistance Inhibition of Resistant EGFR CL387785->Overcome_Resistance

Caption: Overcoming T790M-mediated resistance with this compound.

Experimental Protocols

EGFR Kinase Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.

  • Reagents and Materials:

    • Recombinant EGFR kinase domain

    • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP)

    • Peptide or protein substrate (e.g., a synthetic peptide containing a tyrosine residue)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Filter paper (e.g., P81 phosphocellulose paper)

    • Phosphoric acid for washing

    • Scintillation counter

  • Procedure: a. Prepare serial dilutions of the inhibitor (this compound) in the kinase reaction buffer. b. In a reaction tube, combine the recombinant EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP. d. Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C). e. Stop the reaction by spotting the reaction mixture onto the filter paper. f. Wash the filter papers extensively with phosphoric acid to remove unincorporated radiolabeled ATP. g. Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter. h. Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor. i. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

dot

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow start Start prep_reagents Prepare Reagents: - EGFR Enzyme - Substrate - ATP (radiolabeled) - Inhibitors (this compound) start->prep_reagents reaction_setup Set up Kinase Reaction: Combine Enzyme, Substrate, and Inhibitor prep_reagents->reaction_setup initiate_reaction Initiate Reaction: Add ATP reaction_setup->initiate_reaction incubation Incubate (e.g., 30°C) initiate_reaction->incubation stop_reaction Stop Reaction: Spot on Filter Paper incubation->stop_reaction wash Wash Filters to Remove Free ATP stop_reaction->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: General workflow for an in vitro EGFR kinase assay.

Cell Proliferation Assay (e.g., MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., A431, H1975)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound and other test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • Microplate reader

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the inhibitor (this compound) and include appropriate controls (vehicle-only and untreated cells). c. Incubate the plates for a specified period (e.g., 48-72 hours). d. Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm). g. Calculate the percentage of cell viability for each inhibitor concentration relative to the control wells. h. Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.

Conclusion

This compound stands out as a potent, irreversible EGFR inhibitor with significant activity against the clinically important T790M resistance mutation. Its covalent mechanism of action provides a sustained and effective blockade of EGFR signaling. While newer generations of EGFR inhibitors have been developed with improved selectivity profiles, the study of this compound has been instrumental in understanding the principles of irreversible inhibition and in the development of strategies to overcome acquired resistance in cancer therapy. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of CL-387785: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper disposal of CL-387785, an irreversible EGFR inhibitor, requires adherence to hazardous waste protocols. Under no circumstances should this compound be disposed of down the drain or in regular trash. All waste material, including empty containers, must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management service.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of this compound. By adhering to these procedures, laboratories can ensure a safe working environment and maintain regulatory compliance.

Essential Safety and Handling Precautions

This compound is a potent tyrosine kinase inhibitor and should be handled with care. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when working with this compound. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Storage and Stability of this compound

Proper storage is crucial to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.

FormStorage TemperatureDurationNotes
Solid -20°CUp to 2 yearsStore in a dry, dark place.
0 - 4°CShort termFor days to weeks.
In DMSO -20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use fresh, moisture-free DMSO for optimal solubility.
0 - 4°CShort termFor days to weeks.
-80°CUp to 2 years

Data synthesized from multiple chemical supplier recommendations.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its associated waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The following protocol provides a general framework for proper disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all disposable lab supplies that have come into direct contact with this compound, such as weigh boats, pipette tips, and contaminated gloves, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS office.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Labeling of Hazardous Waste

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., DMSO). Include the approximate concentration and quantity. Your EHS office will provide specific labeling requirements.

Step 3: Disposal of "Empty" Containers

  • Due to the potent nature of this compound, containers that have held this compound should be treated as hazardous waste.

  • It is best practice to triple-rinse the "empty" container with a suitable solvent (e.g., the solvent used to make the solution).

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1][2]

  • After triple-rinsing, the container can be managed as non-hazardous waste, but only after defacing the original label.[1][3] Consult your institutional guidelines for specific procedures.

Step 4: Arranging for Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste. Do not allow hazardous waste to accumulate in the laboratory.

Understanding the Mechanism: this compound and the EGFR Signaling Pathway

This compound is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a key transmembrane receptor that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[5][6][7][8][9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8] this compound covalently binds to a specific cysteine residue within the ATP-binding site of EGFR, permanently inactivating the receptor and blocking downstream signaling.[4]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization CL387785 This compound CL387785->EGFR Irreversible Inhibition Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

By providing this essential safety and disposal information, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that groundbreaking research can proceed without compromising the well-being of researchers or the environment.

References

Personal protective equipment for handling CL-387785

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of CL-387785, a potent irreversible tyrosine kinase inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general safety protocols for tyrosine kinase inhibitors and hazardous drugs to establish best practices for laboratory safety.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The following table summarizes the recommended PPE based on general guidelines for handling potent chemical compounds.

Operation Required Personal Protective Equipment
Weighing and preparing solutions Chemical-resistant gloves (double gloving recommended), disposable gown, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator or higher. Work should be conducted in a certified chemical fume hood or a ventilated balance enclosure.
Cell culture and in vitro assays Chemical-resistant gloves, a lab coat or disposable gown, and safety glasses. All work should be performed in a biological safety cabinet (BSC).
Animal handling (dosing) Double gloves, a disposable gown, safety glasses or a face shield, and a fit-tested N95 respirator.
Waste disposal Chemical-resistant gloves, a lab coat or disposable gown, and safety glasses.

Operational and Disposal Plans

Handling and Storage:

  • Receiving: Upon receipt, visually inspect the container for any damage or leakage.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

  • Preparation of Stock Solutions:

    • Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[1][2]

    • For a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 381.23 g/mol , you would dissolve 0.38123 mg in 1 mL of DMSO.

    • Gentle warming or sonication may be required to fully dissolve the compound.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use absorbent pads or other appropriate materials to contain the spill.

  • Clean: Carefully clean the spill area with an appropriate deactivating solution or detergent and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan:

All waste contaminated with this compound, including empty containers, unused material, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with institutional, local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Safety Precautions

The following diagram illustrates the general workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Identify Hazards Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Store Stock Solution Store Stock Solution Dissolve in Solvent->Store Stock Solution Perform Experiment Perform Experiment Store Stock Solution->Perform Experiment Record Data Record Data Perform Experiment->Record Data Decontaminate Workspace Decontaminate Workspace Record Data->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Figure 1. General workflow for handling this compound.

Personal Protective Equipment Selection Logic

The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for PPE selection when working with this compound.

Start Start Assess Task Assess Task Start->Assess Task Solid Compound Solid Compound Assess Task->Solid Compound Weighing? Liquid Solution Liquid Solution Assess Task->Liquid Solution Handling Solution? Respiratory Protection Respiratory Protection Solid Compound->Respiratory Protection Yes Eye Protection Eye Protection Liquid Solution->Eye Protection Respiratory Protection->Eye Protection Hand Protection Hand Protection Eye Protection->Hand Protection Body Protection Body Protection Hand Protection->Body Protection End End Body Protection->End

Figure 2. Decision tree for PPE selection.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.